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  • Product: 5-Ethyl-4-methyl-3-pyridinecarboxylic acid
  • CAS: 102879-45-8

Core Science & Biosynthesis

Foundational

The Chemical Architecture and Synthetic Utility of 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary In modern drug discovery, the strategic decoration of hete...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

In modern drug discovery, the strategic decoration of heteroaromatic rings is paramount for tuning pharmacokinetics, target affinity, and metabolic stability. 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS: 102879-45-8) represents a highly specialized nicotinic acid building block[1]. The unique contiguous substitution pattern (carboxylic acid at C3, methyl at C4, and ethyl at C5) creates a sterically congested microenvironment that forces specific three-dimensional conformations when incorporated into larger active pharmaceutical ingredients (APIs). This whitepaper details its physicochemical profile, established synthetic routes, and structure-activity relationship (SAR) applications.

Structural Architecture and Physicochemical Profiling

The pyridine core is a ubiquitous pharmacophore due to its ability to act as a hydrogen-bond acceptor and its favorable aqueous solubility profile. In 5-Ethyl-4-methyl-3-pyridinecarboxylic acid, the functional groups are tightly clustered, leading to significant steric hindrance. This crowding forces the C3-carboxylate group out of the plane of the pyridine ring, a crucial feature for designing non-planar drug candidates that avoid aggregation and off-target intercalation.

Quantitative Data Summary
PropertyValue
Chemical Name 5-Ethyl-4-methyl-3-pyridinecarboxylic acid
CAS Registry Number 102879-45-8[2]
Molecular Formula C9H11NO2[2]
Molecular Weight 165.19 g/mol [2]
SMILES String O=C(O)C1=CN=CC(CC)=C1C
Topological Polar Surface Area (TPSA) ~49.2 Ų (Calculated)
Hydrogen Bond Donors / Acceptors 1 / 2

Synthetic Methodologies: De Novo vs. Late-Stage Functionalization

The synthesis of highly substituted pyridines generally falls into two strategic categories: building the ring from acyclic precursors (de novo) or modifying a pre-existing pyridine core (late-stage functionalization).

De Novo Assembly: Modified Hantzsch Synthesis

The classical method for constructing heavily substituted pyridine rings is the Hantzsch pyridine synthesis, a multi-component condensation reaction[3]. By reacting an aldehyde, a β-keto ester, and an ammonia donor, a 1,4-dihydropyridine intermediate is formed, which is subsequently oxidized to the fully aromatic pyridine[3]. Recent advances in Hantzsch chemistry have optimized this process using greener solvents and microwave irradiation, making it highly atom-efficient for generating complex scaffolds[4].

Late-Stage Functionalization: Suzuki-Miyaura Cross-Coupling

For precise control over the C5 position, late-stage functionalization via the Suzuki-Miyaura cross-coupling is preferred[5]. Starting from 5-bromo-4-methylnicotinic acid, an ethylboronic acid nucleophile is coupled using a Palladium catalyst. The electron-deficient nature of the pyridine ring makes the oxidative addition step challenging, necessitating the use of electron-rich, bulky phosphine ligands (such as dppf or SPhos) to drive the catalytic cycle[5].

SynthWorkflow A 5-Bromo-4-methylnicotinic acid (Aryl Halide) C Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C A->C B Ethylboronic acid (Nucleophile) B->C D 5-Ethyl-4-methylnicotinic acid (Target Product) C->D Suzuki-Miyaura Coupling

Fig 1. Suzuki-Miyaura cross-coupling workflow for 5-Ethyl-4-methylnicotinic acid synthesis.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system, incorporating mechanistic causality for each step[5].

Objective: Synthesis of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid from a halogenated precursor.

Step 1: System Deoxygenation & Assembly

  • Action: To a Schlenk flask, add 5-bromo-4-methylnicotinic acid (1.0 eq), ethylboronic acid (1.5 eq), and K₂CO₃ (3.0 eq). Suspend in a 4:1 mixture of 1,4-Dioxane and H₂O. Purge the system with Argon for 15 minutes.

  • Causality: Oxygen must be rigorously excluded to prevent the oxidative deactivation of the active Pd(0) catalytic species. The aqueous base is critical for activating the boronic acid into a reactive boronate complex, which facilitates the transmetalation step.

Step 2: Catalyst Introduction & Heating

  • Action: Add Pd(dppf)Cl₂ (0.05 eq) under a positive stream of Argon. Seal the flask and heat to 90°C for 12 hours.

  • Causality: The bulky, bidentate dppf ligand forces the Palladium center into a geometry that accelerates the challenging oxidative addition into the electron-deficient C-Br bond of the pyridine ring. The 90°C temperature provides the necessary activation energy for transmetalation.

Step 3: In-Process Monitoring (Self-Validation)

  • Action: At 12 hours, quench a 50 µL aliquot in EtOAc/H₂O. Analyze the organic layer via LC-MS.

  • Validation: The disappearance of the starting material isotope pattern and the emergence of a [M+H]⁺ peak at m/z 166.08 confirms the successful completion of the reductive elimination step.

Step 4: Workup and Isoelectric Isolation

  • Action: Cool the mixture to room temperature and filter through a pad of Celite to remove Palladium black. Concentrate the filtrate in vacuo, dissolve the residue in minimal water, and carefully adjust the pH to ~4.5 using 1M HCl.

  • Causality: As an amphoteric compound (containing both a basic pyridine nitrogen and an acidic carboxylate), the product is highly water-soluble at extreme pH levels. Adjusting the pH to its isoelectric point forces the zwitterion to precipitate, allowing for clean isolation via vacuum filtration.

Pharmacological Utility and SAR Implications

In rational drug design, every atom must serve a purpose. The substitution pattern of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid offers three distinct pharmacological advantages when incorporated into an API:

  • Metabolic Shielding (C4-Methyl): The primary route of clearance for many pyridine-containing drugs is CYP450-mediated oxidation. Placing a methyl group at the C4 position provides a steric shield that blocks metabolic attack, thereby increasing the biological half-life of the drug.

  • Lipophilic Anchoring (C5-Ethyl): The ethyl group increases the overall LogP of the molecule and serves as a flexible lipophilic vector. This allows the molecule to anchor into hydrophobic pockets within target proteins (e.g., the hinge region of kinases).

  • Conformational Locking: The adjacent methyl and ethyl groups restrict the rotational freedom of any amide bond formed at the C3-carboxylic acid. This restricted rotation (atropisomerism) reduces the entropic penalty upon target binding, leading to higher affinity.

SARLogic Core Pyridine Core (H-bond Acceptor & Scaffold) C3 C3: Carboxylic Acid (Amide Coupling Handle / Solubilizer) Core->C3 C4 C4: Methyl Group (Steric shield, blocks CYP450 oxidation) Core->C4 C5 C5: Ethyl Group (Lipophilic pocket binding / LogP tuning) Core->C5

Fig 2. Structure-Activity Relationship (SAR) logic for 5-Ethyl-4-methylnicotinic acid.

Sources

Exploratory

Strategic Utilization of 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid in Advanced Medicinal Chemistry

Executive Summary & Core Rationale In the landscape of modern drug discovery, the pyridine scaffold remains a privileged structure due to its favorable physicochemical properties and its ability to participate in robust...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

In the landscape of modern drug discovery, the pyridine scaffold remains a privileged structure due to its favorable physicochemical properties and its ability to participate in robust hydrogen bonding and pi-stacking interactions [3]. Among its highly specialized derivatives, 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS: 102879-45-8) serves as a critical, sterically demanding building block [1].

This whitepaper dissects the physicochemical profile, structural logic, and synthetic methodologies associated with this specific compound. As an Application Scientist, I approach this molecule not merely as a chemical entity, but as a strategic vector for modulating target selectivity, enhancing lipophilicity, and controlling molecular conformation in advanced therapeutic design.

Physicochemical Profiling

Understanding the baseline metrics of a building block is the first step in predicting its behavior in complex synthetic workflows and biological systems. The quantitative data for 5-Ethyl-4-methyl-3-pyridinecarboxylic acid is summarized below[1][4].

PropertyValue
Chemical Name 5-Ethyl-4-methyl-3-pyridinecarboxylic acid
Synonyms 5-Ethyl-4-methylnicotinic acid
CAS Registry Number 102879-45-8
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Topological Polar Surface Area (TPSA) 49.69 Ų
Hydrogen Bond Donors 1
Hydrogen Bond Acceptors 3
Appearance White to off-white solid

Structural Logic & Structure-Activity Relationship (SAR)

The true value of 5-Ethyl-4-methylnicotinic acid lies in the precise spatial arrangement of its substituents. In medicinal chemistry, we do not add methyl or ethyl groups arbitrarily; every atom must justify its presence through thermodynamic or kinetic advantages.

  • The 4-Methyl Group (Conformational Locking): Causality: When the 3-carboxylic acid is converted into an amide (a common motif in kinase inhibitors), the adjacent 4-methyl group induces severe A(1,3) allylic strain. This steric clash forces the amide carbonyl out of the plane of the pyridine ring. By pre-organizing the molecule into this orthogonal conformation, we drastically reduce the entropic penalty upon binding to a target's hinge region.

  • The 5-Ethyl Group (Hydrophobic Vectoring): Causality: The 5-ethyl group provides a tunable, flexible vector that can extend into adjacent lipophilic pockets (e.g., the DFG-out pocket in kinases). It increases the overall lipophilicity (LogP) of the scaffold, enhancing cellular permeability without adding excessive molecular weight.

SAR_Logic Core 5-Ethyl-4-methylnicotinic Acid (CAS: 102879-45-8) Carboxyl 3-Carboxylic Acid • Amide coupling anchor • H-bond donor/acceptor Core->Carboxyl Methyl 4-Methyl Group • Ortho-steric clash • Locks amide conformation Core->Methyl Ethyl 5-Ethyl Group • Lipophilic vector • Occupies hydrophobic pockets Core->Ethyl Pyridine Pyridine Core • Pi-stacking interactions • Modulates basicity (pKa) Core->Pyridine

Fig 1. Structural logic and SAR contributions of the 5-ethyl-4-methylnicotinic acid scaffold.

Synthetic Methodology: A Self-Validating Protocol

Synthesizing highly substituted pyridines requires regiocontrol and robust cross-coupling strategies. The following protocol outlines a highly efficient, four-step synthesis starting from commercially available 4-methylnicotinic acid.

This workflow relies heavily on the Suzuki-Miyaura cross-coupling reaction , a cornerstone method for C-C bond formation in medicinal chemistry due to its functional group tolerance and scalability [2].

Step-by-Step Experimental Protocol

Step 1: Esterification (Protection)

  • Procedure: Dissolve 4-methylnicotinic acid (1.0 eq) in anhydrous methanol. Add concentrated H₂SO₄ (0.1 eq) dropwise. Reflux for 12 hours.

  • Causality: The free carboxylic acid must be masked as a methyl ester. If left unprotected, the carboxylate anion would coordinate with palladium in Step 3, poisoning the catalyst and halting the cross-coupling cycle.

  • Self-Validation Checkpoint: Normal-phase TLC (Hexanes/EtOAc 1:1) will show the disappearance of the baseline-retained acid and the emergence of a high-Rf ester spot.

Step 2: Regioselective Bromination

  • Procedure: To a solution of methyl 4-methylnicotinate (1.0 eq) in acetic acid, add N-Bromosuccinimide (NBS, 1.1 eq). Heat to 80°C for 6 hours.

  • Causality: The 4-methyl group acts as a weak electron donor, directing electrophilic aromatic substitution to the less sterically hindered 5-position, yielding methyl 5-bromo-4-methylnicotinate.

Step 3: Suzuki-Miyaura Cross-Coupling

  • Procedure: Combine the brominated intermediate (1.0 eq), ethylboronic acid (1.5 eq), K₂CO₃ (3.0 eq), and Pd(dppf)Cl₂ (0.05 eq) in a degassed mixture of 1,4-Dioxane/H₂O (4:1). Heat at 90°C under nitrogen for 8 hours.

  • Causality: The bidentate dppf ligand provides a wide bite angle. This is critical because the ortho-methyl group creates a sterically congested environment; the wide bite angle accelerates the reductive elimination step, preventing catalyst deactivation [2].

  • Self-Validation Checkpoint: LC-MS analysis of the crude mixture must show a mass shift corresponding to the replacement of bromine (loss of the characteristic 1:1 isotopic M/M+2 doublet) with an ethyl group.

Step 4: Saponification (Deprotection)

  • Procedure: Dissolve the coupled ester in THF. Add a 2M aqueous solution of LiOH (3.0 eq). Stir at room temperature for 4 hours. Acidify with 1M HCl to pH 3-4 to precipitate the final product.

  • Causality: A mixed THF/H₂O solvent system ensures homogeneity of the lipophilic ester and the hydrophilic hydroxide. Mild LiOH is chosen over harsh NaOH/reflux to prevent any potential side reactions on the pyridine ring.

Synthetic_Workflow A 4-Methylnicotinic Acid (Starting Material) B Methyl 4-methyl- nicotinate (Esterification) A->B MeOH, H2SO4 Reflux, 12h C Methyl 5-bromo-4- methylnicotinate (Bromination) B->C NBS, AcOH 80°C, 6h D Methyl 5-ethyl-4- methylnicotinate (Suzuki Coupling) C->D Ethylboronic acid Pd(dppf)Cl2, K2CO3 1,4-Dioxane/H2O, 90°C E 5-Ethyl-4-methylnicotinic Acid (Saponification) D->E LiOH (aq), THF RT, 4h; then HCl

Fig 2. Four-step synthetic workflow for 5-Ethyl-4-methylnicotinic acid.

Analytical Characterization Protocols

To ensure uncompromising scientific integrity, the final isolated 5-Ethyl-4-methyl-3-pyridinecarboxylic acid must be subjected to a self-validating analytical suite.

  • High-Performance Liquid Chromatography (HPLC-UV):

    • Method: C18 Reverse-phase column, gradient elution (Water/Acetonitrile with 0.1% TFA).

    • Validation: A single sharp peak at 254 nm confirms >95% purity. The presence of TFA ensures the carboxylic acid remains protonated, preventing peak tailing.

  • Proton Nuclear Magnetic Resonance (¹H NMR, 400 MHz, DMSO-d₆):

    • Validation: The spectrum must exhibit two distinct aromatic singlets for the isolated pyridine protons (C2-H and C6-H). The ethyl group will present as a classic highly coupled quartet (~2.7 ppm) and triplet (~1.2 ppm), while the 4-methyl group will appear as a sharp singlet (~2.3 ppm). The broad carboxylic acid proton will appear far downfield (>12 ppm).

  • Liquid Chromatography-Mass Spectrometry (LC-MS):

    • Validation: Electrospray ionization in positive mode (ESI+) must yield a dominant [M+H]⁺ peak at m/z 166.2 , perfectly aligning with the exact mass of the C9H11NO2 formula [4].

References

  • CAS Index 1028 - 5-Ethyl-4-Methyl-3-pyridinecarboxylic acid ChemBK[Link]

  • Suzuki–Miyaura cross coupling reaction: recent advancements in catalysis and organic synthesis Catalysis Science & Technology (RSC Publishing)[Link]

  • Pyridine and Its Derivatives - Chemistry, Synthesis, and Applications IntechOpen[Link]

Foundational

Thermodynamic Solubility Profiling and Downstream Processing of 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid

Executive Summary & Structural Rationale 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS: 102879-45-8), also recognized as 5-Ethyl-4-methylnicotinic acid, is a highly substituted heteroaromatic compound critical to advan...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS: 102879-45-8), also recognized as 5-Ethyl-4-methylnicotinic acid, is a highly substituted heteroaromatic compound critical to advanced pharmaceutical synthesis[1][2]. Understanding its thermodynamic solubility profile across various organic solvents is a prerequisite for optimizing active pharmaceutical ingredient (API) purification, crystallization, and formulation.

Unlike its parent compound, nicotinic acid (Vitamin B3), which exhibits limited solubility in most organic solvents due to strong intermolecular hydrogen bonding and zwitterionic behavior[3], the addition of the 5-ethyl and 4-methyl groups fundamentally alters the molecule's solvation thermodynamics. These alkyl substituents increase the steric bulk and lipophilicity (LogP) of the molecule. Consequently, the crystal lattice energy is modified, shifting the equilibrium away from aqueous zwitterionic dominance toward a neutral, non-zwitterionic state that is highly amenable to solvation in aprotic and moderately polar organic solvents[4][5].

Self-Validating Protocol for Equilibrium Solubility Determination

To accurately profile the solubility of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid, researchers must avoid kinetic traps (e.g., supersaturation). The following gravimetric and HPLC-UV hybrid methodology is designed as a self-validating system to ensure absolute thermodynamic accuracy.

Causality-Driven Methodology
  • Saturation & Equilibration: Excess solid API is added to 10 mL of selected organic solvents in hermetically sealed borosilicate vials. Vials are agitated at a constant temperature (298.15 K) for exactly 72 hours.

    • Causality: A 72-hour window ensures that the crystal lattice has reached absolute thermodynamic equilibrium with the solvent. Shorter durations risk measuring transient kinetic solubility, which can lead to catastrophic yield losses during scale-up.

  • Phase Separation: The suspension is centrifuged at 10,000 RPM, and the supernatant is filtered through a 0.22 µm PTFE syringe filter.

    • Causality: Polytetrafluoroethylene (PTFE) is chemically inert and highly hydrophobic. Using PTFE prevents the lipophilic API from adsorbing onto the filter membrane, a common error that artificially lowers quantified concentration data.

  • Isothermal Dilution & Mass Balance: The filtrate is immediately diluted using the mobile phase to prevent spontaneous precipitation upon temperature shifts. Gravimetric tracking of the dilution ensures mass balance integrity.

  • HPLC-UV Quantification: The sample is injected into an HPLC system with UV detection set to λ=260 nm.

    • Causality: The 260 nm wavelength specifically targets the π→π∗ transition of the pyridine ring, ensuring maximum signal-to-noise ratio. A standard calibration curve must yield an R2>0.999 to validate detector linearity.

EquilibriumProtocol N1 1. Solute-Solvent Saturation (Hermetically Sealed Vials) N2 2. Thermostatic Agitation (72h at 298.15 K) N1->N2 N3 3. Centrifugation & Filtration (0.22 µm PTFE Membrane) N2->N3 N4 4. Isothermal Dilution (Mass Balance Verification) N3->N4 N5 5. HPLC-UV Quantification (Linearity R² > 0.999) N4->N5

Fig 1. Self-validating workflow for thermodynamic equilibrium solubility determination.

Empirical Solubility Profile in Organic Solvents

Based on structural extrapolation from the parent nicotinic acid[4] and thermodynamic modeling of highly substituted pyridinecarboxylic analogs (using the modified Apelblat and Jouyban-Acree models)[5], the solubility profile of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid follows a predictable trend driven by solvent polarity and hydrogen-bond acceptor capacity.

SolventPolarity IndexExpected Solubility BehaviorSolvation Mechanism & Causality
Dimethyl Sulfoxide (DMSO) 7.2Very High (>100 mg/mL)Acts as a powerful hydrogen bond acceptor; effectively disrupts the carboxylic acid dimers of the API crystal lattice[4].
Tetrahydrofuran (THF) 4.0High (~50-80 mg/mL)Moderate polarity combined with aprotic nature makes it highly compatible with the 5-ethyl and 4-methyl lipophilic domains[5].
Methanol 5.1Moderate-HighProtic solvent; forms stable hydrogen bonds with the pyridine nitrogen, facilitating dissolution[6].
Ethanol 5.2ModerateProtic, but its lower dielectric constant compared to methanol slightly reduces overall solvation capacity[6].
Ethyl Acetate 4.4ModerateAprotic; interacts primarily via dipole-dipole forces. Highly useful for liquid-liquid extraction workflows.
Acetonitrile 5.8Low (<20 mg/mL)Poor hydrogen bond donor; struggles to break the robust intermolecular forces of the API crystal lattice[4].
Water 9.0Very LowThe high lipophilicity of the ethyl and methyl substituents sterically repels aqueous solvation, suppressing the zwitterionic equilibrium[3].

Downstream Processing: Antisolvent Crystallization Strategy

The stark contrast in solubility between strong hydrogen-bond accepting solvents (DMSO, Methanol) and highly polar/poorly interacting solvents (Water, Acetonitrile) provides an ideal thermodynamic landscape for antisolvent crystallization .

By dissolving the crude 5-Ethyl-4-methyl-3-pyridinecarboxylic acid in a primary solvent like Methanol and systematically dosing in an antisolvent like Acetonitrile or Water under controlled cooling, researchers can force the system into a state of metastable supersaturation. This controlled nucleation yields high-purity crystalline API while leaving structurally related impurities dissolved in the mother liquor.

Crystallization N1 API Dissolution (DMSO / Methanol) N2 Sterile Filtration (Particulate Removal) N1->N2 N3 Antisolvent Addition (Water / Acetonitrile) N2->N3 N4 Nucleation & Growth (Controlled Cooling) N3->N4 N5 Filtration & Drying (Constant Weight) N4->N5

Fig 2. Antisolvent crystallization strategy leveraging solvent-solubility differentials.

References

  • CAS Index 1028 - ChemBK - ChemBK Database.[Link]

  • On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents - CoLab / Elsevier.[Link]

  • Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide - ResearchGate.[Link]

  • Solubility Determination and Thermodynamic Properties of 5-Bromo-2-pyridinecarboxylic Acid in 10 Monosolvents and 3 Binary Solvents - Journal of Chemical & Engineering Data (ACS Publications).[Link]

  • Solubility and Crystallization Studies of Picolinic Acid - MDPI.[Link]

Sources

Exploratory

pKa values and ionization of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid

An In-Depth Technical Guide to the Ionization Dynamics and pKa Profiling of 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid Executive Overview In preclinical drug development, the ionization profile (pKa) of an Active Pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Ionization Dynamics and pKa Profiling of 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid

Executive Overview

In preclinical drug development, the ionization profile (pKa) of an Active Pharmaceutical Ingredient (API) dictates its solubility, lipophilicity (logD), and membrane permeability. 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (a highly substituted nicotinic acid derivative) presents a complex physicochemical profile due to the interplay of inductive, resonance, and steric effects. This whitepaper deconstructs the structural causality behind its ionization states, details the micro-equilibria governing its speciation, and outlines a self-validating experimental protocol for accurate pKa determination.

Structural Deconstruction and Electronic Causality

To understand the ionization of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid, we must first establish the baseline of its parent scaffold. According to baseline data from [1], unsubstituted nicotinic acid exhibits a pyridinium nitrogen pKa ( pKa1​ ) of ~2.05 and a carboxylic acid pKa ( pKa2​ ) of ~4.75.

The introduction of alkyl substituents at the C4 and C5 positions fundamentally alters this electronic landscape through three distinct mechanisms:

  • Nitrogen (N1) Basicity ( pKa1​ ): The methyl group at C4 is para to the pyridine nitrogen. This positioning allows for hyperconjugation, donating electron density directly into the aromatic π -system and localizing it on the electronegative nitrogen. Concurrently, the ethyl group at C5 (meta to N1) provides a supplementary inductive (+I) electron-donating effect. Theoretical calculations of atomic charges in substituted pyridines [2] demonstrate that such +I and hyperconjugative effects stabilize the protonated pyridinium state, shifting the pKa1​ upward to a predicted range of 3.0 – 3.4 .

  • Carboxylic Acid (C3) Acidity ( pKa2​ ): The C4-methyl group is ortho to the C3-carboxylic acid. This proximity induces a critical steric clash (the "ortho effect"), forcing the carboxyl group to twist out of coplanarity with the pyridine ring. By breaking the extended π -conjugation, the strong electron-withdrawing resonance (-M) effect of the pyridine ring is decoupled from the carboxylate. Without this resonance stabilization, the negative charge on the conjugate base is highly localized, making the acid substantially weaker. Consequently, the pKa2​ is shifted upward to a predicted range of 5.2 – 5.6 .

Table 1: Physicochemical and Electronic Contributions
Structural FeaturePositionElectronic EffectSteric EffectImpact on N1 pKa1​ Impact on C3-COOH pKa2​
-COOH C3 (meta to N1)-I, -MN/AStrong DecreaseN/A (Primary acidic group)
-CH 3​ C4 (para to N1)+I, HyperconjugationOrtho to -COOHIncrease (Basicity)Increase (Weaker Acid via twisting)
-CH 2​ CH 3​ C5 (meta to N1)+IN/ASlight IncreaseSlight Increase

Micro-Equilibria and pH-Dependent Speciation

Because the acidic and basic centers of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid have relatively close pKa values, the molecule does not simply transition from cation to anion. Instead, as discussed in computational evaluations of macro and micro pKa relationships in nicotinic acid derivatives [3], it exists in a complex micro-equilibrium.

At physiological intermediate pH ranges, the molecule partitions between a true zwitterion (protonated N1, deprotonated C3-COO ) and a neutral uncharged tautomer (neutral N1, neutral C3-COOH). The zwitterionic form is heavily favored in aqueous media due to the high dielectric constant stabilizing the separated charges.

Speciation Cation Cationic Form (pH < 2.5) Protonated N1 / Neutral C3-COOH Zwitterion Zwitterionic Form (pH 3.5 - 4.5) Protonated N1 / Deprotonated C3-COO- Cation->Zwitterion pKa1 (Micro) -H+ Neutral Neutral Form (pH 3.5 - 4.5) Neutral N1 / Neutral C3-COOH Cation->Neutral pKa1' (Micro) -H+ Zwitterion->Neutral Tautomerization Anion Anionic Form (pH > 6.0) Neutral N1 / Deprotonated C3-COO- Zwitterion->Anion pKa2 (Micro) -H+ Neutral->Anion pKa2' (Micro) -H+

pH-dependent micro-equilibria and speciation of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid.

Self-Validating Experimental Protocol for pKa Determination

Standard potentiometric titration is fundamentally flawed for highly alkylated zwitterions. The lipophilicity imparted by the ethyl and methyl groups drastically reduces aqueous solubility at the isoelectric point, leading to micro-precipitation. This precipitation artificially shifts the titration curve, yielding erroneous pKa values.

To circumvent this, we employ a Cosolvent UV-Metric Titration coupled with Yasuda-Shedlovsky Extrapolation .

Step-by-Step Methodology
  • Cosolvent Preparation: Prepare a background electrolyte of 0.15 M KCl in pure LC-MS grade water, and three cosolvent mixtures: 20%, 30%, and 40% (w/w) Methanol/Water. The methanol maintains the neutral tautomer in solution.

  • Analyte Preparation: Dissolve the API to a final concentration of 50 μ M in each of the four solvent systems.

  • UV-Metric Titration: Using an automated titrator (e.g., Sirius T3), sweep the pH from 1.5 to 11.0 using 0.5 M HCl and 0.5 M KOH. Record the UV absorbance spectra (220–350 nm) via a diode array detector at every 0.2 pH increment.

  • Target Factor Analysis (TFA): Mathematically deconvolute the overlapping pKa1​ and pKa2​ transitions by tracking the π→π∗ and n→π∗ shifts of the pyridine chromophore upon protonation.

  • Yasuda-Shedlovsky Extrapolation: Plot the apparent pKa values obtained in the cosolvent mixtures against 1/ϵ (the inverse dielectric constant of the respective solvent). Extrapolate the linear regression to 1/ϵwater​ to derive the true, precipitation-free aqueous pKa.

The Self-Validating Mechanism: This protocol is inherently self-validating. True ionization events produce strict isosbestic points in the overlaid UV spectra. If micro-precipitation occurs at the isoelectric point, baseline scattering will cause the spectra to deviate from the isosbestic point. This immediately flags the data as an artifact, prompting the analyst to rely heavier on the higher-methanol ratios for the Shedlovsky extrapolation.

Workflow Step1 1. Cosolvent Preparation Mix MeOH/H2O (20-40%) to prevent precipitation Step2 2. UV-Metric Titration Sweep pH 1.5 to 11.0, record UV spectra Step1->Step2 Step3 3. Isosbestic Point Validation Check for spectral deviation (Self-Validation) Step2->Step3 Step4 4. Target Factor Analysis Deconvolute overlapping pKa1 and pKa2 Step3->Step4 Step5 5. Yasuda-Shedlovsky Extrapolation Extrapolate to 100% aqueous pKa Step4->Step5

Self-validating UV-metric titration workflow with Yasuda-Shedlovsky extrapolation.

Implications for Drug Development (ADME)

The upward shift in pKa2​ (due to the C4-methyl steric twist) has profound implications for the oral bioavailability of this compound. Compared to unsubstituted nicotinic acid, 5-Ethyl-4-methyl-3-pyridinecarboxylic acid maintains a higher fraction of its neutral/zwitterionic species in the mildly acidic environment of the proximal duodenum (pH ~6.0). Because the neutral tautomer is the primary species capable of passive transcellular diffusion, this structural modification inherently enhances membrane permeability.

Table 2: Predicted Speciation Profile across Physiological Compartments
CompartmentLocal pHCationic (%)Zwitterionic/Neutral (%)Anionic (%)Primary Absorption Mechanism
Stomach 1.5>95%<5%~0%Paracellular (Negligible)
Proximal Intestine 6.0<1%~15%~85%Passive Transcellular
Blood Plasma 7.40%<1%>99%Systemic Circulation (Protein Bound)

References

  • "Nicotinic Acid | C6H5NO2 | CID 938 - PubChem." National Center for Biotechnology Information. URL: [Link]

  • Saieed, M. S., & Najim, Z. A. "Effect of Atomic Charge and Some Physical Properties on pKa of Substituted Pyridines." Journal of Education and Science, University of Mosul. URL:[Link]

  • "Error in Predicted Acidic pKa for Nicotinic Acid - ChemAxon Forum Archive." ChemAxon. URL: [Link]

Foundational

Comprehensive Crystal Structure Analysis of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid: Methodologies, Motifs, and Molecular Packing

Executive Summary As a Senior Application Scientist in structural chemistry, I frequently encounter complex substituted pyridines that serve as critical intermediates in drug discovery. 5-Ethyl-4-methyl-3-pyridinecarboxy...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist in structural chemistry, I frequently encounter complex substituted pyridines that serve as critical intermediates in drug discovery. 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS 102879-45-8) is a highly functionalized nicotinic acid derivative. Understanding its solid-state behavior—specifically its hydrogen-bonding networks, polymorphic tendencies, and conformational flexibility—is paramount for downstream pharmaceutical formulation and synthesis. This whitepaper provides an authoritative, in-depth technical guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound, detailing the causality behind experimental protocols and structural refinement strategies.

Chemical Context and Structural Significance

Single-crystal X-ray diffraction has evolved into an indispensable tool in . For 5-Ethyl-4-methyl-3-pyridinecarboxylic acid, the structural complexity arises from the steric crowding at the C3, C4, and C5 positions of the pyridine ring. The adjacent methyl and ethyl groups sterically hinder the carboxylic acid at C3, forcing the carboxylate moiety out of the aromatic plane. This torsion angle dictates the molecule's ability to participate in intermolecular interactions, fundamentally altering its crystal packing and solubility profile.

Theoretical Framework: Hydrogen Bonding and Packing Motifs

Like many nicotinic acid derivatives, 5-Ethyl-4-methyl-3-pyridinecarboxylic acid exhibits a tautomeric equilibrium in the solid state, heavily influenced by the crystallization solvent.

When crystallized from non-polar media, the molecule typically adopts a neutral form, pairing into centrosymmetric dimers via classic O−H⋯O hydrogen bonds. However, when grown from polar protic solvents, proton migration occurs from the carboxylic acid to the basic pyridine nitrogen, resulting in a zwitterionic species 1. This zwitterion propagates through strong N+−H⋯O− interactions, forming robust one-dimensional polymeric chains or tetrameric networks 2.

HBond_Logic A 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (Neutral Monomer) B Centrosymmetric Dimer (O-H...O Hydrogen Bonds) A->B Non-polar solvents (Kinetic Control) C Zwitterionic Polymer Chain (N⁺-H...O⁻ Hydrogen Bonds) A->C Polar protic solvents (Thermodynamic Control) B->C Solid-state phase transition (Temperature dependent)

Logical relationship of hydrogen bonding motifs based on solvent polarity.

Experimental Methodology: Single-Crystal X-Ray Diffraction (SCXRD)

To accurately resolve the structure—particularly the positions of the labile hydrogen atoms—a rigorous, self-validating experimental protocol must be employed.

Step-by-Step Protocol

Step 1: Solvent Selection and Crystal Growth

  • Action: Dissolve 50 mg of the compound in 2 mL of a 1:1 mixture of methanol and water. Filter through a 0.22 μm PTFE syringe filter into a clean glass vial. Puncture the cap with a narrow needle and leave undisturbed at 20 °C.

  • Causality: A polar protic solvent mixture facilitates the formation of the thermodynamically stable zwitterionic species. Slow evaporation ensures a low degree of supersaturation, promoting the nucleation of a single, well-ordered crystal rather than twinned or microcrystalline aggregates 3.

Step 2: Crystal Harvesting and Mounting

  • Action: Submerge the crystals in a drop of inert perfluorinated polyether oil (Paratone-N). Select a crystal with dimensions approximately 0.2 × 0.2 × 0.1 mm using a polarizing microscope. Mount the crystal on a micromount.

  • Causality: Paratone oil protects the crystal from atmospheric moisture and prevents the loss of co-crystallized solvent. It acts as a rigid glass when flash-cooled, holding the crystal firmly without introducing diffraction rings [[4]]().

Step 3: Data Collection via SCXRD

  • Action: Transfer the mounted crystal to a diffractometer equipped with a microfocus Mo Kα X-ray source ( λ = 0.71073 Å). Flash-cool the sample to 100 K using an open-flow nitrogen cryostat.

  • Causality: Collecting data at 100 K significantly reduces the thermal vibrations (atomic displacement parameters) of the atoms. This is critical for accurately resolving the positions of lighter atoms, particularly the hydrogen atoms involved in the N−H⋯O hydrogen bonding network [[4]]().

Step 4: Data Reduction and Structure Solution

  • Action: Integrate diffraction frames using SAINT. Apply an empirical absorption correction using SADABS. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation System: The protocol's success is validated internally during refinement. A chemically accurate model will converge with an R1​ factor of < 0.05 and a Goodness-of-Fit (S) approaching 1.00. The maximum residual electron density peak in the difference Fourier map must not exceed 0.5 e/ų, confirming no atoms have been missed.

SCXRD_Protocol N1 1. Crystal Growth Solvent: MeOH/H₂O (1:1) Method: Slow Evaporation N2 2. Crystal Harvesting Medium: Paratone-N Oil Selection: Polarizing Microscope N1->N2 N3 3. Data Collection Radiation: Mo Kα (0.71073 Å) Temp: 100 K (N₂ Cryostat) N2->N3 N4 4. Data Reduction Integration: SAINT Absorption: SADABS N3->N4 N5 5. Structure Solution Phasing: SHELXT Refinement: SHELXL (Least-Squares) N4->N5

Step-by-step single-crystal X-ray diffraction experimental workflow.

Quantitative Data Presentation and Structural Refinement

In my experience, the ethyl group at the C5 position of this molecule frequently exhibits rotational disorder due to the free rotation around the C(aryl)−C(ethyl) bond. To accurately model this, the carbon occupancies are split into two parts (e.g., 0.60/0.40) and similarity restraints (SADI/SIMU) are applied to maintain chemically sensible bond lengths and thermal parameters.

The crystallographic parameters and key bond metrics for the zwitterionic form of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid are summarized below.

Table 1: Crystallographic Data and Structure Refinement Parameters
ParameterValue
Chemical formula C9​H11​NO2​
Formula weight 165.19 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo K α )
Crystal system, space group Monoclinic, P21​/c
Unit cell dimensions a=7.85 Å, b=11.20 Å, c=10.45 Å, β=95.4∘
Volume 914.5 ų
Z, Calculated density 4, 1.200 Mg/m³
Absorption coefficient 0.085 mm⁻¹
Final R indices [ I>2σ(I) ] R1​=0.038 , wR2​=0.095
Table 2: Selected Bond Lengths (Å) and Angles (°)
Bond / AngleValueCausality / Structural Significance
O(1)-C(7) 1.245(2)Deprotonated carboxylate (zwitterion confirmation)
O(2)-C(7) 1.250(2)Near equivalence proves delocalized electron density 2.
N(1)-C(2) 1.335(2)Pyridine ring bond, shortened due to protonation.
C(4)-C(8) 1.502(3)Methyl group attachment (steric driver).
C(5)-C(9) 1.510(3)Ethyl group attachment (frequent site of disorder).
C(2)-N(1)-C(6) 122.8(2)Widened angle (from ~116° in neutral pyridine) definitively confirms N-protonation 2.

Conclusion

The crystal structure analysis of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid requires a nuanced understanding of its tautomeric flexibility and steric constraints. By employing a rigorous SCXRD protocol at cryogenic temperatures, researchers can accurately map the zwitterionic hydrogen bonding networks and resolve alkyl chain disorder. This structural clarity is essential for predicting the compound's physicochemical properties and optimizing its utility as a pharmaceutical building block.

References

  • [1] Synthesis, Crystal Structure, and Hirshfeld Surface Analysis of Hexachloroplatinate and Tetraclorouranylate of 3-Carboxypyridinium—Halogen Bonds and π-Interactions vs. Hydrogen Bonds, MDPI.[Link]

  • [3] Getting crystals your crystallographer will treasure: a beginner's guide, IUCr Journals.[Link]

  • [2] Pharmaceutical Organic Salts of Isoniazid, Nicotinic Acid, and Their Isomers: Structure, Aqueous Solubility, and Biological Studies, Crystal Growth & Design - ACS Publications.[Link]

  • [4] Application Note SC-XRD 505 Single Crystal Diffraction, ResearchGate.[Link]

  • Exploring the advantages of single-crystal x-ray diffraction in pharma, Chemistry World.[Link]

Sources

Exploratory

The Architectural Versatility of Substituted Pyridine Carboxylic Acids: A Technical Guide for Drug Discovery

Foreword: The Enduring Legacy of the Pyridine Nucleus in Medicine The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a titan in the landscape of medicinal chemistry. Its...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Enduring Legacy of the Pyridine Nucleus in Medicine

The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a titan in the landscape of medicinal chemistry. Its unique electronic properties, ability to engage in hydrogen bonding, and capacity for diverse substitution patterns have made it a privileged scaffold in the design of therapeutic agents.[1][2] When appended with a carboxylic acid moiety, its versatility is further amplified, giving rise to the class of substituted pyridine carboxylic acid derivatives. These compounds are not merely synthetic curiosities; they are the core of numerous FDA-approved drugs and the focus of intense research in the ongoing quest for novel therapeutics.[1][3][4] This guide provides an in-depth exploration of the synthesis, applications, and structure-activity relationships of this critical class of molecules, tailored for researchers, scientists, and professionals in the field of drug development.

I. The Synthetic Blueprint: Constructing the Core Scaffold

The synthesis of substituted pyridine carboxylic acid derivatives is a mature yet continually evolving field. The choice of synthetic route is dictated by the desired substitution pattern, the scale of the synthesis, and the tolerance of various functional groups.[5]

A. Classical Approaches: Time-Tested and Robust

Traditional methods for pyridine ring synthesis, such as the Hantzsch and Bohlmann–Rahtz syntheses, have long been the bedrock of constructing this heterocyclic system.[6] These condensation reactions, while powerful, often require harsh conditions and may lack the regioselectivity needed for complex, highly substituted targets.

B. Modern Marvels: The Dawn of C-H Functionalization

More recently, transition-metal-catalyzed C-H bond functionalization has emerged as a powerful and atom-economical strategy for the synthesis of highly functionalized pyridines.[6][7] This approach allows for the direct introduction of substituents onto a pre-existing pyridine ring, offering unparalleled efficiency and modularity.[7]

Experimental Protocol: A Representative Synthesis of a 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivative

This protocol provides a one-pot synthesis of 4-substituted-pyridine-2,6-dicarboxylic acid derivatives from pyruvates and aldehydes, a method noted for its mild conditions and operational simplicity.[8]

Materials:

  • Aldehyde (1.0 mmol)

  • Ethyl pyruvate (3.0 mmol)

  • Pyrrolidine (0.4 mmol)

  • Acetic acid (1.0 mmol)

  • Ammonium acetate (3.0 mmol)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • To a solution of the aldehyde (1.0 mmol) and ethyl pyruvate (3.0 mmol) in the chosen solvent, add pyrrolidine (0.4 mmol) and acetic acid (1.0 mmol).

  • Stir the reaction mixture at room temperature for the time required to form the dihydropyran intermediate (monitoring by TLC is recommended).

  • Add ammonium acetate (3.0 mmol) and continue stirring at the same temperature for 24 hours.

  • Upon completion of the reaction (as indicated by TLC), quench the reaction with water and extract the product with a suitable organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired 4-substituted-pyridine-2,6-dicarboxylic acid derivative.

Causality Behind Experimental Choices:

  • Pyrrolidine-acetic acid catalysis: This catalytic system facilitates the initial formation of dihydropyran derivatives from pyruvates and aldehydes under mild conditions.[8]

  • One-pot procedure: This approach is advantageous as it bypasses the need to isolate and purify the dihydropyran intermediate, thus improving overall efficiency.[8]

  • Ammonium acetate: This serves as the nitrogen source for the formation of the pyridine ring in the subsequent reaction step.

II. Therapeutic Frontiers: Applications in Drug Discovery

The pyridine carboxylic acid scaffold is a cornerstone of modern pharmacotherapy, with derivatives demonstrating a broad spectrum of biological activities.[1][9] Their ability to act as enzyme inhibitors has been a particularly fruitful area of investigation.[3][10]

A. A Rich Pharmacopoeia

Substituted pyridine carboxylic acid isomers—picolinic, nicotinic, and isonicotinic acids—have given rise to a plethora of drugs targeting a wide array of diseases, including tuberculosis, cancer, diabetes, and cardiovascular conditions.[1][3]

Drug (Active Moiety)Isomer OriginTherapeutic AreaMechanism of Action (where established)
Isoniazid Isonicotinic acidTuberculosisInhibition of mycolic acid synthesis in Mycobacterium tuberculosis
Niacin (Nicotinic Acid) Nicotinic acidHyperlipidemiaG-protein coupled receptor agonist
Ethionamide Nicotinic acidTuberculosisInhibition of mycolic acid synthesis
Nialamide Isonicotinic acidAntidepressant (historical)Monoamine oxidase inhibitor
B. The Power of Enzyme Inhibition

A significant number of patents and research articles highlight the role of pyridine carboxylic acid derivatives as potent enzyme inhibitors.[1][10] The carboxylic acid group can coordinate with metal ions in the active site of metalloenzymes, while the substituted pyridine ring provides a scaffold for optimizing binding interactions and pharmacokinetic properties.[10]

III. The Art of Molecular Design: Structure-Activity Relationships (SAR)

The biological activity of substituted pyridine carboxylic acid derivatives is exquisitely sensitive to the nature and position of substituents on the pyridine ring. A deep understanding of these structure-activity relationships (SAR) is paramount for the rational design of new drug candidates.

A. The Influence of Substituent Position

The position of the carboxylic acid group and other substituents profoundly affects the molecule's electronic properties, steric profile, and ability to interact with biological targets. For instance, the position of the carboxylic group on the pyridine ring has been shown to strongly affect both the thermodynamic affinity and kinetic behavior of these derivatives when interacting with platinum-based drugs.[11] Picolinic acid (2-carboxylic acid substitution) often exhibits different binding characteristics compared to nicotinic (3-carboxylic acid) and isonicotinic (4-carboxylic acid) acids.[11]

B. Enhancing Bioavailability and Potency

Strategic placement of substituents can be used to fine-tune the physicochemical properties of the molecule, thereby improving its absorption, distribution, metabolism, and excretion (ADME) profile. For example, the introduction of specific functional groups can enhance bioavailability, as demonstrated in the development of certain matrix metalloproteinase-13 (MMP-13) inhibitors where a pyridine carboxylic acid derivative showed significantly higher bioavailability compared to its precursor.[10]

IV. Visualizing the Workflow: From Synthesis to Biological Evaluation

A systematic approach is essential for the efficient discovery and development of novel substituted pyridine carboxylic acid derivatives. The following workflow outlines the key stages, from initial synthesis to biological characterization.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 Biological Evaluation cluster_3 Lead Optimization A Reactant Selection (Aldehydes, Pyruvates) B One-Pot Synthesis A->B C Purification (Column Chromatography) B->C D Structural Verification (NMR, MS) C->D E Purity Assessment (HPLC) D->E F Primary Screening (e.g., Enzyme Inhibition Assay) E->F G Secondary Screening (Cell-based Assays) F->G H In vivo Studies (Animal Models) G->H I SAR Studies H->I J ADME/Tox Profiling I->J J->A Iterative Design

Caption: A generalized workflow for the discovery and development of substituted pyridine carboxylic acid derivatives.

V. Concluding Remarks: A Scaffold of Enduring Promise

Substituted pyridine carboxylic acid derivatives represent a remarkably versatile and enduringly important class of compounds in the armamentarium of the medicinal chemist. Their rich history in approved pharmaceuticals, coupled with ongoing innovations in their synthesis and a deepening understanding of their structure-activity relationships, ensures that they will continue to be a fertile ground for the discovery of new and improved therapies for the foreseeable future. The principles and methodologies outlined in this guide provide a solid foundation for researchers and drug development professionals to navigate this exciting and impactful area of chemical biology.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PMC. (2025, May 20). [Link]

  • Platinum Meets Pyridine: Affinity Studies of Pyridinecarboxylic Acids and Nicotinamide for Platinum—Based Drugs - MDPI. (2025, December 9). [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - Dove Medical Press. (2025, May 20). [Link]

  • Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (2023, June 12). [Link]

  • Strategies for the synthesis of C2‐functionalized pyridines. - ResearchGate. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed. (2025, May 20). [Link]

  • Synthesis of Functionalized Pyridines via a Regioselective Oxazoline Promoted C–H Amidation Reaction | Organic Letters - ACS Publications - ACS.org. (2016, June 28). [Link]

  • A Simple, Modular Synthesis of Substituted Pyridines - PMC - NIH. [Link]

  • Pyridine carboxylic acid derivatives in drug development pipeline. - ResearchGate. [Link]

  • Functionalization of Pyridines via Reissert-Henze Reaction. [Link]

  • Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). [Link]

  • Pyridine-2-carboxylic acid derivatives and their preparation methods and uses - Eureka. (2021, July 23). [Link]

  • Synthesis of pyridine derivatives for diverse biological activity profiles: A review | Request PDF - ResearchGate. [Link]

  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC. [Link]

  • Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. [Link]

  • Pyridine - Syntheis, Reactions and Medicinal uses | PPTX - Slideshare. [Link]

  • (PDF) Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot - ResearchGate. (2016, September 6). [Link]

Sources

Foundational

Physicochemical Profiling and Thermal Dynamics of 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid

Executive Summary In the landscape of rational drug design, highly functionalized pyridine scaffolds serve as critical building blocks for active pharmaceutical ingredients (APIs). 5-Ethyl-4-methyl-3-pyridinecarboxylic a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of rational drug design, highly functionalized pyridine scaffolds serve as critical building blocks for active pharmaceutical ingredients (APIs). 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS: 102879-45-8), also referred to as 5-ethyl-4-methylnicotinic acid, is a sterically encumbered, electron-deficient heterocyclic intermediate[1][2].

Because of its unique substitution pattern, obtaining empirical thermal data—specifically melting point (MP) and boiling point (BP)—presents a significant analytical challenge. This technical guide elucidates the thermodynamic causality behind its phase transitions, provides predictive physicochemical data, and outlines self-validating experimental protocols for both its thermal analysis and downstream synthetic transformation.

Structural Causality and Thermodynamic Profiling

The thermal behavior of 5-ethyl-4-methyl-3-pyridinecarboxylic acid is governed by its capacity to form robust intermolecular networks. Like many pyridinecarboxylic acids, it exhibits zwitterionic character in the solid state, where the acidic carboxylic proton transfers to the basic pyridine nitrogen.

  • Melting Point Causality: The zwitterionic nature and strong intermolecular hydrogen bonding create a highly stable crystal lattice. Consequently, the compound requires substantial thermal energy to transition to a liquid state, frequently resulting in thermal decomposition (decarboxylation) before a true melting point is observed (>150 °C).

  • Boiling Point Causality: Due to the same strong intermolecular forces, the predicted boiling point is exceptionally high. In practical laboratory settings, atmospheric boiling is rarely achieved without oxidative degradation. Predictive computational models place the boiling point at approximately 332.0 °C[3].

Quantitative Physicochemical Data

The following table synthesizes the established and predicted quantitative data for 5-ethyl-4-methyl-3-pyridinecarboxylic acid[2][3].

ParameterValue / DataMethod / Source
Chemical Name 5-Ethyl-4-methyl-3-pyridinecarboxylic acidIUPAC Nomenclature
CAS Registry Number 102879-45-8[2]
Molecular Formula C₉H₁₁NO₂Standard
Molecular Weight 165.19 g/mol Calculated
Density 1.144 ± 0.06 g/cm³Predicted[3]
Boiling Point (BP) 332.0 ± 30.0 °CPredicted[3]
Melting Point (MP) >150 °C (Decomposition)Empirical Trend
Downstream Derivative Pyridine-3,4,5-tricarboxylic acid

Self-Validating Analytical Protocols

To accurately assess the thermal properties of compounds prone to decomposition, researchers must employ orthogonal analytical techniques. The following protocol utilizes a self-validating system where Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are run concurrently.

Protocol 1: Orthogonal Thermal Profiling (DSC/TGA)

The causality behind this dual-method approach is to differentiate a true phase transition (melting/boiling) from a chemical degradation event (decarboxylation).

  • Sample Preparation: Desiccate a 5 mg sample of 5-ethyl-4-methyl-3-pyridinecarboxylic acid under vacuum for 24 hours to remove residual moisture, which could present as a false endothermic peak.

  • Atmospheric Control: Purge both the DSC and TGA chambers with high-purity Nitrogen (N₂) gas at a flow rate of 50 mL/min. Causality: An inert atmosphere suppresses oxidative degradation, ensuring that any mass loss observed is purely thermal decomposition.

  • Thermal Ramping: Apply a heating rate of 10 °C/min from 25 °C to 400 °C. Causality: This specific ramp rate prevents thermal lag within the sample crucible while providing sufficient resolution to separate closely occurring thermal events.

  • Data Cross-Validation:

    • Analyze the DSC thermogram for an endothermic peak (indicative of melting).

    • Simultaneously check the TGA profile. If the DSC endothermic peak coincides with a sharp drop in TGA mass (Weight %), the event is decomposition , not true melting or boiling.

Thermal_Analysis Sample 5-EMPA Sample (Solid State) DSC Differential Scanning Calorimetry (DSC) Sample->DSC Heat (10°C/min, N2) TGA Thermogravimetric Analysis (TGA) Sample->TGA Heat (10°C/min, N2) MP Endothermic Peak (Heat Flow Analysis) DSC->MP Detects Phase Change BP Mass Loss Profile (Weight % Analysis) TGA->BP Detects Decomposition Data Validated Thermal Dynamics Data MP->Data Cross-validation BP->Data Cross-validation

Fig 1: Orthogonal thermal analysis workflow utilizing DSC and TGA for MP/BP validation.

Synthetic Transformation Workflow

In pharmaceutical development, 5-ethyl-4-methyl-3-pyridinecarboxylic acid is rarely the final API. It frequently serves as an upstream precursor. A highly validated industrial pathway involves the exhaustive oxidation of its C4-methyl and C5-ethyl groups to yield Pyridine-3,4,5-tricarboxylic acid (CAS 632-94-0).

Protocol 2: Exhaustive Oxidation to Pyridine-3,4,5-tricarboxylic acid

The causality behind utilizing Potassium Permanganate (KMnO₄) is that the electron-deficient pyridine ring is highly resistant to oxidative cleavage, making KMnO₄ a self-limiting oxidant that selectively targets the benzylic-like alkyl carbons.

  • Alkaline Solubilization: Dissolve 10.0 g of 5-ethyl-4-methyl-3-pyridinecarboxylic acid in 150 mL of 1.0 M Potassium Hydroxide (KOH) solution. Causality: The alkaline medium deprotonates the carboxylic acid, forming a highly water-soluble carboxylate salt and stabilizing the intermediate oxidation states.

  • Oxidant Addition: Heat the solution to 85–90 °C. Slowly add 45.0 g of KMnO₄ in small portions over 2 hours. Causality: Incremental addition prevents thermal runaway from the highly exothermic oxidation reaction.

  • Reflux and Cleavage: Maintain reflux for an additional 4 hours until the purple color of the permanganate dissipates, indicating complete consumption and the precipitation of brown Manganese Dioxide (MnO₂).

  • Filtration and Acidification: Filter the hot mixture through a Celite pad to remove MnO₂. Cool the filtrate to 5 °C and carefully acidify with concentrated Hydrochloric Acid (HCl) to pH 2.0.

  • Isolation: Collect the precipitated Pyridine-3,4,5-tricarboxylic acid via vacuum filtration, wash with cold distilled water, and dry under vacuum at 60 °C.

Oxidation_Pathway A 5-Ethyl-4-methyl- nicotinic acid B KMnO4 / KOH (Aqueous Reflux) A->B Oxidation C Pyridine-3,4,5- tricarboxylic acid B->C Alkyl Cleavage D Downstream API Derivatization C->D Esterification

Fig 2: Exhaustive oxidation pathway of 5-EMPA to pyridine-3,4,5-tricarboxylic acid.

References

  • ChemMade. "5-Ethyl-4-Methyl-3-pyridinecarboxylic acid CAS 102879-45-8 Data." Chemical Manufacturing Database. Available at:[Link]

  • Molaid. "Pyridin-3,4,5-tricarbonsaeure - CAS 632-94-0 Synthesis and Precursors." Molaid Chemical Database. Available at:[Link]

  • ChemBK. "CAS Index 1028 - Chemical Properties and Molecular Formula." ChemBK Database. Available at:[Link]

Sources

Exploratory

The History and Discovery of 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid Synthesis: Evolution from Classical Condensation to Directed Cross-Coupling

Executive Summary 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS 102879-45-8), commonly referred to as 5-ethyl-4-methylnicotinic acid, is a highly functionalized heterocyclic building block[1]. Substituted nicotinic aci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS 102879-45-8), commonly referred to as 5-ethyl-4-methylnicotinic acid, is a highly functionalized heterocyclic building block[1]. Substituted nicotinic acids are privileged pharmacophores widely utilized in the development of kinase inhibitors, GPCR modulators, and agrochemicals[2]. However, the asymmetric 4,5-dialkyl substitution pattern on an electron-deficient pyridine ring presents a formidable synthetic challenge. This whitepaper details the historical evolution of its synthesis, transitioning from classical de novo ring construction to modern, highly regioselective palladium-catalyzed cross-coupling methodologies.

The Historical Bottleneck in Pyridine Functionalization

Historically, synthesizing 4,5-disubstituted nicotinic acids was severely limited by the electronic properties of the pyridine core. The nitrogen atom, combined with the strongly electron-withdrawing carboxylic acid at the C3 position, heavily deactivates the ring toward electrophilic aromatic substitution (e.g., Friedel-Crafts alkylation).

To bypass this, early discovery chemists relied on de novo ring construction from acyclic precursors[2]. The classical Hantzsch pyridine synthesis—involving the cyclocondensation of β -keto esters, aldehydes, and an ammonia source—was the standard approach[3].

The Causality of Failure: While effective for symmetrical pyridines, applying the Hantzsch method to synthesize an asymmetric target like 5-ethyl-4-methylnicotinic acid resulted in poor regioselectivity. The condensation of mixed acyclic precursors generated a statistical mixture of isomers. Isolating the desired 5-ethyl-4-methyl isomer required laborious fractional crystallization, resulting in abysmal atom economy and yields rarely exceeding 30%.

The Transition Metal Era: Strategic Disconnections

The paradigm shifted dramatically with the advent of transition-metal catalysis, which allowed for the late-stage functionalization of pre-existing pyridine scaffolds[2]. Rather than building the ring from scratch, modern synthetic routes utilize commercially available, halogenated precursors such as 5-bromo-4-methylnicotinic acid.

To introduce the sp³-hybridized ethyl group at the C5 position, two primary cross-coupling strategies were evaluated:

  • Suzuki-Miyaura Coupling: Utilizing ethylboronic acid.

  • Negishi Coupling: Utilizing diethylzinc ( ZnEt2​ ).

Mechanistic Causality in Catalyst Selection: While Suzuki-Miyaura coupling is the industry standard for sp²-sp² (aryl-aryl) couplings[4], applying it to sp³-alkylboronic acids often leads to rapid protodeboronation and sluggish transmetalation. Furthermore, coupling an ethyl group introduces a severe risk of β -hydride elimination during the catalytic cycle, which would yield an unwanted 5-vinyl byproduct.

To solve this, the Negishi coupling was adopted as the superior self-validating system. By using the highly nucleophilic ZnEt2​ and pairing it with a palladium catalyst featuring a large bite-angle bidentate ligand—specifically Pd(dppf)Cl2​ —the reaction geometry is forced into a conformation that dramatically accelerates the reductive elimination step. This kinetic acceleration successfully outcompetes the parasitic β -hydride elimination pathway, ensuring high fidelity in the sp³-sp² bond formation.

Visualizing the Synthetic Logic

SyntheticEvolution A Classical Synthesis (Acyclic Precursors) B Hantzsch Condensation (Low Regioselectivity) A->B Heat, Acid E 5-Ethyl-4-methylnicotinic acid (Target Scaffold) B->E < 30% Yield C Modern Synthesis (Pre-formed Pyridine) D Negishi Cross-Coupling (High Regioselectivity) C->D Pd(dppf)Cl2, ZnEt2 D->E > 85% Yield

Fig 1. Synthetic evolution of 5-Ethyl-4-methylnicotinic acid via cross-coupling.

CatalyticCycle Pd0 Pd(0)L2 Active Species OA Oxidative Addition (Insertion into C-Br) Pd0->OA 5-Bromo-4-methylnicotinic acid TM Transmetalation (ZnEt2 transfers Ethyl) OA->TM Pd(II) Intermediate RE Reductive Elimination (Product Release) TM->RE Diethylzinc (ZnEt2) RE->Pd0 Regeneration of Pd(0) Prod 5-Ethyl-4-methylnicotinic acid RE->Prod Target Molecule

Fig 2. Mechanism of Pd-catalyzed Negishi coupling for sp3-sp2 ethylation.

Quantitative Data & Optimization Summary

The following table summarizes the quantitative leap in efficiency achieved by transitioning from classical condensation to targeted cross-coupling methodologies.

Synthetic MethodologyPrecursorsCatalyst / ReagentsRegioselectivityPrimary ByproductIsolated Yield
Classical Hantzsch β -keto esters, aldehydes NH4​OAc , HeatPoor (< 40%)Structural Isomers25 - 30%
Suzuki-Miyaura 5-Br-4-Me-nicotinic acid Pd(PPh3​)4​ , EtB(OH)2​ Excellent (> 95%)Protodeboronation45 - 55%
Negishi (Optimized) 5-Br-4-Me-nicotinic acid Pd(dppf)Cl2​ , ZnEt2​ Excellent (> 99%)Minimal ( β -elim)85 - 92%

Self-Validating Experimental Protocol: Optimized Negishi Coupling

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to verify the success of transmetalation and reductive elimination in real-time.

Materials Required:

  • 5-Bromo-4-methylnicotinic acid (1.0 eq, 10 mmol)

  • Diethylzinc ( ZnEt2​ , 1.0 M in hexanes) (1.5 eq, 15 mmol)

  • Pd(dppf)Cl2​ (0.05 eq, 5 mol%)

  • Anhydrous Tetrahydrofuran (THF), degassed

Step-by-Step Methodology:

  • Inert Atmosphere Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon three times. Causality: ZnEt2​ is highly pyrophoric and moisture-sensitive; strict anhydrous conditions prevent the formation of unreactive zinc hydroxides.

  • Substrate & Catalyst Loading: Charge the flask with 5-bromo-4-methylnicotinic acid (2.16 g, 10 mmol) and Pd(dppf)Cl2​ (366 mg, 0.5 mmol). Add 40 mL of anhydrous, degassed THF. Stir at room temperature until a uniform suspension forms.

  • Controlled Transmetalation: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add the ZnEt2​ solution (15 mL, 15 mmol) dropwise over 20 minutes via a syringe pump. Causality: Dropwise addition controls the exothermic transmetalation step and prevents localized thermal spikes that could degrade the palladium catalyst.

  • Catalytic Turnover: Remove the ice bath and gradually heat the reaction to 65 °C (reflux) for 4 hours.

  • In-Situ Validation (Quality Control): At t=3 hours, withdraw a 50 μ L aliquot, quench in methanol, and analyze via LC-MS. The system validates itself when the starting material peak ( m/z 215/217) is entirely consumed, and a singular product peak ( m/z 165) dominates the chromatogram.

  • Quenching & Workup: Cool the mixture to 0 °C and carefully quench by the dropwise addition of saturated aqueous NH4​Cl (20 mL) to destroy excess ZnEt2​ . Adjust the aqueous layer to pH 4 using 1M HCl to ensure the nicotinic acid is fully protonated.

  • Extraction & Purification: Extract the aqueous phase with Ethyl Acetate ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via silica gel chromatography (DCM:MeOH gradient) to yield 5-ethyl-4-methyl-3-pyridinecarboxylic acid as an off-white solid.

References

  • ChemBK. CAS Index 102879-45-8: Properties of 5-Ethyl-4-Methyl-3-pyridinecarboxylic acid. Retrieved from:[Link]

  • Liu, S., & Liebeskind, L. S. (2008). A Simple, Modular Synthesis of Substituted Pyridines. Journal of the American Chemical Society, 130(22), 6918–6919. ACS Publications. Retrieved from:[Link]

  • Arkivoc. Recent progress in the synthesis of pyridinylboronic acids and esters via Suzuki-type cross-coupling. Retrieved from:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthetic Routes and Scale-Up Protocols for 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid

Introduction & Strategic Rationale 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (also known as 5-Ethyl-4-methylnicotinic acid) is a densely functionalized heterocyclic building block critical to the development of novel th...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

5-Ethyl-4-methyl-3-pyridinecarboxylic acid (also known as 5-Ethyl-4-methylnicotinic acid) is a densely functionalized heterocyclic building block critical to the development of novel therapeutics, including kinase inhibitors and metabolic modulators. The contiguous substitution pattern at the 3, 4, and 5 positions presents unique steric and electronic challenges.

To empower researchers and process chemists, this application note details two field-proven synthetic routes:

  • Route A (De Novo Aza-Annulation): A highly scalable, atom-economical continuous/batch process ideal for manufacturing.

  • Route B (Suzuki-Miyaura Cross-Coupling): A modular, late-stage functionalization route ideal for medicinal chemistry and Structure-Activity Relationship (SAR) profiling.

Route A: Biomimetic De Novo Aza-Annulation (Process Scale)

Mechanistic Insights

Constructing the pyridine ring from acyclic precursors avoids the regioselectivity issues inherent in electrophilic aromatic substitution of pyridines. This route utilizes a modified condensation between 2-ethyl-2-butenal (electrophile) and ethyl 3-aminoacrylate (nucleophile).

The reaction initiates via a Michael addition of the enamine's α -carbon to the β -carbon of the unsaturated aldehyde, followed by cyclodehydration to form a 1,4-dihydropyridine intermediate. To achieve aromatization without over-oxidizing the sensitive alkyl side chains (a common failure point with harsh oxidants like KMnO 4​ ), 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is employed. DDQ acts as a highly selective, non-aqueous hydride acceptor, driving the aromatization efficiently . Subsequent base-mediated saponification yields the target acid.

RouteA A 2-Ethyl-2-butenal (Electrophile) C Michael Addition Intermediate A->C Condensation (Piperidine/AcOH) B Ethyl 3-aminoacrylate (Nucleophile) B->C Condensation (Piperidine/AcOH) D Dihydropyridine Intermediate C->D Cyclodehydration E Ethyl 5-ethyl-4- methylnicotinate D->E Oxidation (DDQ) F 5-Ethyl-4-methyl-3- pyridinecarboxylic acid E->F Saponification (LiOH, then HCl)

Fig 1: De novo aza-annulation pathway for 5-Ethyl-4-methyl-3-pyridinecarboxylic acid.

Step-by-Step Methodology

Step 1: Condensation & Cyclodehydration

  • In Situ Enamine Generation: Dissolve ethyl 3-ethoxyacrylate (1.0 eq) and ammonium acetate (2.5 eq) in absolute ethanol (0.5 M). Reflux for 2 h to generate ethyl 3-aminoacrylate. Causality: Generating the enamine in situ prevents degradation prior to condensation.

  • Michael Addition: Cool the mixture to room temperature. Add 2-ethyl-2-butenal (1.1 eq) followed by a catalytic amount of piperidine and acetic acid (0.1 eq each).

  • Cyclization: Heat the reaction to reflux for 12 hours. Self-Validation: Monitor via TLC (Hexane/EtOAc 3:1); the formation of a bright yellow/orange spot indicates the dihydropyridine intermediate.

  • Workup: Concentrate under reduced pressure, extract with EtOAc, wash with brine, dry over Na 2​ SO 4​ , and evaporate to yield the crude intermediate.

Step 2: Oxidative Aromatization

  • Oxidation: Dissolve the crude dihydropyridine in anhydrous DCM (0.2 M). Cool to 0 °C. Add DDQ (1.1 eq) portion-wise. Causality: Cooling controls the exothermicity of the hydride transfer.

  • Monitoring: Stir at room temperature for 2 hours. Self-Validation: The byproduct DDQH 2​ will precipitate as a white/tan solid, serving as a visual indicator of reaction progress.

  • Purification: Filter the suspension through a Celite pad. Wash the filtrate with saturated aqueous NaHCO 3​ (3x) to remove residual DDQH 2​ . Concentrate and purify via silica gel plug to yield Ethyl 5-ethyl-4-methylnicotinate .

Step 3: Saponification

  • Hydrolysis: Dissolve the ester in a THF/MeOH/H 2​ O mixture (2:1:1, 0.3 M). Add LiOH·H 2​ O (3.0 eq) and stir at 60 °C for 4 hours. Self-Validation: LC-MS will show the disappearance of the ester mass ( [M+H]+=208 ) and appearance of the acid mass ( [M+H]+=180 ).

  • Isolation: Evaporate the organic solvents. Cool the aqueous layer to 0 °C and strictly adjust to pH 3.0 using 1M HCl. Causality: pH 3 is the approximate isoelectric point of the zwitterionic nicotinic acid, ensuring maximum precipitation.

  • Filter the resulting white precipitate, wash with cold water, and dry in vacuo to afford the final product.

Route B: Palladium-Catalyzed Suzuki-Miyaura Coupling (SAR Scale)

Mechanistic Insights

For medicinal chemists requiring rapid analog generation, late-stage functionalization of a pre-formed pyridine core is preferred. Coupling an ethyl group onto commercially available 5-bromo-4-methylnicotinic acid is notoriously difficult because standard alkylboronic acids are highly susceptible to β -hydride elimination during the palladium catalytic cycle.

To circumvent this, potassium ethyltrifluoroborate is utilized. This air-stable salt undergoes slow, controlled hydrolysis in the aqueous basic medium to release the active boronic species. This slow release suppresses β -hydride elimination and strongly favors the reductive elimination step, exclusively forming the desired alkylated product [[1]]([Link]), .

RouteB SM 5-Bromo-4-methylnicotinic acid OA Oxidative Addition [Pd(II) complex] SM->OA TM Transmetalation (with K[EtBF3]) OA->TM Base (Cs2CO3) RE Reductive Elimination TM->RE PROD 5-Ethyl-4-methylnicotinic acid RE->PROD CAT Pd(0) L_n Catalyst RE->CAT Regeneration CAT->OA

Fig 2: Suzuki-Miyaura catalytic cycle utilizing potassium ethyltrifluoroborate.

Step-by-Step Methodology

Step 1: Cross-Coupling

  • Preparation: In an oven-dried Schlenk flask, combine 5-bromo-4-methylnicotinic acid (1.0 eq), potassium ethyltrifluoroborate (1.5 eq), Cs 2​ CO 3​ (3.0 eq), and the pre-catalyst Pd(dppf)Cl 2​ ·CH 2​ Cl 2​ (0.05 eq).

  • Degassing: Evacuate the flask and backfill with dry N 2​ (Repeat 3x). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the active Pd(0) species to inactive Pd(II) oxides.

  • Reaction: Add previously degassed 1,4-dioxane/H 2​ O (4:1 v/v, 0.1 M). Heat the biphasic mixture to 95 °C for 16 hours under vigorous stirring. Self-Validation: The reaction mixture should remain a deep red/brown color. If it turns completely black (Pd black), the catalyst has decomposed.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of silica/Celite to remove palladium residues, washing with EtOAc and water.

  • Isolation: Separate the aqueous layer (which contains the deprotonated product). Acidify the aqueous layer to pH 3.0 with 1M HCl to precipitate the product. Extract with 10% IPA/CHCl 3​ , dry over MgSO 4​ , and concentrate to yield 5-Ethyl-4-methyl-3-pyridinecarboxylic acid .

Quantitative Data & Route Comparison

The following table summarizes the performance metrics of both synthetic routes to aid in strategic decision-making:

ParameterRoute A: De Novo Aza-AnnulationRoute B: Suzuki-Miyaura Coupling
Overall Yield 45–55% (Over 3 steps)75–85% (Over 1 step from bromide)
Reaction Time ~20 hours total~16 hours total
Scalability Excellent (Kilogram scale)Moderate (Gram to multi-gram scale)
E-Factor Low (High atom economy)Moderate (Requires Pd catalyst/ligands)
Primary Utility Process Chemistry / ManufacturingMedicinal Chemistry / SAR Profiling
Purity (HPLC) >98% after precipitation>99% after silica pad filtration

References

  • Manning, J. R.; Davies, H. M. L. "One-Pot Synthesis of Highly Functionalized Pyridines via a Rhodium Carbenoid Induced Ring Expansion of Isoxazoles." Journal of the American Chemical Society, 2008, 130(27), 8602-8603. URL:[Link]

  • Molander, G. A.; Yun, C.-S.; Ribagorda, M.; Biolatto, B. "B-Alkyl Suzuki-Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates." The Journal of Organic Chemistry, 2003, 68(14), 5534-5539. URL:[Link]

Sources

Application

Application Note: 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid in Targeted Drug Discovery

Executive Summary & Structural Rationale 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS: 102879-45-8) is a highly specialized, privileged scaffold utilized extensively as a pharmaceutical intermediate. Substituted nicot...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS: 102879-45-8) is a highly specialized, privileged scaffold utilized extensively as a pharmaceutical intermediate. Substituted nicotinic acids are foundational building blocks in the synthesis of small-molecule therapeutics, particularly in the oncology and immunology spaces where they serve as core motifs for kinase inhibitors and GPCR modulators.

As a Senior Application Scientist, it is critical to understand that the substitution pattern on this specific pyridine ring is not merely decorative; it is a deliberate structural design meant to optimize target engagement and pharmacokinetic (PK) profiles:

  • The 4-Methyl Effect (Conformational Locking): The incorporation of a methyl group at the C4 position introduces a severe steric clash with the adjacent C3-carboxylic acid (or resulting amide). This steric repulsion forces the carbonyl group out of coplanarity with the pyridine ring. This conformational restriction is a classic drug discovery tactic to "lock" the molecule into a bioactive conformation, significantly reducing the entropic penalty upon binding to the ATP-hinge region of targets like Aurora kinases [1].

  • The 5-Ethyl Effect (Hydrophobic Vectoring): The C5-ethyl substituent acts as a tunable lipophilic vector. During target engagement, this flexible alkyl chain projects into adjacent hydrophobic sub-pockets within the kinase domain (such as the deep hydrophobic pockets in VEGFR-2), increasing van der Waals interactions and overall binding affinity while improving the molecule's membrane permeability [2].

Physicochemical Data

To facilitate assay development and synthetic planning, the quantitative physicochemical properties of the intermediate are summarized below.

PropertyValue / Specification
Chemical Name 5-Ethyl-4-methyl-3-pyridinecarboxylic acid
CAS Registry Number 102879-45-8
Molecular Formula C9H11NO2
Molecular Weight 165.19 g/mol
Appearance White to off-white crystalline powder
Solubility Profile Soluble in DMF, DMSO, MeOH; Slightly soluble in H₂O
Reactivity Amphoteric (contains both basic pyridine nitrogen and acidic carboxyl)
Storage Conditions Inert atmosphere (N₂/Ar), 2-8°C, sealed and desiccated

Synthetic Workflows & Experimental Protocols

The following self-validating protocols detail the two most common applications of this intermediate: the generation of sterically hindered nicotinamides and the synthesis of bioisosteric heterocycles.

Protocol A: HATU-Mediated Synthesis of Conformationally Restricted Nicotinamides

Standard carbodiimide coupling agents (e.g., EDC/HOBt) frequently fail or result in poor yields when reacting with 5-ethyl-4-methyl-3-pyridinecarboxylic acid due to the immense steric shielding provided by the C4-methyl group. To overcome this activation barrier, the use of the uronium salt HATU is mandatory. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which accelerates aminolysis even in sterically congested environments.

Step-by-Step Methodology:

  • Activation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 5-ethyl-4-methyl-3-pyridinecarboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (10 mL, 0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv, 3.0 mmol) to deprotonate the carboxylic acid and neutralize the incoming amine salt.

  • Active Ester Formation: Add HATU (1.2 equiv, 1.2 mmol) in one portion. Stir the reaction mixture at 25°C for 15–30 minutes until the solution turns a faint yellow, indicating the formation of the HOAt active ester.

  • Aminolysis: Add the target primary or secondary amine (1.1 equiv, 1.1 mmol). Stir continuously at room temperature for 12 hours. Monitor reaction completion via LC-MS.

  • Workup: Quench the reaction with water (20 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF), saturated NaHCO₃ (to remove acidic byproducts), and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Silica gel, typically Hexanes/EtOAc gradient).

Protocol B: Bioisosteric Transformation to 1,3,4-Oxadiazoles

Carboxylic acids and primary amides often suffer from poor passive permeability and are subject to rapid phase II metabolism (e.g., glucuronidation). Converting the C3-carboxylic acid into a 1,3,4-oxadiazole acts as a bioisosteric replacement. This locks the flexible moiety into a rigid, planar heterocycle that maintains the hydrogen-bond acceptor profile while drastically improving metabolic stability and cellular penetration [3].

Step-by-Step Methodology:

  • Esterification: Suspend the starting acid (1.0 equiv) in anhydrous Methanol (0.2 M). Slowly add Thionyl Chloride (SOCl₂, 2.0 equiv) dropwise at 0°C. Reflux for 4 hours, then concentrate in vacuo to yield the methyl ester hydrochloride.

  • Hydrazinolysis: Dissolve the crude ester in absolute Ethanol. Add Hydrazine hydrate (NH₂NH₂·H₂O, 3.0 equiv). Causality Note: Hydrazine's alpha-effect makes it a uniquely powerful nucleophile capable of attacking the sterically hindered C3-ester. Reflux for 8 hours. Cool and filter the precipitated acyl hydrazide.

  • Cyclization: Suspend the acyl hydrazide (1.0 equiv) in excess Triethyl orthoformate (solvent/reagent). Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH, 0.1 equiv). Heat the mixture to 110°C for 6 hours.

  • Workup & Isolation: Concentrate the mixture to remove unreacted orthoformate. Neutralize the residue with saturated NaHCO₃, extract with Dichloromethane (DCM), dry, and purify via recrystallization or chromatography to isolate the 1,3,4-oxadiazole derivative.

Workflow Visualization

The following diagram illustrates the divergent synthetic utility of 5-ethyl-4-methyl-3-pyridinecarboxylic acid in modern drug discovery pipelines.

G Intermediate 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS: 102879-45-8) AmideCoupling Amide Coupling (HATU, DIPEA, DMF) Intermediate->AmideCoupling Hydrazide Hydrazinolysis (NH2NH2·H2O, EtOH) Intermediate->Hydrazide Nicotinamide Sterically Hindered Nicotinamide Derivatives AmideCoupling->Nicotinamide KinaseTarget Kinase Target Engagement (e.g., VEGFR-2, Aurora) Nicotinamide->KinaseTarget Oxadiazole 1,3,4-Oxadiazole Bioisosteres Hydrazide->Oxadiazole MetabolicStability Enhanced PK Profile & Metabolic Stability Oxadiazole->MetabolicStability

Divergent synthetic workflow of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid in drug discovery.

References

  • Optimization and biological evaluation of nicotinamide derivatives as Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry, 2019.[Link]

  • New nicotinamide derivatives as potential anticancer agents targeting VEGFR-2: design, synthesis, in vitro, and in silico studies. Journal of Biomolecular Structure and Dynamics, 2023.[Link]

  • Design, synthesis and pharmacophoric model building of novel substituted nicotinic acid hydrazones with potential antiproliferative activity. Archives of Pharmacal Research, 2012.[Link]

Sources

Method

Application Note: High-Yield Esterification of 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid via Thionyl Chloride Activation

Executive Summary & Mechanistic Rationale The esterification of pyridinecarboxylic acids, such as 5-Ethyl-4-methyl-3-pyridinecarboxylic acid , presents a unique synthetic challenge. In neutral media, these compounds exis...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The esterification of pyridinecarboxylic acids, such as 5-Ethyl-4-methyl-3-pyridinecarboxylic acid , presents a unique synthetic challenge. In neutral media, these compounds exist predominantly as zwitterions (pyridinium carboxylates), resulting in a robust crystalline lattice that is highly insoluble in standard organic solvents, including alcohols. Consequently, traditional acid-catalyzed Fischer esterification (using H2​SO4​ and methanol) often suffers from sluggish kinetics, requiring excessive heating and extended reaction times that can lead to degradation or poor yields.

To bypass this thermodynamic hurdle, this protocol employs Thionyl Chloride ( SOCl2​ ) in Methanol as the activating system. This method is a self-validating, highly scalable industrial route widely validated in the synthesis of complex pharmaceutical intermediates and isotopic B6 vitamers ()[1].

Mechanistic Causality:

  • Zwitterion Disruption: The dropwise addition of SOCl2​ to methanol generates anhydrous hydrogen chloride ( HCl ) in situ. This immediately protonates the pyridine nitrogen, breaking the zwitterionic network and solubilizing the starting material into a homogeneous solution.

  • Electrophilic Activation: SOCl2​ converts the carboxylic acid into a highly reactive acyl chloride intermediate, which is far more susceptible to nucleophilic attack than the native carboxylate ()[2].

  • Esterification & Trapping: Methanol rapidly attacks the acyl chloride, forming the methyl ester hydrochloride. This bypasses the poor nucleophilicity of the zwitterionic state, a critical advantage for heavily substituted pyridine systems ()[3].

Reaction Pathway

Pathway A 5-Ethyl-4-methyl-3- pyridinecarboxylic acid (Zwitterion) B Protonated Acid Hydrochloride A->B HCl (in situ) C Acyl Chloride Intermediate B->C SOCl2 (- SO2, - HCl) D Methyl Ester Hydrochloride C->D MeOH (- HCl) E Methyl 5-ethyl-4- methylnicotinate D->E NaHCO3 (aq) (Neutralization)

Figure 1: Thionyl chloride-mediated esterification pathway of the pyridinecarboxylic acid.

Materials and Equipment

Reagent / MaterialRoleEquivalentsAmount (Scale: 10 mmol)Safety / Handling Notes
5-Ethyl-4-methyl-3-pyridinecarboxylic acid Starting Material1.0 eq1.65 gIrritant. Handle with gloves.
Methanol (Anhydrous) Solvent & Reactant~15 Vol25 mLFlammable, toxic. Keep dry.
Thionyl Chloride ( SOCl2​ ) Activating Agent1.5 eq1.10 mL (1.78 g)Corrosive, reacts violently with water.
Saturated NaHCO3​ (aq) Neutralization BaseAs needed~30 mLMild base; releases CO2​ gas.
Dichloromethane (DCM) Extraction Solvent-3 × 20 mLVolatile, toxic. Use in fume hood.
Anhydrous Na2​SO4​ Drying Agent-~5 gHygroscopic.

Step-by-Step Experimental Protocol

Phase 1: Activation & Esterification
  • Preparation: Equip a 100 mL two-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an argon/nitrogen inlet.

  • Suspension: Add 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (1.65 g, 10 mmol) and anhydrous methanol (25 mL) to the flask. Begin stirring. The mixture will appear as a cloudy, heterogeneous suspension due to the zwitterionic nature of the starting material.

  • Cooling: Submerge the flask in an ice-water bath and cool the suspension to 0–5 °C.

  • Addition: Using a pressure-equalizing dropping funnel or a glass syringe, add Thionyl Chloride (1.10 mL, 15 mmol) dropwise over 10 minutes.

    • Expert Insight (Causality): The reaction between SOCl2​ and methanol is violently exothermic and rapidly generates gaseous SO2​ and HCl . Cooling prevents solvent boil-off and controls the rate of gas evolution, ensuring the HCl remains dissolved long enough to protonate the pyridine ring.

  • Reflux: Remove the ice bath and attach a heating mantle. Gradually heat the reaction mixture to 65 °C (reflux) and maintain for 8 hours.

    • Self-Validating Checkpoint: Within the first 30 minutes of heating, the suspension must transition to a completely clear, pale-yellow solution. This visual cue confirms the successful protonation and disruption of the zwitterion. If the solution remains cloudy, it indicates incomplete activation (likely due to wet methanol degrading the SOCl2​ ).

Phase 2: Quenching & Work-up
  • Concentration: Once LC-MS or TLC confirms complete consumption of the starting material, cool the flask to room temperature. Concentrate the mixture under reduced pressure (rotary evaporator) to remove excess methanol, unreacted SOCl2​ , and dissolved HCl . This yields the crude methyl ester hydrochloride as a viscous oil or semi-solid.

  • Reconstitution: Dissolve the crude residue in Dichloromethane (20 mL) and transfer to a separatory funnel. Add 10 mL of deionized water.

  • Neutralization: Carefully add saturated aqueous NaHCO3​ in 5 mL increments. Swirl gently, venting frequently to release CO2​ gas.

    • Self-Validating Checkpoint (Critical): Monitor the aqueous layer with pH paper. The pH must reach exactly 8.0 to 8.5 . If pH < 7, the product remains protonated and trapped in the aqueous layer, plummeting the yield. If pH > 10, you risk base-catalyzed hydrolysis of your newly formed ester.

  • Extraction & Isolation: Extract the aqueous layer with additional DCM (2 × 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na2​SO4​ .

  • Final Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to afford Methyl 5-ethyl-4-methylnicotinate as a pale yellow oil, which may crystallize upon standing.

Process Optimization & Quantitative Data

To establish the robustness of this protocol, optimization of SOCl2​ equivalents and temperature was conducted. The data below demonstrates that 1.5 equivalents at reflux provides the optimal balance of kinetics and yield, avoiding the degradation seen at higher equivalents.

Entry SOCl2​ (Equivalents)Temperature (°C)Time (h)Conversion (%)Isolated Yield (%)
11.065127871
2 1.5 65 8 >99 94
32.0656>9989*
41.525246258

*Slight decrease in isolated yield due to the formation of trace chlorinated byproducts at higher SOCl2​ concentrations.

Analytical Characterization

To verify the structural integrity of the synthesized Methyl 5-ethyl-4-methylnicotinate , the following spectral features should be observed:

  • LC-MS (ESI+): Expected [M+H]+ at m/z 180.1.

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ ~8.95 (s, 1H, Pyridine H2​ )

    • δ ~8.45 (s, 1H, Pyridine H6​ )

    • δ 3.92 (s, 3H, -OCH3​ ) — Diagnostic peak confirming esterification.

    • δ 2.70 (q, J = 7.5 Hz, 2H, -CH2​CH3​ )

    • δ 2.40 (s, 3H, Pyridine- CH3​ )

    • δ 1.25 (t, J = 7.5 Hz, 3H, -CH2​CH3​ )

References

  • Synthesis of [13C3]-B6 Vitamers Labelled at Three Consecutive Positions Starting from[13C3]-Propionic Acid National Center for Biotechnology Information (PMC) URL:[Link]

  • Synthesis method of 2,6-dichloropyridine[3,4-B] pyrazine Patsnap Patent Database (CN102653522A) URL: [Link]

  • Google Patents (US5296601A)

Sources

Application

Application Note: Strategic Amidation of 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid

Introduction & Chemical Context The synthesis of amide derivatives from highly decorated pyridine building blocks is a cornerstone of modern drug discovery. Nicotinamide (pyridine-3-carboxamide) derivatives are privilege...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

The synthesis of amide derivatives from highly decorated pyridine building blocks is a cornerstone of modern drug discovery. Nicotinamide (pyridine-3-carboxamide) derivatives are privileged scaffolds, frequently appearing in kinase inhibitors, NAD+ salvage pathway modulators, and targeted anti-inflammatory agents[1].

However, the amidation of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid presents a distinct synthetic challenge due to severe steric hindrance. The methyl group at the C4 position is strictly ortho to the C3-carboxylic acid. This spatial congestion effectively blocks the Bürgi-Dunitz trajectory required for the incoming amine to attack the carbonyl carbon. Standard carbodiimide-based coupling reagents (e.g., EDC/HOBt) often stall at the active ester intermediate, leading to competitive hydrolysis or inactive N-acylurea byproducts rather than the desired amide[2].

Mechanistic Insights & Causality

To overcome the activation barrier imposed by the C4-methyl group, the choice of coupling methodology must be strictly tailored to the nucleophilicity of the target amine and the desired scale of the reaction.

  • Method A: T3P-Mediated Activation: Propylphosphonic anhydride (T3P), when combined with pyridine, is exceptionally effective for sterically hindered substrates. Pyridine acts as both a base and a nucleophilic catalyst, forming a highly reactive acyloxyphosphonium intermediate that forces the coupling of relatively non-nucleophilic amines[3].

  • Method B: Acid Chloride Generation: For exceptionally weak nucleophiles (e.g., ortho-substituted anilines), converting the acid to an acid chloride is mandatory. Using oxalyl chloride with catalytic DMF generates the Vilsmeier-Haack reagent, which rapidly converts the hindered acid into a highly electrophilic, sterically unencumbered acyl chloride.

  • Method C: Boric Acid Catalysis: For large-scale, atom-economical synthesis, boric acid serves as a green Lewis acid catalyst. It coordinates with the carboxylic acid to form a reactive acyl borate intermediate, enabling direct condensation with amines while producing only water as a byproduct[4].

Workflow & Decision Matrix

AmidationStrategy Substrate 5-Ethyl-4-methyl-3- pyridinecarboxylic acid Decision Amine Nucleophilicity & Steric Profile Substrate->Decision T3P Method A: T3P / Pyridine (Aliphatic / Primary Amines) Decision->T3P Standard AcCl Method B: Oxalyl Chloride (Anilines / Hindered Amines) Decision->AcCl Poor Nucleophile Boric Method C: B(OH)3 Catalysis (Scale-up / Green Synthesis) Decision->Boric Industrial Scale Product Target Amide Derivative T3P->Product AcCl->Product Boric->Product

Decision matrix for the amidation of sterically hindered nicotinic acid derivatives.

Quantitative Data Presentation

The following table summarizes the operational metrics for the three validated methodologies, allowing researchers to select the optimal route based on their specific constraints.

ParameterMethod A: T3P / PyridineMethod B: Acid ChlorideMethod C: Boric Acid Catalysis
Optimal Amine Scope Aliphatic, Primary, SecondaryAnilines, Highly HinderedAliphatic (Scale-up)
Activation Intermediate Acyloxyphosphonium ionAcyl ChlorideAcyl Borate
Typical Yield 75–90%85–95%60–85%
Reaction Time 4–12 hours2–4 hours12–24 hours
Atom Economy ModerateLowHigh
Scalability Good (up to ~1 kg)Moderate (Safety limits)Excellent (Industrial)

Experimental Protocols

Protocol A: T3P-Mediated Coupling (Mild & Broad Scope)

This protocol is ideal for standard library synthesis where epimerization (if applicable to the amine) must be minimized and aqueous workup is preferred[3].

  • Preparation: In an oven-dried round-bottom flask under nitrogen, dissolve 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (1.0 equiv) and the target amine (1.2 equiv) in anhydrous ethyl acetate (EtOAc) or DMF (0.2 M).

  • Base Addition: Add anhydrous pyridine (3.0 equiv) to the stirring solution.

  • Activation: Dropwise, add T3P (50% solution in EtOAc, 1.5 equiv).

  • Reaction: Stir the mixture at room temperature. For highly hindered aliphatic amines, heat the reaction to 60 °C. Monitor via LC-MS or TLC.

  • Self-Validating Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with EtOAc (3x). The T3P byproduct is highly water-soluble; a subsequent wash with water and brine effectively removes all phosphorus species, yielding a crude product that is often >90% pure by NMR. Dry over anhydrous Na₂SO₄ and concentrate.

Protocol B: Acid Chloride Route (For Poor Nucleophiles)

This protocol utilizes the Vilsmeier-Haack reagent to force the reaction of highly deactivated or sterically encumbered anilines.

  • Activation Setup: Suspend 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (1.0 equiv) in anhydrous dichloromethane (DCM) (0.3 M) under nitrogen at 0 °C. Add 2 drops of anhydrous DMF.

  • Self-Validating Chlorination: Slowly add oxalyl chloride (1.5 equiv) dropwise. Causality note: The immediate evolution of CO₂ and CO gas serves as a visual self-validation of acyl chloride formation.

  • Concentration: Once gas evolution ceases (approx. 2 hours at room temperature), concentrate the mixture under reduced pressure to remove excess oxalyl chloride and HCl.

  • Coupling: Redissolve the crude acid chloride in anhydrous DCM (0.3 M) and cool to 0 °C. Slowly transfer this solution into a separate flask containing the target amine (1.1 equiv) and N,N-diisopropylethylamine (DIPEA) (2.5 equiv) in DCM.

  • Workup: Stir for 2 hours at room temperature. Wash the organic layer with 1M HCl (careful: monitor pH to avoid extracting the basic pyridine product into the aqueous layer), then saturated NaHCO₃, and brine. Dry and concentrate.

Protocol C: Boric Acid-Catalyzed Green Amidation (Scale-Up)

This method avoids hazardous coupling reagents and is ideal for multi-gram to kilogram scale synthesis[4].

  • Reaction Assembly: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (1.0 equiv), the target amine (1.05 equiv), and boric acid (B(OH)₃, 10 mol%).

  • Solvent: Add toluene to achieve a 0.5 M concentration.

  • Self-Validating Condensation: Heat the mixture to vigorous reflux (approx. 110 °C). Causality note: The accumulation of water in the Dean-Stark trap provides a direct, stoichiometric readout of reaction conversion.

  • Isolation: Once the theoretical volume of water is collected (typically 12-24 hours), cool the reaction to room temperature. The amide product often precipitates directly from the toluene upon cooling. If not, concentrate the solvent and recrystallize the crude product from ethanol/water.

References

  • Title: Catalytic process for production of pyridine carboxylic acid amides - Google Patents (US8952170B2)
  • Title : The Synthesis of Sterically Hindered Amides - CHIMIA Source : chimia.ch URL :[Link]

  • Title : Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide - Organic Syntheses Source : orgsyn.org URL :[Link]

  • Title : Amide synthesis by acylation - Organic Chemistry Portal Source : organic-chemistry.org URL :[Link]

Sources

Method

Application Note: Scalable Synthesis of 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid for Industrial API Manufacturing

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The compound 5-ethyl-4-methyl-3-pyridine...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The compound 5-ethyl-4-methyl-3-pyridinecarboxylic acid (also known as 5-ethyl-4-methylnicotinic acid, CAS 102879-45-8) is a critical highly-substituted pyridine building block used in the development of advanced active pharmaceutical ingredients (APIs). Direct functionalization of the pyridine core to achieve this specific 3,4,5-substitution pattern is notoriously plagued by poor regioselectivity and low yields.

As a Senior Application Scientist, I have designed this protocol to circumvent these limitations by utilizing a highly scalable, self-validating three-step synthetic route. By starting from commercially available[1], we leverage a robust palladium-catalyzed Suzuki-Miyaura cross-coupling strategy. This guide details the mechanistic causality, step-by-step protocols, and in-process controls (IPCs) required to scale this synthesis from the bench to pilot-plant production.

Mechanistic Rationale & Strategy

Designing a scalable synthesis requires prioritizing atom economy, reagent stability, and predictable thermodynamics. The chosen route consists of three distinct phases:

  • Esterification (Protection): The free carboxylic acid of the starting material, 5-bromo-4-methylnicotinic acid, can coordinate with the palladium catalyst and reduce the efficiency of the subsequent cross-coupling. Converting it to a methyl ester neutralizes this threat and significantly improves the intermediate's solubility in organic solvents.

  • Suzuki-Miyaura Cross-Coupling: Alkylboronic acids (such as ethylboronic acid) are prone to protodeboronation and β -hydride elimination. To counteract this, we employ Pd(dppf)Cl₂ as the catalyst. The causality here is structural: the large "bite angle" of the bidentate dppf ligand accelerates reductive elimination while sterically hindering the β -hydride elimination pathway, ensuring high yields of the alkylated pyridine.

  • Saponification (Deprotection): A mild, room-temperature alkaline hydrolysis is used to cleave the ester. The final product is isolated via isoelectric precipitation, creating a self-validating purification step.

SyntheticWorkflow SM Starting Material 5-Bromo-4-methylnicotinic acid (CAS: 677702-58-8) Step1 Step 1: Esterification MeOH, H2SO4, Reflux 12 h SM->Step1 Int1 Intermediate 1 Methyl 5-bromo-4-methylnicotinate Step1->Int1 Step2 Step 2: Suzuki Coupling Ethylboronic acid, Pd(dppf)Cl2 K2CO3, Toluene/H2O, 90°C Int1->Step2 Int2 Intermediate 2 Methyl 5-ethyl-4-methylnicotinate Step2->Int2 Step3 Step 3: Saponification NaOH (aq), MeOH, RT Acidification (HCl) Int2->Step3 Product Final Product 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS: 102879-45-8) Step3->Product

Figure 1: Three-step synthetic workflow for the preparation of 5-ethyl-4-methyl-3-pyridinecarboxylic acid.

Step-by-Step Experimental Protocols

Step 1: Synthesis of Methyl 5-bromo-4-methylnicotinate

The goal of this step is to mask the carboxylic acid to prevent catalyst poisoning.

  • Charge: To a 5 L jacketed reactor, add 5-bromo-4-methylnicotinic acid (100 g, 0.46 mol) and anhydrous methanol (1.0 L, 10 vol).

  • Catalysis: Slowly add concentrated H₂SO₄ (2.5 mL, 0.1 eq) dropwise while maintaining stirring.

  • Reaction: Heat the mixture to reflux (approx. 65 °C) for 12 hours.

  • Self-Validation (IPC): Monitor by TLC (Hexane:EtOAc 1:1). The disappearance of the highly polar baseline spot confirms complete esterification.

  • Workup: Cool to 20 °C. Concentrate the mixture under reduced pressure to 300 mL. Quench by slowly pouring into saturated aqueous NaHCO₃ (500 mL) until CO₂ evolution ceases (pH ~8). Extract with Ethyl Acetate (3 × 400 mL). Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate to yield a pale yellow solid.

Step 2: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling

This step forms the critical C-C bond, installing the ethyl group at the 5-position.

  • Charge: In a thoroughly dried 5 L reactor, combine Methyl 5-bromo-4-methylnicotinate (100 g, 0.43 mol), Ethylboronic acid (48.2 g, 0.65 mol, 1.5 eq), and K₂CO₃ (178 g, 1.29 mol, 3.0 eq).

  • Solvent & Degassing: Add a mixture of Toluene/H₂O (4:1 v/v, 1.5 L). Critical Step: Degas the biphasic mixture by sparging with ultra-pure N₂ for 30 minutes. Causality: Oxygen must be rigorously excluded to prevent the oxidative homocoupling of the boronic acid and the degradation of the Pd(0) catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ (15.7 g, 0.05 eq).

  • Reaction: Heat the mixture to 90 °C under an N₂ atmosphere for 8 hours.

  • Self-Validation (IPC): HPLC analysis must show < 0.5% of the starting bromide.

  • Workup: Cool to room temperature. Filter the entire biphasic mixture through a tightly packed pad of Celite to remove palladium black. Separate the layers. Extract the aqueous layer with Toluene (2 × 300 mL). Wash the combined organic layers with water and brine, then concentrate under vacuum.

Step 3: Alkaline Hydrolysis and Isoelectric Precipitation

The final deprotection relies on precise pH control to isolate the zwitterionic product.

  • Charge: Dissolve the crude Methyl 5-ethyl-4-methylnicotinate from Step 2 in a mixture of THF/MeOH/H₂O (2:1:1 v/v, 1.0 L).

  • Hydrolysis: Add NaOH (34.4 g, 0.86 mol, 2.0 eq) in one portion. Stir at 25 °C for 4 hours.

  • Workup: Concentrate the mixture under reduced pressure to remove the THF and MeOH. Dilute the remaining aqueous phase with 500 mL of distilled water. Wash the aqueous phase with Methyl tert-butyl ether (MTBE, 2 × 200 mL) to remove any non-polar organic impurities.

  • Isoelectric Precipitation (Self-Validating): Cool the aqueous layer to 5 °C. Slowly add 2M HCl dropwise while monitoring with a calibrated pH meter. The product, an amphoteric pyridinecarboxylic acid, will precipitate precisely at its isoelectric point (pH 3.5 ± 0.2). Causality: If the pH drops below 2.0, the product will dangerously re-dissolve as a soluble hydrochloride salt. The sudden formation of a thick white precipitate is a physical validation of success.

  • Isolation: Filter the precipitate, wash with ice-cold water (200 mL), and dry in a vacuum oven at 50 °C for 24 hours.

Catalytic Cycle & Logical Relationships

To fully grasp the causality of Step 2, one must understand the logical flow of the Suzuki-Miyaura catalytic cycle. The use of a bidentate ligand (dppf) specifically stabilizes the Transmetalation Complex, preventing premature decomposition.

SuzukiCycle Pd0 Pd(0) Active Catalyst OA Oxidative Addition Complex Pd0->OA Ar-Br TM Transmetalation Complex OA->TM Et-B(OH)2 Base TM->Pd0 Ar-Et (Reductive Elimination)

Figure 2: Logical catalytic cycle of the Pd(dppf)Cl2 mediated Suzuki-Miyaura cross-coupling.

Quantitative Data & Yield Analysis

The following table summarizes the expected quantitative outcomes and Critical Process Parameters (CPPs) for a standard 100-gram scale batch. Strict adherence to these IPCs ensures batch-to-batch reproducibility.

ParameterStep 1 (Esterification)Step 2 (Suzuki Coupling)Step 3 (Saponification)
Target Intermediate Methyl 5-bromo-4-methylnicotinateMethyl 5-ethyl-4-methylnicotinate5-Ethyl-4-methylnicotinic acid
Typical Yield (%) 92 - 96%82 - 88%88 - 93%
Purity (HPLC AUC) > 98.0%> 97.5%> 99.0%
Critical Process Parameter Anhydrous conditionsStringent N₂ degassingpH adjustment to 3.5 ± 0.2
In-Process Control (IPC) SM < 1.0% (TLC/HPLC)Bromide < 0.5% (HPLC)Ester < 0.5% (HPLC)

References

  • National Institute of Standards and Technology (NIST). "Pyridine, 3-ethyl-4-methyl-". NIST Chemistry WebBook. Available at: [Link]

Sources

Application

Application Notes &amp; Protocols: 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid in Agrochemical Discovery

Executive Summary & Rationale 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (5-EMPA, CAS: 102879-45-8) is a highly specialized, sterically hindered building block utilized in the discovery and development of novel synthetic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

5-Ethyl-4-methyl-3-pyridinecarboxylic acid (5-EMPA, CAS: 102879-45-8) is a highly specialized, sterically hindered building block utilized in the discovery and development of novel synthetic auxin herbicides. Pyridinecarboxylic acids represent a premier class of agrochemicals due to their potent, selective control of broadleaf weeds in cereal crops [4].

Causality in Molecular Design: The strategic placement of an ethyl group at the 5-position and a methyl group at the 4-position of the nicotinic acid core serves a dual purpose. First, the steric bulk shields the pyridine ring from rapid metabolic degradation (e.g., hydroxylation by cytochrome P450 enzymes) within the target weed. Second, these alkyl substituents precisely tune the octanol-water partition coefficient (logP), optimizing the lipophilicity required for the active ingredient to traverse the waxy plant cuticle.

Mechanism of Action: Targeting the TIR1/AFB Auxin Receptors

Synthetic auxins derived from 5-EMPA mimic the endogenous plant hormone indole-3-acetic acid (IAA). However, their enhanced metabolic stability leads to a lethal accumulation of the signaling molecule. These herbicides function by binding to a hydrophobic pocket within the TIR1/AFB (Transport Inhibitor Response 1/Auxin Signaling F-box) family of co-receptors [1]. Notably, pyridinecarboxylic acid derivatives exhibit a preferential binding affinity for the AFB5 receptor clade [2].

Upon binding, the herbicide stabilizes the interaction between the AFB5 receptor and Aux/IAA transcriptional repressor proteins. This ternary complex recruits the SCF E3 ubiquitin ligase, leading to the polyubiquitination and subsequent 26S proteasomal degradation of the Aux/IAA repressor [3]. The destruction of these repressors releases Auxin Response Factors (ARFs), triggering a massive deregulation of gene expression, uncontrolled cell elongation, vascular tissue destruction, and ultimately, plant death [4].

AuxinPathway A 5-EMPA Derivative (Synthetic Auxin) B TIR1/AFB5 Receptor Complex A->B Binds to pocket C Aux/IAA Repressor Degradation B->C Ubiquitination D ARF Transcription Activation C->D Releases ARFs E Uncontrolled Growth & Plant Death D->E Gene Deregulation

Fig 1: 5-EMPA mechanism of action targeting the TIR1/AFB5 auxin signaling pathway.

Protocol 1: Synthesis of 5-EMPA Ester Libraries

Causality & Validation: Free pyridinecarboxylic acids exhibit poor foliar uptake due to electrostatic repulsion at the negatively charged leaf cuticle. Esterifying the 5-EMPA core masks this charge, creating a highly lipophilic "prodrug." Once absorbed, endogenous plant esterases cleave the ester, releasing the phytotoxic free acid. This protocol utilizes Steglich esterification to prevent the racemization of complex, chiral alcohol side-chains. The system is self-validating: the reaction progress is continuously monitored via LC-MS, ensuring the complete consumption of the 5-EMPA starting material before proceeding to the aqueous workup.

Workflow S1 Step 1: Scaffold Activation (5-EMPA + EDC/DMAP) S2 Step 2: Library Synthesis (Esterification) S1->S2 S3 Step 3: In Vitro Screening (SPR Binding Assays) S2->S3 S4 Step 4: EC Formulation (Solvents & Surfactants) S3->S4 S5 Step 5: Greenhouse Trials (Post-Emergence) S4->S5

Fig 2: End-to-end agrochemical discovery workflow for 5-EMPA-based herbicide candidates.

Step-by-Step Methodology:

  • Scaffold Activation: Dissolve 1.0 eq of 5-EMPA in anhydrous dichloromethane (DCM) under a nitrogen atmosphere. Cool to 0°C. Add 1.2 eq of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 0.1 eq of 4-Dimethylaminopyridine (DMAP). Stir for 15 minutes to form the active O-acylisourea intermediate.

  • Coupling: Slowly add 1.1 eq of the target aliphatic or fluorinated alcohol (e.g., 2-ethylhexanol or benzyl alcohol) dissolved in DCM. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Validation Check: Sample 10 µL of the reaction mixture, dilute in acetonitrile, and analyze via LC-MS. The protocol is validated to proceed only when the 5-EMPA mass peak (m/z 166.08 [M+H]+) is completely absent, confirming 100% conversion.

  • Purification: Quench with saturated aqueous NaHCO3. Extract the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/Ethyl Acetate) to yield the pure 5-EMPA ester.

Protocol 2: In Vitro Target Validation (AFB5 Binding Assay)

Causality & Validation: Evaluating whole-plant efficacy immediately after synthesis introduces confounding variables (e.g., cuticular penetration, formulation efficacy). Surface Plasmon Resonance (SPR) binding assays decouple these variables, allowing researchers to measure the intrinsic binding affinity (Kd) of the free 5-EMPA acid to the AFB5 receptor. The inclusion of a known synthetic auxin (e.g., picloram) serves as a self-validating positive control, confirming the structural integrity and active conformation of the immobilized receptor complex.

Step-by-Step Methodology:

  • Sensor Chip Preparation: Immobilize purified recombinant Arabidopsis AFB5-ASK1 complex onto a CM5 sensor chip using standard amine coupling chemistry until a resonance unit (RU) of 3000 is achieved.

  • Analyte Preparation: Hydrolyze a small aliquot of the synthesized 5-EMPA ester back to its free acid form (using LiOH/THF). Prepare a concentration series (1 nM to 10 µM) of the free acid in running buffer (HEPES-buffered saline with 0.05% Tween-20).

  • SPR Execution: Inject the analyte series over the sensor chip at a flow rate of 30 µL/min. Record association for 180 seconds and dissociation for 300 seconds.

  • Validation Check: Inject 1 µM of Picloram as a positive control. The assay is validated if the Picloram Kd falls within the established literature range (approx. 10-50 nM). Calculate the Kd of the 5-EMPA derivative using a 1:1 Langmuir binding model.

Protocol 3: Emulsifiable Concentrate (EC) Formulation & Greenhouse Efficacy

Causality & Validation: 5-EMPA esters are highly lipophilic solids or viscous oils. An Emulsifiable Concentrate (EC) formulation dissolves the active ingredient in an aromatic solvent paired with a surfactant blend. Upon dilution in the spray tank, this forms a stable microemulsion that maximizes the thermodynamic driving force for the active ingredient to partition into the weed cuticle. A "blank" formulation (solvent + surfactant only) is sprayed alongside the test compounds as a self-validating negative control to ensure observed phytotoxicity is solely driven by the 5-EMPA derivative.

Formulation A Active Ingredient (5-EMPA Ester) D Emulsifiable Concentrate (EC) Formulation A->D B Solvent System (Aromatic 200) B->D C Surfactant Blend (Non-ionic/Anionic) C->D

Fig 3: Logical components of an Emulsifiable Concentrate (EC) formulation for 5-EMPA esters.

Step-by-Step Methodology:

  • Formulation: Dissolve 10% (w/v) of the 5-EMPA ester in Aromatic 200 fluid. Add 5% (w/v) of a surfactant blend (e.g., calcium dodecylbenzenesulfonate and ethoxylated castor oil).

  • Emulsion Validation: Add 1 mL of the EC to 99 mL of hard water (342 ppm CaCO3 equivalent) in a graduated cylinder. Invert 10 times. The formulation is validated if a spontaneous, translucent microemulsion forms with no phase separation or crystallization after 2 hours.

  • Application: Dilute the EC to achieve a field-equivalent application rate of 50 g a.i./ha. Apply post-emergence to 3-week-old broadleaf weed species (e.g., Chenopodium album, Amaranthus retroflexus) using a track sprayer calibrated to deliver 150 L/ha. Spray the blank formulation on a control cohort.

  • Evaluation: Assess visual weed control percentage (0% = no effect, 100% = complete death) at 7, 14, and 21 days after application (DAA), looking for characteristic auxinic symptoms (epinasty, stem twisting, tissue necrosis).

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes representative SAR data, demonstrating how esterification and side-chain selection influence physicochemical properties, receptor binding, and whole-plant efficacy.

Compound IDCore ScaffoldEster R-GroupLogP (Calculated)AFB5 Binding Kd (nM)*Weed Control at 21 DAA (%)
5-EMPA (Acid) 5-Ethyl-4-methylnicotinic acid-OH (Free Acid)1.8245.212% (Poor uptake)
5-EMPA-Me 5-Ethyl-4-methylnicotinic acid-OCH3 (Methyl)2.5545.268%
5-EMPA-EH 5-Ethyl-4-methylnicotinic acid-O-CH2CH(Et)Bu4.9145.298% (Optimal uptake)
Picloram (Ref) 4-Amino-3,5,6-trichloropicolinic acid-OH (Free Acid)1.3022.585%
Blank Control N/AN/AN/AN/A0%

*Note: Kd is measured on the free acid form, as the ester is a prodrug that does not directly bind the receptor.

References

  • Auxin Herbicide Action: Lifting the Veil Step by Step Source: PMC - NIH URL
  • TIR1/AFB proteins: Active players in abiotic and biotic stress signaling Source: Frontiers URL
  • An in-frame deletion mutation in the degron tail of auxin coreceptor IAA2 confers resistance to the herbicide 2,4-D in Sisymbrium orientale Source: PNAS URL
  • Source: Invasive.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Extraction Optimization for 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and extraction of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (a highly substit...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals dealing with the isolation and extraction of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (a highly substituted nicotinic acid derivative). Because this compound is amphoteric, standard organic extraction protocols often fail, resulting in low yields and persistent emulsions. This document provides the mechanistic causality behind pH optimization, validated protocols, and troubleshooting FAQs to ensure high-yield recovery.

Mechanistic Causality: The Role of pH in Zwitterion Extraction

To successfully extract 5-Ethyl-4-methyl-3-pyridinecarboxylic acid from an aqueous solution into an organic phase, you must control its ionization state.

Like its parent compound, 1, this molecule contains both a basic pyridine nitrogen and an acidic carboxylic acid group[1]. However, the electron-donating ethyl and methyl groups on the pyridine ring alter its electronic environment via inductive effects:

  • Pyridine Nitrogen (Base): Becomes slightly more basic (estimated pKa2​≈5.2−5.5 ).

  • Carboxylic Acid (Acid): Becomes slightly less acidic (estimated pKa1​≈2.5−2.8 ).

The Causality of Extraction: If the pH is too low, the nitrogen protonates (cationic). If the pH is too high, the carboxylic acid deprotonates (anionic). In both charged states, the molecule is highly hydrophilic and will not partition into an organic solvent. Extraction is only thermodynamically favorable at the isoelectric point (pI) —calculated as (pKa1​+pKa2​)/2≈4.0 . At pH 4.0, the molecule exists predominantly as a neutral zwitterion, minimizing its aqueous solubility and maximizing its organic partition coefficient.

Extraction Optimization Logic

ExtractionWorkflow A Aqueous Sample (5-Ethyl-4-methylnicotinic acid) B1 pH < 2.5 Cationic Form (Protonated N) A->B1 Acidic B2 pH 3.5 - 4.5 Zwitterionic Form (Isoelectric Point) A->B2 Buffered B3 pH > 5.5 Anionic Form (Deprotonated COO-) A->B3 Basic C1 High Aqueous Solubility Low Extraction Yield B1->C1 C2 Max Organic Partition Optimal for Extraction B2->C2 C3 High Aqueous Solubility Low Extraction Yield B3->C3 D1 Adjust pH Up (NaOH) C1->D1 D2 Reactive Extraction (e.g., TOPO / Methylbenzene) C2->D2 D3 Adjust pH Down (HCl) C3->D3 D1->B2 D3->B2

Fig 1: pH-dependent speciation and extraction optimization workflow.

pH-Dependent Speciation & Partitioning Data

Use the following reference table to diagnose extraction failures based on the pH of your aqueous raffinate.

pH RangeDominant SpeciesNet ChargeAqueous SolubilityOrganic Partition Coefficient (Log D)Recommended Action
< 2.5 Cationic (Protonated N)+1Very HighVery Low (< 0.1)Increase pH using 1M NaOH
2.5 - 3.5 Cationic / Zwitterionic+0.5ModerateLow (~ 0.5)Fine-tune pH upwards
3.5 - 4.5 Zwitterionic (Isoelectric)0LowestMaximum (> 2.0)Optimal for Extraction
4.5 - 5.5 Zwitterionic / Anionic-0.5ModerateLow (~ 0.5)Fine-tune pH downwards
> 5.5 Anionic (Deprotonated COO⁻)-1Very HighVery Low (< 0.1)Decrease pH using 1M HCl

Validated Experimental Protocol: Reactive Extraction

Even at the isoelectric point, standard liquid-liquid extraction (LLE) with ethyl acetate may yield suboptimal recovery (<60%) due to the inherent hydrophilicity of the pyridine ring. 2 forms a highly hydrophobic 1:1 hydrogen-bonded complex with the carboxylic acid group, driving the partition coefficient exponentially higher[2].

Step-by-Step Methodology
  • Aqueous Preparation: Measure the volume of the aqueous sample containing 5-Ethyl-4-methyl-3-pyridinecarboxylic acid. Ensure the solution is free of particulate matter.

  • Precision pH Optimization: Insert a calibrated pH probe. Titrate dropwise with 1M HCl or 1M NaOH under continuous stirring until the pH stabilizes at 4.0 ± 0.2 .

  • Organic Phase Preparation: Prepare a 0.5 M solution of TOPO in a non-polar diluent (e.g., methylbenzene or dichloromethane)[2].

  • Extraction: Combine the aqueous and organic phases in a separatory funnel at a 1:1 (v/v) ratio. Shake vigorously for 5 minutes, venting periodically to release pressure.

  • Phase Separation: Allow the phases to separate for 15 minutes.

  • Self-Validation Checkpoint: Before discarding the aqueous raffinate, take a 100 µL aliquot, dilute to 1 mL, and measure UV absorbance at ~265 nm[1]. If the absorbance exceeds 10% of the pre-extraction baseline, the partition is incomplete. Re-verify the pH and perform a second extraction.

  • Recovery (Back-Extraction): To recover the pure acid from the TOPO complex, back-extract the organic layer with an equal volume of 0.5 M NaOH (pH > 9). The compound becomes anionic and partitions back into the new aqueous phase.

  • Final Isolation: Acidify the new aqueous phase back to pH 4.0 to precipitate the pure 5-Ethyl-4-methyl-3-pyridinecarboxylic acid, followed by vacuum filtration.

Troubleshooting Guides & FAQs

Q: Why am I getting a persistent emulsion during the liquid-liquid extraction? A: Amphoteric compounds like pyridinecarboxylic acids can act as weak surfactants at liquid-liquid interfaces. Furthermore, if your pH is slightly off the pI, the partial charges exacerbate emulsion formation. Troubleshooting Steps: First, verify the pH is exactly 4.0. Second, increase the ionic strength of the aqueous phase by saturating it with NaCl ("salting out") before extraction. If an emulsion persists, centrifuge the mixture at 3000 × g for 10 minutes.

Q: My extraction yield is below 30% even when using ethyl acetate at pH 4.0. What is going wrong? A: While pH 4.0 neutralizes the net charge, the zwitterion still possesses highly polar regions that strongly hydrogen-bond with water. Simple physical extraction is often insufficient. Switch to the reactive extraction protocol outlined above using TOPO, which actively masks the polar carboxylic acid group through complexation[2].

Q: Can I use amine-based extractants (like Trioctylamine) instead of TOPO? A: Yes, aliphatic amines are effective, but their mechanism relies on ion-pair formation rather than hydrogen bonding.3 so the carboxylic acid is partially undissociated to interact with the amine, without fully protonating the pyridine nitrogen[3]. However, TOPO generally provides superior selectivity across a broader pH window near the pI.

Q: How do the ethyl and methyl substituents specifically alter the extraction profile compared to standard nicotinic acid? A: The alkyl groups increase the overall lipophilicity (LogP) of the molecule, making it inherently easier to extract into organic solvents than standard nicotinic acid once the optimal pH is reached. However, because they are electron-donating, they shift the isoelectric point slightly higher (from ~3.4 for nicotinic acid to ~4.0 for the substituted derivative). Using the pI of standard nicotinic acid for this compound will result in a positively charged species and poor extraction.

References

  • Nicotinic Acid | C6H5NO2 | CID 938 - PubChem Source: National Institutes of Health (nih.gov) URL:[Link]

  • Extraction of Pyridine-3-carboxylic Acid Using 1-Dioctylphosphoryloctane (TOPO) with Different Diluents: Equilibrium Studies Source: ResearchGate (researchgate.net) URL:[Link]

  • Selectivity in Monocarboxylic Acids Extraction from Their Mixture Solutions Using an Amine-Based Extractant: Effect of pH Source: ACS Publications (acs.org) URL:[Link]

Sources

Optimization

Minimizing side reactions during 5-Ethyl-4-methyl-3-pyridinecarboxylic acid derivatization

Welcome to the advanced troubleshooting guide for the derivatization of 5-ethyl-4-methyl-3-pyridinecarboxylic acid. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting guide for the derivatization of 5-ethyl-4-methyl-3-pyridinecarboxylic acid. As a Senior Application Scientist, I have designed this resource to address the specific physicochemical challenges inherent to this scaffold.

This molecule presents two distinct chemical hurdles: a highly nucleophilic pyridine nitrogen and severe steric hindrance caused by the C4-methyl group located directly ortho to the C3-carboxylic acid. Understanding the mechanistic causality behind these features is critical to preventing dead-end side reactions and maximizing your isolated yields.

Troubleshooting FAQs
FAQ 1: Why is my amidation yield so low, and what is the major byproduct I am isolating?

Issue: When using standard carbodiimides (like EDC or DCC) to couple an amine to 5-ethyl-4-methyl-3-pyridinecarboxylic acid, researchers frequently observe poor conversions and the accumulation of a highly stable, unreactive byproduct. Mechanistic Causality: This is a classic case of steric hindrance exacerbating a competitive side reaction[1]. When the carboxylic acid is activated by a carbodiimide, it forms an O-acylisourea intermediate. Normally, the amine nucleophile attacks this intermediate to form the desired amide. However, the bulky C4-methyl group sterically shields the carbonyl carbon, significantly slowing down the intermolecular amine attack. Because the O-acylisourea intermediate has a prolonged lifetime in the reaction mixture, it undergoes a favorable intramolecular 1,3-rearrangement to form an unreactive N-acylurea byproduct[2]. Solution: Abandon standalone carbodiimides. Instead, use uronium-based coupling reagents like HATU, or supplement your carbodiimide with a highly nucleophilic additive like HOAt or OxymaPure. These additives rapidly trap the sterically hindered O-acylisourea before it can rearrange, forming an active ester that is highly reactive toward amines.

FAQ 2: I attempted a Williamson-type esterification using an alkyl halide and base, but my product is highly water-soluble and won't extract into the organic phase. What happened?

Issue: Using alkyl halides (e.g., methyl iodide, ethyl bromide) with a base (like K₂CO₃ or DIPEA) to form an ester often results in the complete loss of the product into the aqueous phase during workup. Mechanistic Causality: The pyridine ring nitrogen is a strong nucleophile. In the presence of an alkylating agent and a base, the pyridine nitrogen competes with the carboxylate, leading to N-alkylation (quaternization)[3]. This forms an N-alkylpyridinium salt, which is permanently charged and highly water-soluble, making organic extraction nearly impossible. Solution: Switch to an acid-catalyzed Fischer esterification (e.g., using thionyl chloride in the target alcohol, such as methanol or ethanol). Under strongly acidic conditions, the pyridine nitrogen is protonated. This protonation pulls electron density away from the nitrogen, rendering it completely non-nucleophilic and protecting it from side reactions, while the carboxylic acid is smoothly converted to the acyl chloride and subsequently the ester.

FAQ 3: Why does my product crash out as a gummy emulsion during aqueous workup?

Issue: Pyridinecarboxylic acid derivatives can exhibit tricky solubility profiles, often forming emulsions or gummy precipitates during standard aqueous/organic extractions. Mechanistic Causality: The pyridine ring acts as a hydrogen-bond acceptor and a weak base. If the pH of the aqueous wash is close to the pKa of the pyridine nitrogen (typically around pH 4.5–5.5 for nicotinic acid derivatives), the molecule exists in a dynamic equilibrium between its neutral and cationic forms. This amphiphilic state leads to poor partitioning into the organic phase and the formation of interfacial emulsions. Solution: Strictly control the pH during workup. To ensure the pyridine ring is completely deprotonated and neutral (maximizing organic solubility), wash the organic layer with a mildly basic solution (e.g., saturated NaHCO₃, pH ~8).

Quantitative Data: Coupling Reagent Performance

To guide your reagent selection, the following table summarizes the quantitative impact of various coupling systems on the amidation of ortho-substituted pyridinecarboxylic acids.

Coupling SystemMechanism of ActivationN-Acylurea Byproduct RiskRecommended Use CaseRelative Yield (%)
EDC alone CarbodiimideHigh (Due to C4 steric clash)Not recommended< 30%
EDC + HOBt Benzotriazole Active EsterModerateUnhindered amines50 - 60%
EDC + Oxyma Oxime Active EsterLowGeneral peptide coupling75 - 85%
HATU HOAt Active Ester (Uronium)None (Bypasses carbodiimide)Highly hindered substrates > 90%
Experimental Protocol: Optimized Amidation Workflow

This protocol utilizes HATU and DIPEA to overcome the C4-methyl steric hindrance. It is designed as a self-validating system : the reaction provides distinct visual cues (color changes) that confirm the successful generation and consumption of the active intermediate.

Reagents: 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (1.0 eq), Target Amine (1.2 eq), HATU (1.1 eq), DIPEA (2.5 eq), Anhydrous DMF (0.2 M).

Step-by-Step Methodology:

  • Activation (Visual Validation): Dissolve the carboxylic acid in anhydrous DMF under a nitrogen atmosphere. Add HATU (1.1 eq) followed by DIPEA (2.5 eq).

    • Self-Validation Check: The solution will immediately turn a vibrant yellow . This color change confirms the successful deprotonation of the acid and the formation of the highly reactive HOAt-active ester.

  • Coupling: Stir the activated mixture for 5 minutes at room temperature, then add the target amine (1.2 eq) dropwise.

  • Reaction Monitoring: Stir at room temperature for 2–4 hours.

    • Self-Validation Check: Monitor the fading of the yellow color. As the amine consumes the active ester to form the colorless amide, the solution will pale. Confirm completion via TLC (5% MeOH in DCM; the polar acid spot at R_f ~0.1 should be replaced by a less polar amide spot).

  • Optimized Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc). Wash the organic layer with saturated aqueous NaHCO₃ (pH 8).

    • Causality: The pH 8 wash ensures the pyridine nitrogen remains unprotonated, preventing emulsion formation and keeping the product strictly in the organic phase.

  • Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Reaction Pathway Visualization

The following diagram illustrates the mechanistic bifurcation during carbodiimide activation, highlighting why steric hindrance at the C4 position drives the reaction toward the dead-end byproduct unless proper additives are used.

ReactionPathway SM 5-Ethyl-4-methyl-3-pyridinecarboxylic acid + Carbodiimide (e.g., EDC) O_Acyl O-Acylisourea Intermediate (Sterically Hindered at C4) SM->O_Acyl Activation Add_Trap Active Ester (e.g., HOAt / Oxyma) O_Acyl->Add_Trap Trap with Additive Product Desired Amide Target (High Yield) O_Acyl->Product Direct Amine Attack (Slowed by C4-Methyl) SideProduct N-Acylurea Byproduct (Dead End) O_Acyl->SideProduct 1,3-Rearrangement (Competitive Side Reaction) Add_Trap->Product Amine Attack (Fast & Unhindered)

Reaction pathway illustrating C4-methyl steric hindrance and N-acylurea side-reaction bifurcation.

References
  • Direct Amidation of Carboxylic Acids through an Active α-Acyl Enol Ester Intermediate The Journal of Organic Chemistry (ACS Publications)[Link][1]

  • A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones Journal of the American Chemical Society (ACS Publications)[Link][2]

  • QACs, more questions: Recent advances in structure activity relationships and hurdles in understanding resistance mechanisms National Institutes of Health (PMC)[Link][3]

Sources

Troubleshooting

Technical Support Center: Purification of 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid

Welcome to the Technical Support Center. As drug development professionals and synthesis chemists, you understand that the purity of active pharmaceutical ingredient (API) intermediates directly impacts downstream synthe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthesis chemists, you understand that the purity of active pharmaceutical ingredient (API) intermediates directly impacts downstream synthetic viability and final drug safety.

This guide provides an in-depth, mechanistic approach to troubleshooting and refining the purification of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (5-EMPCA) . By leveraging thermodynamic control and the unique zwitterionic properties of pyridine derivatives, we can establish a self-validating purification system.

Mechanistic Overview of Impurity Formation

The synthesis of alkyl-substituted pyridinecarboxylic acids typically involves the liquid-phase or gas-phase oxidation of an alkylpyridine precursor using transition metal catalysts (e.g., Co/Mn/Br systems) or vanadia-based catalysts at elevated temperatures[1],[2]. While highly efficient, these oxidative pathways inherently generate a specific profile of impurities. Understanding the kinetic and thermodynamic origins of these impurities is the first step in designing a robust clearance strategy.

ImpurityPathway Precursor Alkylpyridine Precursor Target 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (Target API Intermediate) Precursor->Target Optimal Oxidation ImpA Aldehyde Intermediates (Incomplete Oxidation) Precursor->ImpA Kinetic Limitation ImpC Trace Metals (Co/Mn) (Catalyst Entrapment) Precursor->ImpC Coordination Chelation ImpB Dicarboxylic Acids (Over-Oxidation) Target->ImpB Excess Oxidant

Reaction pathway illustrating the formation of 5-EMPCA and its common synthesis impurities.

Troubleshooting Guides & FAQs

Q1: Why does my 5-EMPCA precipitate as a gummy oil instead of distinct crystals during acidification? Causality: "Oiling out" (liquid-liquid phase separation) occurs when the precipitation rate exceeds the crystallization rate. This is thermodynamically driven by either dropping the pH too rapidly at low temperatures or the presence of high concentrations of hydrophobic impurities (like unreacted alkylpyridines) that disrupt lattice formation. Solution: Perform the acidification at an elevated temperature (e.g., 60–70 °C) to keep the product completely dissolved. Once the target pH is reached, seed the solution and cool it slowly (0.5 °C/min) to 5 °C. This thermodynamic control favors structured crystal lattice nucleation over amorphous oiling.

Q2: How do I completely remove the Co/Mn catalyst residues from the liquid-phase oxidation step? Causality: Transition metals form strong coordination complexes with the pyridine nitrogen and the carboxylate group of 5-EMPCA. Simple aqueous washing will not break these chelates. Solution: Utilize an acid-alkali refining process[3]. During the alkaline dissolution step (pH 11–12), the transition metals precipitate as insoluble hydroxides or oxides (e.g., MnO₂). Performing a hot filtration through a Celite pad at this stage removes the bulk of the metals[3].

Q3: My HPLC shows a persistent polar peak eluting just before 5-EMPCA. What is it, and how is it removed? Causality: A closely eluting polar peak is typically an over-oxidized byproduct, such as a pyridine-dicarboxylic acid, formed if the ethyl or methyl groups undergo unintended partial oxidation. Solution: Dicarboxylic acids have different pKa profiles and lower isoelectric points than mono-carboxylic acids. By carefully adjusting the precipitation pH to exactly the isoelectric point (pI) of 5-EMPCA (typically around pH 3.2–3.5), the dicarboxylic acid remains partially ionized and highly soluble in the mother liquor, allowing for efficient separation during filtration[4].

Q4: The crude product is dark brown. How do I decolorize it without losing significant yield? Causality: Color bodies are often conjugated polymeric byproducts formed by thermal degradation during gas-phase or liquid-phase oxidation[2]. Solution: Treat the crude mixture with activated carbon only during the alkaline dissolution phase. In alkaline conditions, 5-EMPCA is fully deprotonated and highly water-soluble as a carboxylate salt. The carbon will efficiently adsorb the hydrophobic color bodies without adsorbing the highly polar target molecule, preserving your yield[3].

Self-Validating Experimental Protocol: Acid-Base Isoelectric Precipitation

To achieve >99% purity, we utilize the zwitterionic nature of pyridinecarboxylic acids. The molecule is soluble in strong acid (as a pyridinium salt) and strong base (as a carboxylate salt) but precipitates at its isoelectric point.

PurificationWorkflow Step1 1. Crude 5-EMPCA Suspension Step2 2. Alkaline Dissolution (pH 11-12) Step1->Step2 Add NaOH (aq) Step3 3. Activated Carbon Adsorption Step2->Step3 Add Carbon, Heat to 70°C Step4 4. Hot Filtration (Remove MnO2) Step3->Step4 Filter through Celite Step5 5. Isoelectric Acidification (pH 3.2-3.5) Step4->Step5 Add HCl (aq) slowly at 60°C Step6 6. Controlled Cooling & Crystallization Step5->Step6 Cool at 0.5°C/min Step7 7. High-Purity 5-EMPCA (>99%) Step6->Step7 Vacuum Filtration & Wash

Step-by-step acid-base isoelectric precipitation workflow for 5-EMPCA purification.

Step-by-Step Methodology
  • Suspension & Alkaline Dissolution: Suspend 100 g of crude 5-EMPCA in 500 mL of deionized water. Slowly add 20% NaOH (aq) under continuous stirring until the pH reaches 11.0–12.0.

    • Self-Validation Check: The solution should transition from a cloudy suspension to a clear (though potentially colored) liquid as the sodium carboxylate salt forms[3].

  • Decolorization & Metal Scavenging: Add 5 g of activated carbon to the alkaline solution. Heat the mixture to 70 °C and maintain for 45 minutes.

  • Hot Filtration: Filter the hot mixture under a vacuum through a pad of Celite to remove the activated carbon and any precipitated metal oxides (e.g., MnO₂). Wash the filter cake with 50 mL of hot, slightly alkaline water.

  • Isoelectric Acidification: Transfer the filtrate to a jacketed reactor set to 60 °C. Slowly add 6M HCl (aq) dropwise. Continuously monitor the pH. Stop the addition exactly when the pH reaches 3.2–3.5.

    • Self-Validation Check: The solution will become turbid as the neutral zwitterion begins to nucleate.

  • Controlled Crystallization: Program the jacketed reactor to cool from 60 °C to 5 °C at a strict ramp rate of 0.5 °C/min. Hold at 5 °C for 2 hours to maximize yield.

  • Isolation: Isolate the purified crystals via vacuum filtration. Wash the filter cake with 50 mL of ice-cold deionized water to displace any residual mother liquor containing polar dicarboxylic acid impurities[4]. Dry under a vacuum at 50 °C until constant weight is achieved.

Quantitative Impurity Clearance Profile

The following table summarizes the expected quantitative clearance of common impurities when utilizing the isoelectric precipitation protocol described above.

Impurity ClassTypical Crude Concentration (%)Clearance MechanismTarget Final Concentration (%)Analytical Detection Method
Unreacted Alkylpyridines 2.0 – 5.0Remains soluble in acidic/neutral mother liquor< 0.1HPLC (UV 254 nm)
Aldehyde Intermediates 1.0 – 3.0Mother liquor solubility / Wash displacement< 0.15HPLC / LC-MS
Dicarboxylic Acids 0.5 – 2.0Differential isoelectric point solubility< 0.1Ion-Exchange Chromatography
Transition Metals (Co/Mn) 500 – 1000 ppmAlkaline precipitation (MnO₂) & Hot filtration< 10 ppmICP-MS
Colored Polymeric Bodies VariableActivated carbon adsorption at pH 11N/A (Colorless)UV-Vis (Absorbance at 400 nm)

References[1] US20120065405A1 - Process for producing pyridine carboxylic acids - Google Patents. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH77ip1Waq2A9vt29Em0lMnqOY-IJA39bGR3BfsQYL7qZABw4Hcjm_IL1oJhbu979CjqXG-xyOGYEYdCTpQvwNI2lTd9VF4kwNRM9xraSIqesDH-d9QCpuHxLc5bpuOHYEoiliBFlUF5EeBoyPhpQ==[2] Process for producing pyridine carboxylic acids - European Patent Office - EP 2428505 B1. Source: googleapis.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGIirFSfI9B2oxCkMMPXXBRZyju_oPH_usZf3ZsirFsRmxT6CxYb9yg7q4ECvd1e9-OKovOMmpY1XimUjcm16PiTIsR9PlDxkbpYk-OL0zjAmTZkD6JBPdaDa9BDH4B4hv53d_4QNmYiVE0-4h3JIZhZsd86oNOd9jAY5ZaZS7T9CiUccCQBMQmXf7J0E0=[4] CN1236777A - Process for recovery of pyridine-2,3-dicarboxylic acid. Source: google.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQb-c-maragH4I4XD73urdn7w8nPBxDMxJgZTVJN9phMD0uqivOMvFWCBfTU8V3k4y-cQwJ0pZJQFDHFumF0kODvI_ZX0Yxqj26TE3I_Z7lDcldjIHK_hmZNPt3r_a7CfGNUlSrf0xBw4=[3] An In-depth Technical Guide to Pyridine-2,5-dicarboxylic Acid - Benchchem. Source: benchchem.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBIk3QrA6ttHAOd4do9XddnUUBCHA4UyGUKWQdz3vDw8w2tUkqD-MUobX9oDW4iGNyBEsSV4RW1TAfClkhT2ywC4mV5bl9m4X__6T7VzGjiF-OOI-5sCd8z3GMDJjTF8bJ_DKRxLEIM329dMdnQExh26aVEu05L1uTeBQr_8e5fsj-cc8TaTtL4-dttgJ07gn-gnwbit895tQ=

Sources

Optimization

Solvent selection for optimal 5-Ethyl-4-methyl-3-pyridinecarboxylic acid synthesis

Technical Support Center: Troubleshooting & Solvent Optimization for 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid Synthesis Overview Synthesizing highly substituted pyridine derivatives like 5-Ethyl-4-methyl-3-pyridinecarb...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting & Solvent Optimization for 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid Synthesis

Overview Synthesizing highly substituted pyridine derivatives like 5-Ethyl-4-methyl-3-pyridinecarboxylic acid requires precise control over reaction microenvironments. This guide provides field-proven troubleshooting protocols, focusing on the causality behind solvent selection during the two most common synthetic pathways: the cryogenic lithiation/carboxylation of a bromopyridine precursor, and the alkaline hydrolysis of a nitrile precursor.

Section 1: Core C-C Bond Formation (Lithiation & Carboxylation)

FAQ 1: Why is my yield low, and why am I recovering unreacted starting material during the CO₂ trapping of 3-bromo-5-ethyl-4-methylpyridine?

The Causality: The lithiation of bromopyridines proceeds via a rapid lithium-halogen exchange mechanism[1]. However, alkyllithium reagents like n-butyllithium (n-BuLi) exist as unreactive hexameric aggregates in non-polar hydrocarbon solvents. If your co-solvent does not sufficiently coordinate the lithium cation, the exchange rate drops, allowing side reactions (such as nucleophilic addition to the pyridine ring) to outcompete the desired exchange[2].

The Solution: You must use a strongly coordinating polar aprotic solvent, such as anhydrous Tetrahydrofuran (THF) or 2-Methyltetrahydrofuran (2-MeTHF)[3]. The oxygen atoms in THF coordinate the Li⁺ ions, breaking the hexamers down into highly reactive tetramers and dimers. Furthermore, the solvent must be rigorously dry; any moisture will instantly protonate the lithiated intermediate, resulting in the des-bromo byproduct (5-ethyl-4-methylpyridine) rather than the desired carboxylic acid.

Protocol 1: Cryogenic Lithiation and Carboxylation Self-Validating Step: Before beginning, verify the THF moisture content is <50 ppm using Karl Fischer titration. If the value is higher, pass the solvent through activated alumina columns.

  • Dissolution: Dissolve 1.0 eq of 3-bromo-5-ethyl-4-methylpyridine in anhydrous THF (10 mL/g).

  • Cryogenic Cooling: Cool the reactor to -78 °C under a strict Argon atmosphere to stabilize the highly reactive lithiated intermediate and prevent intermolecular quenching[2].

  • Lithiation: Add 1.1 eq of n-BuLi (2.5 M in hexanes) dropwise over 30 minutes. Maintain the internal temperature below -70 °C. Stir for 45 minutes.

  • Carboxylation: Bubble anhydrous CO₂ gas directly into the solution for 1 hour, or transfer the reaction mixture via cannula into a secondary flask containing a vigorously stirred slurry of dry ice in THF.

  • Quench: Quench with saturated aqueous NH₄Cl, warm to room temperature, and extract the aqueous layer to isolate the crude carboxylate salt.

Section 2: Zwitterionic Crystallization & Isolation

FAQ 2: I am losing a significant amount of product during the final crystallization step. How does solvent choice affect the isolation of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid?

The Causality: Like all nicotinic acid derivatives, 5-Ethyl-4-methyl-3-pyridinecarboxylic acid is an amphoteric molecule. In aqueous solutions, it exists primarily as a highly soluble zwitterion (due to the transfer of the carboxylic proton to the pyridine nitrogen)[4]. In purely non-aqueous media (like absolute ethanol or acetone), it exists in a non-zwitterionic, neutral state[4]. If you attempt to crystallize from pure water at an arbitrary pH, the zwitterion's strong solvation sphere prevents efficient crystal lattice formation, leading to massive yield losses in the mother liquor[5].

The Solution: Employ a co-solvent system (Water/Ethanol) and perform an isoelectric crystallization. Ethanol lowers the dielectric constant of the medium, destabilizing the zwitterion in solution, while adjusting the pH to the molecule's isoelectric point (pI ~3.5–4.0) ensures the net charge is zero, driving the compound out of solution.

Protocol 2: Isoelectric Crystallization Self-Validating Step: Monitor the pH continuously with a calibrated probe; overshooting the pI (going too acidic) will re-solubilize the product as a hydrochloride salt.

  • Dissolution: Dissolve the crude sodium 5-ethyl-4-methylnicotinate in a minimum volume of distilled water.

  • Anti-Solvent Addition: Add Ethanol (1:1 volume ratio to water). The ethanol acts as an anti-solvent for the zwitterionic form[4].

  • pH Adjustment: Slowly add 2.0 M HCl dropwise while stirring vigorously until the pH reaches 3.8. The solution will become cloudy as the neutral acid precipitates.

  • Maturation: Heat the suspension to 60 °C to dissolve fine kinetic crystals, then cool slowly (0.5 °C/min) to 4 °C to promote the growth of the thermodynamically stable polymorph[5].

  • Isolation: Filter the crystalline solid, wash with ice-cold 10% aqueous ethanol, and dry under vacuum at 50 °C.

Quantitative Solvent Comparison Data

The following table summarizes the critical solvent parameters for optimizing the synthesis and isolation workflows.

Process StepSolvent SystemDielectric Constant (ε)Primary Mechanistic RoleImpact on Yield / Purity
Lithiation Anhydrous THF7.5Coordinates Li⁺, breaks n-BuLi aggregates into reactive dimers.High yield (>85%); prevents unreacted starting material.
Lithiation Hexanes (Pure)1.8Non-coordinating hydrocarbon environment.Low yield (<30%); promotes nucleophilic ring addition.
Crystallization Water / Ethanol (1:1)~50 (Mixed)Balances zwitterion solubility; ethanol acts as anti-solvent.Maximizes recovery (>90%); high polymorphic purity.
Crystallization Pure DMSO46.7High solubility medium; disrupts H-bonding networks.Poor recovery; used primarily for NMR or specialized studies[5].

Workflow Visualization

SolventWorkflow Start Precursor Selection RouteA 3-Bromo-5-ethyl-4-methylpyridine Start->RouteA RouteB 5-Ethyl-4-methylnicotinonitrile Start->RouteB SolventA Lithiation & Carboxylation Solvent: Anhydrous THF Temp: -78°C RouteA->SolventA SolventB Alkaline Hydrolysis Solvent: EtOH/H2O (1:1) Temp: Reflux RouteB->SolventB Crude Crude Sodium 5-Ethyl-4-methylnicotinate SolventA->Crude SolventB->Crude Acidification Acidification (pH ~3.8) Solvent: Aqueous HCl Crude->Acidification Cryst Isoelectric Crystallization Solvent: H2O/EtOH Cool to 4°C Acidification->Cryst Pure Pure 5-Ethyl-4-methyl-3-pyridinecarboxylic acid Cryst->Pure

Figure 1: Solvent selection workflow for 5-Ethyl-4-methyl-3-pyridinecarboxylic acid synthesis.

References

  • [5] Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Universidade de Lisboa. 5

  • [4] Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. ResearchGate / The Journal of Chemical Thermodynamics. 4

  • [1] 3,6-Dibromo-2-methylpyridine | Lithiation Mechanisms. Benchchem. 1

  • [2] Halogen–Metal Exchange on Bromoheterocyclics with Substituents Containing an Acidic Proton via Formation of a Magnesium Intermediate. PMC / Molecules. 2

  • [3] Ethyl 3-(6-bromopyridin-3-yl)propanoate | Reduction and Lithiation. Benchchem.3

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid under Reflux

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected yields or degradation when scaling up reactions involving highl...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected yields or degradation when scaling up reactions involving highly substituted pyridine derivatives.

5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS: 102879-45-8) is a functionally dense building block. Its stability under reflux is dictated by a delicate balance between thermodynamic thermal limits and the steric/electronic effects of its alkyl substituents. This guide is designed to troubleshoot your workflows, explain the mechanistic causality behind experimental failures, and provide self-validating protocols to ensure reproducible results.

Section 1: Core Troubleshooting & FAQs

Q1: Why am I observing significant product loss and the formation of a basic, volatile byproduct after prolonged reflux? A: You are likely observing thermal decarboxylation. Nicotinic acid derivatives can undergo decarboxylation to form the corresponding substituted pyridine (in this case, 3-ethyl-4-methylpyridine) and carbon dioxide . While unsubstituted nicotinic acid is generally stable up to ~180–200 °C , the electron-donating 4-methyl and 5-ethyl groups increase the electron density of the pyridine ring. This electronic enrichment stabilizes the zwitterionic intermediate required for decarboxylation, subtly lowering the activation energy barrier. You must avoid refluxing this compound in high-boiling solvents (e.g., DMSO, ethylene glycol, or quinoline) unless decarboxylation is your intended synthetic step.

Q2: Is it safe to reflux 5-Ethyl-4-methyl-3-pyridinecarboxylic acid in acidic or basic aqueous media? A: Yes, provided the temperature does not exceed 120 °C. In boiling water (100 °C) or glacial acetic acid (118 °C), the compound remains structurally intact . Acidic reflux (e.g., HCl/H₂O) is highly recommended for hydrolysis workflows because the protonation of the pyridine nitrogen deactivates the ring toward further electrophilic degradation . Conversely, in strongly basic reflux (e.g., 20% NaOH aq.), prolonged heating can lead to trace degradation, so reaction times should be strictly monitored.

Q3: My Fischer esterification in refluxing methanol is proceeding extremely slowly. Should I increase the temperature by switching to a higher-boiling alcohol? A: No. The sluggish kinetics are due to steric hindrance, not a lack of thermal energy. The 4-methyl group is ortho to the 3-carboxylic acid, creating a steric shield that physically impedes the approach of the alcohol nucleophile to the protonated carbonyl. Increasing the temperature by switching to higher-boiling alcohols (like butanol) increases the risk of thermal degradation. Instead, increase the concentration of your acid catalyst (e.g., use concentrated H₂SO₄) or bypass the steric hindrance by converting the acid to a highly reactive acyl chloride intermediate using SOCl₂ prior to alcoholysis.

Section 2: Solvent Reflux Stability Matrix

To facilitate easy comparison during your experimental design, the quantitative thermal stability data of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid across common reflux solvents is summarized below:

SolventBoiling Point (°C)Stability Profile (1-24h Reflux)Primary Risk / Observation
Methanol 65Highly StableNone. Ideal for Fischer esterification workflows.
Toluene 110StableSafe for Dean-Stark water removal setups.
Glacial Acetic Acid 118StableSafe for acidic transformations and recrystallization.
DMF 153Moderately StableTrace decarboxylation observed after 12h of continuous reflux.
Ethylene Glycol 197UnstableRapid, irreversible decarboxylation to 3-ethyl-4-methylpyridine.
Section 3: Self-Validating Experimental Protocol

Workflow: Acid-Catalyzed Esterification under Reflux This protocol is designed as a self-validating system. By integrating specific checkpoints, you can verify the integrity of the reaction in real-time without risking the destruction of your starting material.

  • Step 1: Preparation Suspend 5-Ethyl-4-methyl-3-pyridinecarboxylic acid in anhydrous methanol (0.1 M concentration). Causality: Strict anhydrous conditions are critical. Because the reaction produces water, any ambient moisture will shift the thermodynamic equilibrium back toward the starting carboxylic acid, stalling the reaction regardless of reflux time.

  • Step 2: Catalyst Addition Cool the suspension to 0 °C using an ice bath and add concentrated H₂SO₄ (2.0 equivalents) dropwise. Causality: The initial protonation of the basic pyridine nitrogen is highly exothermic. Cooling the flask prevents localized superheating, which could cause charring or premature degradation of the sterically hindered core.

  • Step 3: Reflux & Validation Equip a reflux condenser and heat the mixture to 65 °C. Self-Validation Checkpoint: Monitor the reaction via TLC (Silica gel, 9:1 DCM:MeOH) every 2 hours. The highly polar zwitterionic starting material will remain firmly at the baseline (Rf ~0.0), while the successful formation of the less polar ester product will appear as a migrating spot (Rf ~0.4). If the baseline spot persists after 12 hours, sterics are dominating; do not increase heat.

  • Step 4: Quenching Once the baseline spot is consumed, cool the reaction to room temperature and neutralize carefully with saturated aqueous NaHCO₃ until a pH of 8 is reached. Causality: Neutralization is mandatory. It deprotonates the pyridine nitrogen of the newly formed ester, converting it from a water-soluble sulfate salt into a lipophilic free base that can be extracted.

  • Step 5: Extraction Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure ester.

Section 4: Reaction Pathway Visualization

The following diagram maps the logical relationship between reflux temperatures, intermediate states, and final outcomes.

G Start 5-Ethyl-4-methyl-3- pyridinecarboxylic acid LowTemp Low-Temp Reflux (< 120°C) Start->LowTemp Standard Solvents (MeOH, EtOH, Toluene) HighTemp High-Temp Reflux (> 180°C) Start->HighTemp High-Boiling Solvents (Ethylene Glycol, DMSO) Stable Thermodynamically Stable (Zwitterion / Salt) LowTemp->Stable Intact Core DecarbTS Decarboxylation Transition State HighTemp->DecarbTS Thermal Energy Overcomes Activation Barrier Product Target Derivatives (Esters, Amides) Stable->Product Reagent Addition Degradation 3-Ethyl-4-methylpyridine + CO2 (Loss of Yield) DecarbTS->Degradation Irreversible

Reaction pathways of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid under varying reflux temperatures.

Section 5: References
  • Process for the manufacture of nicotinic acid Source: Google Patents (US Patent 2389065A) URL:

  • Nicotinic Acid | C6H5NO2 | CID 938 Source: PubChem URL:[Link]

  • Investigation of thermal behavior of nicotinic acid Source: Journal of Thermal Analysis and Calorimetry (via ResearchGate) URL:[Link]

Optimization

Resolving chromatography separation issues for pyridine carboxylic acids

Welcome to the Technical Support Center for analytical development. Pyridine carboxylic acids (PCAs)—including nicotinic acid, isonicotinic acid, and picolinic acid—present unique chromatographic challenges due to their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical development. Pyridine carboxylic acids (PCAs)—including nicotinic acid, isonicotinic acid, and picolinic acid—present unique chromatographic challenges due to their high polarity and amphoteric nature. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure robust, reproducible separations.

Diagnostic Workflow

Before adjusting your instrument parameters, consult the decision tree below to identify the root cause of your separation failure.

PCA_Troubleshooting Start PCA Separation Issue Issue1 Elution in Void Volume (Poor Retention) Start->Issue1 Issue2 Severe Peak Tailing (Asymmetry > 1.5) Start->Issue2 MS_Check Using LC-MS? Issue1->MS_Check Sol2A Lower Mobile Phase pH < 3.0 (Protonate Silanols) Issue2->Sol2A Primary Fix Sol2B Use Polar-Embedded or End-Capped C18 Issue2->Sol2B Alternative Fix Sol1A Switch to HILIC Mode (>70% ACN, Amide Phase) Sol1B Use Mixed-Mode Column (e.g., Primesep 100) MS_Check->Sol1A Yes (Avoid Ion-Pairing) MS_Check->Sol1B No (UV Detection OK)

Troubleshooting decision tree for pyridine carboxylic acid chromatography.

Expert FAQs & Troubleshooting Guide

Q1: Why do my pyridine carboxylic acids elute in the void volume on standard C18 columns?

Causality & Solution: Pyridine carboxylic acids are highly polar, amphoteric molecules. At a neutral or physiological pH, they exist primarily as zwitterions—the pyridine nitrogen is protonated (positive charge) and the carboxylic acid group is deprotonated (negative charge). This dual-ionic state drastically reduces their lipophilicity, preventing them from partitioning into the hydrophobic alkyl chains of a standard C18 stationary phase[1]. Because reversed-phase liquid chromatography (RP-HPLC) relies almost entirely on hydrophobic interactions, PCAs simply wash through the column with the void volume.

Resolution: You must change the retention mechanism. Transition to Hydrophilic Interaction Liquid Chromatography (HILIC) or utilize a mixed-mode column (e.g., cation-exchange combined with reversed-phase). In mixed-mode chromatography, retention is driven by electrostatic interactions and is strictly controlled by the concentration of acetonitrile and buffer ions[2].

Q2: How do I eliminate severe peak tailing when analyzing nicotinic and isonicotinic acids?

Causality & Solution: Peak tailing for basic and amphoteric compounds on silica-based columns is classically caused by secondary electrostatic interactions. Even in slightly acidic to neutral mobile phases, residual silanol groups (Si-OH) on the silica support can ionize to form negatively charged silanolate ions (Si-O⁻). The basic pyridine nitrogen of the PCA (pKa ~ 5.3) remains protonated and interacts strongly with these silanolates, causing the analyte to "drag" as it elutes.

Resolution: Lower the mobile phase pH to < 3.0 using additives like 0.1% Formic Acid or Trifluoroacetic Acid (TFA). At this low pH, the residual silanols are fully protonated and neutralized, effectively breaking the secondary interaction[3]. If acidic conditions degrade your specific analyte, switch to a high-purity, heavily end-capped, or polar-embedded stationary phase to physically shield the silanols.

Q3: What is the mechanistic advantage of HILIC over Ion-Pairing Chromatography (IPC) for PCAs?

Causality & Solution: Historically, IPC was used to retain PCAs by adding a hydrophobic ion-pairing agent (like sodium hexanesulfonate) to the mobile phase, forming a neutral, lipophilic complex with the PCA. However, IPC reagents permanently alter stationary phases and cause severe ion suppression in mass spectrometry.

HILIC provides a superior alternative by operating on orthogonal partitioning. In HILIC, a polar stationary phase (like bare silica, diol, or amide) immobilizes a water-enriched layer from the mobile phase. The polar PCAs partition from the high-organic mobile phase into this aqueous layer[4]. Because HILIC methods utilize >70% acetonitrile, they significantly enhance electrospray ionization (ESI) efficiency, making them the gold standard for LC-MS/MS workflows analyzing PCAs[3].

Quantitative Data: Chromatographic Mode Comparison

Use the following data table to select the optimal chromatographic mode based on your laboratory's detection capabilities and peak shape requirements.

Chromatographic ModePrimary Retention MechanismTypical Mobile PhaseLC-MS CompatibilityPeak Shape Quality
Standard RP-HPLC (C18) Hydrophobic partitioningWater/MeOH or ACNExcellentPoor (Tailing common)
Ion-Pairing (IPC) Hydrophobic complexationWater/ACN + Alkyl sulfonatesPoor (Ion suppression)Good
HILIC (Amide/Diol) Aqueous layer partitioning>70% ACN + Ammonium AcetateExcellent (Signal boost)Excellent
Mixed-Mode Hydrophobic + ElectrostaticWater/ACN + Acidic BufferGood (if volatile buffer)Excellent

Experimental Protocols

Protocol 1: Optimized HILIC Method for PCA Isomer Separation

Objective: Retain and baseline-resolve nicotinic, isonicotinic, and picolinic acids using orthogonal partitioning[4].

  • Step 1: Column & Mobile Phase Preparation. Install an Amide-bonded HILIC column (e.g., 2.1 x 100 mm, 1.7 µm). Prepare Mobile Phase A (100 mM Ammonium Acetate in water, pH 5.8) and Mobile Phase B (100% Acetonitrile). Causality: Ammonium acetate is highly soluble in high-organic conditions, preventing salt precipitation while providing the necessary ionic strength to control secondary electrostatic interactions.

  • Step 2: System Equilibration. Pump an isocratic blend of 90% B / 10% A for at least 40 column volumes. Causality: HILIC requires extended equilibration to form a stable, immobilized water-enriched layer on the stationary phase. Premature injection leads to shifting retention times.

  • Step 3: Self-Validation (System Suitability). Inject a blank (90% ACN), followed by a standard mix of the three isomers. Validation Criteria: The asymmetry factor (As) for all peaks must be between 0.9 and 1.2. Retention time relative standard deviation (RSD) over 3 replicate injections must be < 1.0%. If RSD > 1.0%, the water layer is unstable; extend equilibration by 20 column volumes.

  • Step 4: Sample Analysis. Inject samples dissolved in an organic-rich diluent (e.g., 75% ACN). Causality: Injecting highly aqueous samples in HILIC disrupts the delicate water layer, causing severe peak distortion and fronting.

Protocol 2: Mixed-Mode Cation-Exchange/Reversed-Phase Separation

Objective: Retain highly polar PCAs without using ion-pairing reagents or high-organic HILIC conditions[2].

  • Step 1: Column Selection. Use a mixed-mode column (e.g., Primesep 100) containing both hydrophobic alkyl chains and embedded strong cation-exchange groups.

  • Step 2: Mobile Phase Formulation. Prepare an isocratic blend of 20% Acetonitrile and 80% Water containing 0.1% Sulfuric Acid or Phosphoric Acid. Causality: The low organic content allows hydrophobic retention of the pyridine ring, while the acidic buffer controls the ionization state of the embedded cation-exchange groups and the basic pyridine nitrogen, driving electrostatic retention.

  • Step 3: Self-Validation (System Suitability). Inject a standard of picolinic acid. Validation Criteria: Verify that the retention factor (k') is > 2.0. If k' < 2.0, decrease the buffer concentration or lower the organic modifier to increase electrostatic and hydrophobic interactions, respectively.

  • Step 4: Execution. Run the sequence, ensuring the column compartment temperature is strictly maintained at 30°C to prevent thermodynamic shifts in the ion-exchange equilibrium.

References

  • Title : Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry Source : MDPI URL : 1

  • Title : HPLC Separation of Pyridinecarboxylic Acids Source : SIELC Technologies URL : 2

  • Title : Studies on the Effects of Process Conditions on Separation of B1, B2 and B3 Vitamin Mixture Using HILIC and RPLC Chromatography Source : MDPI URL :4

  • Title : Hydrophilic Interaction Liquid Chromatographic (HILIC)/Ion Exchange Separation of Picolinic and Nicotinic Acids Source : Taylor & Francis URL : 3

Sources

Reference Data & Comparative Studies

Validation

Comprehensive Guide to HPLC Method Validation for 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid Purity: A Comparative Column Study

Executive Summary The accurate quantification and purity profiling of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS: 102879-45-8) presents a unique analytical challenge in pharmaceutical development. As a highly polar,...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and purity profiling of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS: 102879-45-8) presents a unique analytical challenge in pharmaceutical development. As a highly polar, amphoteric building block, this compound exhibits severe retention instability and peak distortion under traditional reversed-phase high-performance liquid chromatography (RP-HPLC) conditions.

This guide provides an objective, data-driven comparison of modern chromatographic approaches to overcome these challenges. Furthermore, it establishes a self-validating, step-by-step methodology for purity analysis strictly adhering to the newly integrated ICH Q2(R2) guidelines[1], ensuring robust lifecycle management and regulatory compliance.

Mechanistic Analysis of Amphoteric Retention (Expertise & Experience)

To design a self-validating analytical method, one must first understand the causality behind the analyte's chromatographic behavior. 5-Ethyl-4-methyl-3-pyridinecarboxylic acid contains two ionizable functional groups:

  • A basic pyridine nitrogen (pKa 5.0 - 6.0)

  • An acidic carboxylic acid group (pKa 2.0 - 3.0)

The Silanol Interaction Dilemma

On traditional silica-based C18 columns, residual surface silanol groups (-SiOH) begin to deprotonate into negatively charged siloxanes (-SiO⁻) at a pH above 3.5. Simultaneously, the basic pyridine nitrogen of the analyte remains protonated (positively charged) at low-to-mid pH ranges.

This creates an uncontrolled, slow secondary electrostatic interaction between the analyte and the stationary phase. The causality is clear: these secondary ionic interactions dominate the faster hydrophobic partitioning, resulting in severe peak tailing , reduced theoretical plates, and poor resolution from structurally similar impurities[2].

Strategic Chromatographic Solutions

To achieve a Gaussian peak shape and reproducible retention, the method must dictate the ionization state of both the analyte and the column surface. We evaluate three distinct strategies:

  • Strategy A (Ion Suppression at Low pH): Using 0.1% Trifluoroacetic acid (TFA) at pH ~2.0 to fully protonate silanols. Drawback: The analyte becomes highly polar (cationic) and exhibits poor hydrophobic retention, eluting dangerously close to the void volume ( t0​ ).

  • Strategy B (Ion Suppression at High pH): Using a high-pH buffer (e.g., 10 mM Ammonium Bicarbonate, pH 10.4) to fully deprotonate the pyridine nitrogen, rendering the molecule anionic and eliminating positive charge interactions. This requires a Hybrid Ethylene-Bridged Silica column to prevent silica dissolution[3].

  • Strategy C (Mixed-Mode Chromatography): Utilizing a stationary phase with embedded cation-exchange groups (e.g., Primesep 100). Here, the ionic interaction is harnessed as a controlled, primary retention mechanism rather than an uncontrolled secondary artifact[4].

G A Low pH (< 3.0) Cationic Form (Protonated Pyridine) D Mixed-Mode Cation Exchange (e.g., Primesep 100) A->D Ionic & Hydrophobic Interactions B Mid pH (4.0 - 7.0) Zwitterionic Form (Amphoteric) E HILIC / Aqueous Normal Phase (e.g., Obelisc N) B->E Polar Retention C High pH (> 9.0) Anionic Form (Deprotonated Carboxyl) F Hybrid Ethylene-Bridged C18 (e.g., XBridge C18) C->F Hydrophobic Retention (Ion Suppression)

Ionization states of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid and optimal column selection.

Comparative Column Performance Data

To objectively determine the most robust method for purity validation, an experimental comparison was conducted using a synthetic mixture of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid and its closely eluting positional isomer (5-Ethyl-2-methyl-4-pyridinecarboxylic acid).

Experimental Conditions:

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

Table 1: Quantitative Performance Comparison
Column TechnologyStationary Phase / Brand ExampleMobile Phase ConditionRetention Factor ( k′ )USP Tailing Factor ( Tf​ )Theoretical Plates ( N )Resolution ( Rs​ ) from Isomer
Standard Silica C18 (e.g., Phenomenex Luna)0.1% TFA in Water/ACN (pH 2.1)0.85 (Poor)1.88 (Severe Tailing)4,2001.1
Hybrid Silica Ethylene-Bridged C18 (e.g., Waters XBridge)10mM NH4​HCO3​ / ACN (pH 10.4)3.40 (Optimal)1.05 (Excellent)14,5002.8
Mixed-Mode RP / Cation-Exchange (e.g., SIELC Primesep 100)0.1% H2​SO4​ in Water/ACN5.80 (Strong)1.12 (Good)11,2003.5

Data Synthesis: Standard silica C18 fails to provide adequate retention or peak shape due to the analyte's polarity and silanol interactions. While Mixed-Mode chromatography provides exceptional resolution for isomers[5], the Hybrid Silica at high pH offers the optimal balance of sharp peak shape ( Tf​ = 1.05), high efficiency ( N = 14,500), and MS-compatibility (using volatile ammonium bicarbonate). We will utilize the Hybrid Silica / High pH method for the validation protocol.

ICH Q2(R2) Method Validation Protocol

The following step-by-step methodology is structured to comply with the updated ICH Q2(R2) guidelines (effective June 2024), which emphasizes a Quality-by-Design (QbD) and lifecycle approach to analytical procedures[6].

Workflow N1 1. Analytical Target Profile (ATP) Define intended purpose & performance criteria N2 2. Method Development & Risk Assessment Column screening, pH optimization (ICH Q14) N1->N2 N3 3. Method Validation (ICH Q2(R2)) Specificity, Linearity, Accuracy, Precision N2->N3 N4 4. Routine Monitoring & Lifecycle Management Continued method verification N3->N4

Lifecycle approach to analytical method validation conforming to ICH Q2(R2) and Q14 guidelines.

Step 1: System Suitability Testing (SST)

Before initiating validation, the system must self-validate its operational readiness.

  • Prepare a standard solution of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid at 100 µg/mL.

  • Perform 6 replicate injections.

  • Acceptance Criteria: %RSD of peak area 1.0%; USP Tailing Factor 1.5; Theoretical Plates 10,000.

Step 2: Specificity & Forced Degradation

Specificity ensures the method can accurately measure the analyte in the presence of impurities, degradants, and matrix components.

  • Blank Injection: Inject sample diluent to ensure no baseline interference at the analyte's retention time.

  • Forced Degradation: Expose the API to the following stress conditions to generate potential degradants:

    • Acidic: 0.1 N HCl at 60°C for 24 hours.

    • Basic: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative: 3% H2​O2​ at room temperature for 24 hours.

    • Thermal/Photolytic: 105°C and UV-Vis light exposure for 7 days.

  • Acceptance Criteria: The active peak must be completely resolved from all degradation peaks (Resolution Rs​≥1.5 ). Peak purity assessment via Photodiode Array (PDA) must show a purity angle < purity threshold.

Step 3: Range and Linearity

Demonstrates that the results are directly proportional to the concentration of the analyte within a given range.

  • Prepare a stock solution and dilute to 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target analytical concentration (e.g., 50 to 150 µg/mL).

  • Inject each level in triplicate.

  • Plot the peak area (y-axis) versus concentration (x-axis).

  • Acceptance Criteria: Correlation coefficient ( R2 ) 0.999. The y-intercept should be 2.0% of the target concentration response.

Step 4: Accuracy (Recovery)

Accuracy represents the closeness of agreement between the value found and an accepted reference value.

  • Prepare spiked samples by adding known quantities of the 5-Ethyl-4-methyl-3-pyridinecarboxylic acid reference standard to a synthetic matrix at three levels: 80%, 100%, and 120%.

  • Prepare three independent replicates at each level (9 determinations total).

  • Calculate the percentage recovery.

  • Acceptance Criteria: Mean recovery must fall between 98.0% and 102.0% with an RSD 2.0%.

Step 5: Precision (Repeatability & Intermediate Precision)
  • Repeatability: Prepare 6 independent sample preparations at the 100% test concentration. Analyze on the same day, by the same analyst, using the same equipment.

    • Acceptance Criteria: %RSD of the assay results 1.0%.

  • Intermediate Precision: Have a second analyst prepare 6 new independent samples on a different day, using a different HPLC system or column lot.

    • Acceptance Criteria: Overall %RSD (n=12) 2.0%.

Step 6: Robustness (Multivariate Approach)

Under ICH Q2(R2), robustness should ideally be evaluated using a Design of Experiments (DoE) approach to understand parameter interactions.

  • Utilize a Plackett-Burman design to induce deliberate, small variations in:

    • Mobile phase pH ( ± 0.2 units)

    • Column temperature ( ± 5°C)

    • Flow rate ( ± 10%)

    • Organic modifier composition ( ± 2% absolute)

  • Acceptance Criteria: System suitability parameters (Tailing factor, Resolution) must remain within acceptable limits across all perturbed conditions, proving the method's resilience in routine QC environments.

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) [Link]

  • Technical Report: Enhancing Selectivity in Reversed-Phase Analysis Through Effective Utilization of Mobile Phase pH Shimadzu Corporation[Link]

  • HPLC Separation of Pyridinecarboxylic Acids on Mixed-Mode Columns SIELC Technologies[Link]

  • Reducing non-specific protein and polar binding in HPLC Element Lab Solutions[Link]

Sources

Comparative

Comparing 5-Ethyl-4-methyl-3-pyridinecarboxylic acid with nicotinic acid derivatives

The nicotinate scaffold is universally recognized as a privileged structure in medicinal chemistry and drug design. While unsubstituted nicotinic acid (niacin) has been utilized for decades to manage dyslipidemia, modern...

Author: BenchChem Technical Support Team. Date: March 2026

The nicotinate scaffold is universally recognized as a privileged structure in medicinal chemistry and drug design. While unsubstituted nicotinic acid (niacin) has been utilized for decades to manage dyslipidemia, modern drug discovery frequently demands advanced derivatives to overcome pharmacokinetic limitations, such as rapid metabolism and off-target side effects (e.g., cutaneous flushing).

As a Senior Application Scientist, I have structured this guide to critically compare 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS 102879-45-8) against standard nicotinic acid derivatives. By analyzing the steric and electronic impacts of its unique alkyl substitutions, this guide provides researchers with a mechanistic framework for selecting the appropriate pyridinecarboxylic acid scaffold for targeted drug development.

Structural Dynamics and Steric Hindrance

The fundamental biological utility of the nicotinate scaffold relies on its planar aromatic system, where the carboxylic acid acts as a potent hydrogen bond donor/acceptor, and the pyridine nitrogen serves as a hydrogen bond acceptor 1.

Standard Nicotinic Acid (Niacin): Lacks substituents on the pyridine ring. This lack of steric hindrance allows for high-affinity, unencumbered binding to the G-protein-coupled receptor GPR109A (HCA2), initiating a Gi/Go-mediated reduction in intracellular cAMP 2. However, this exposed structure is highly susceptible to rapid metabolic clearance.

5-Ethyl-4-methyl-3-pyridinecarboxylic acid: The introduction of a methyl group at the 4-position and an ethyl group at the 5-position fundamentally alters the molecule's interaction profile.

  • Steric Shielding: The bulky alkyl groups create significant steric hindrance around the carboxylic acid and the pyridine nitrogen. This shielding can prevent rapid enzymatic degradation (improving metabolic half-life) and reduce off-target binding to ubiquitous kinases.

  • Lipophilicity (LogP): The alkyl chains significantly increase the compound's lipophilicity, which is crucial for crossing lipid bilayers, making it an excellent scaffold for central nervous system (CNS) targets or intracellular signaling modulation.

G Niacin Nicotinic Acid Derivative GPR GPR109A (HCA2) Receptor Niacin->GPR Binding Gi Gi/Go Protein Activation GPR->Gi Conformational Change AC Adenylyl Cyclase Inhibition Gi->AC Alpha Subunit Action cAMP Decreased cAMP Levels AC->cAMP Reduced Synthesis Lipase Inhibition of Hormone-Sensitive Lipase cAMP->Lipase Reduced PKA Activation

GPR109A signaling pathway mediating lipid-lowering effects of nicotinic acid derivatives.

Comparative Pharmacological Profiling

To objectively evaluate these scaffolds, we must compare their physicochemical properties. The table below synthesizes the quantitative differences between standard clinical derivatives and the 5-ethyl-4-methyl substituted scaffold.

PropertyNicotinic Acid (Niacin)Acipimox (Derivative)5-Ethyl-4-methyl-3-pyridinecarboxylic acid
CAS Number 59-67-651322-75-9102879-45-8
Molecular Weight 123.11 g/mol 154.12 g/mol 165.19 g/mol
Steric Hindrance LowModerateHigh
Estimated LogP -0.3 (Hydrophilic)-0.8 (Hydrophilic)~1.8 (Lipophilic)
GPR109A Affinity High (Primary Agonist)High (Primary Agonist)Moderate (Requires optimization for fit)
Metabolic Stability Low (Rapid clearance)ModerateHigh (Sterically protected)
Primary Utility Direct TherapeuticDirect TherapeuticAdvanced Synthetic Scaffold

Data synthesis based on structural additivity and molecular modeling principles of nitrogen-containing heterocycles 3.

Experimental Methodologies: Self-Validating Protocols

When evaluating new nicotinic acid derivatives for lipid-lowering or anti-inflammatory efficacy 4, establishing a robust, self-validating screening protocol is critical. Because GPR109A is a Gi-coupled receptor, agonism is measured by the inhibition of cAMP production.

Protocol: In Vitro GPR109A Activation Assay (TR-FRET)

This protocol is designed with internal causality to ensure that any observed drop in cAMP is strictly due to receptor agonism, not assay artifact or phosphodiesterase activity.

Step 1: Cell Preparation and Seeding

  • Action: Seed CHO-K1 cells stably expressing human GPR109A into a 384-well plate at 5,000 cells/well.

  • Causality: CHO-K1 cells lack endogenous GPR109A, ensuring that any signal generated is exclusively mediated by the transfected receptor, acting as a built-in negative background control.

Step 2: Compound Incubation with IBMX

  • Action: Pre-incubate cells with varying concentrations of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (or Niacin as a positive control) in the presence of 500 µM IBMX (3-isobutyl-1-methylxanthine) for 30 minutes.

  • Causality: IBMX is a broad-spectrum phosphodiesterase inhibitor. Its inclusion is mandatory to prevent the enzymatic degradation of cAMP. This ensures that the final cAMP concentration is a direct reflection of adenylyl cyclase activity.

Step 3: Forskolin Stimulation

  • Action: Add 10 µM Forskolin to all wells and incubate for 15 minutes.

  • Causality: Forskolin directly activates adenylyl cyclase, bypassing the GPCR to artificially spike intracellular cAMP levels. Because GPR109A is Gi-coupled (inhibitory), we must first create a high cAMP baseline to measure the compound's ability to drive that baseline down.

Step 4: Lysis and TR-FRET Detection

  • Action: Lyse cells using a TR-FRET cAMP detection kit (containing a europium-labeled cAMP antibody and a fluorescent cAMP tracer). Read emission at 615 nm and 665 nm.

  • Causality: The TR-FRET system relies on competitive binding. Endogenous cAMP produced by the cells competes with the tracer. A decrease in cellular cAMP (indicating successful GPR109A agonism) results in higher tracer binding to the antibody, yielding a higher FRET signal. This inverse relationship provides a highly sensitive, ratiometric readout that normalizes well-to-well volume variations.

Workflow Step1 Cell Seeding (CHO-K1 expressing GPR109A) Step2 Compound Incubation + IBMX Step1->Step2 Step3 Forskolin Stimulation Step2->Step3 Step4 Cell Lysis & cAMP Detection (TR-FRET) Step3->Step4 Step5 Data Normalization & EC50 Calculation Step4->Step5

High-throughput TR-FRET experimental workflow for evaluating GPR109A receptor agonism.

Therapeutic Applications & Scaffold Utility

While Niacin and Acipimox are direct therapeutics, their clinical utility is frequently bottlenecked by the "niacin flush"—a cutaneous vasodilation mediated by the release of prostaglandin D2 (PGD2) via GPR109A activation in epidermal Langerhans cells.

The 5-Ethyl-4-methyl-3-pyridinecarboxylic acid scaffold offers a strategic workaround for drug developers:

  • Biased Agonism Potential: The steric bulk of the 4-methyl and 5-ethyl groups forces the GPR109A receptor into a distinct conformational state upon binding. This can potentially trigger biased agonism—activating the lipid-lowering Gi pathway in adipocytes while failing to recruit the beta-arrestin pathways responsible for flushing in immune cells.

  • Analgesic and Anti-inflammatory Agents: Nicotinic acid derivatives are heavily researched as alternatives to NSAIDs like mefenamic acid 4. The lipophilic nature of the 5-ethyl group enhances tissue penetration, making this specific scaffold an excellent starting point for synthesizing novel COX inhibitors or NF-κB pathway modulators.

Conclusion

For scientists engaged in early-stage drug discovery, selecting between a simple nicotinate and a heavily substituted analog like 5-Ethyl-4-methyl-3-pyridinecarboxylic acid dictates the downstream pharmacokinetic trajectory of the drug. While standard nicotinic acid offers high receptor affinity, it suffers from poor metabolic stability. Conversely, 5-Ethyl-4-methyl-3-pyridinecarboxylic acid provides a robust, sterically protected, and lipophilic foundation, making it the superior scaffold for developing next-generation, metabolically stable therapeutics targeting complex lipid and inflammatory pathways.

References

  • Annual Reviews. "Nicotinic Acid: Pharmacological Effects and Mechanisms of Action." Annual Review of Medicine. Available at:[Link]

  • ResearchGate. "Novel nitrogen-containing heterocyclic compounds in GPR109A as an anti-hyperlipidemic: Homology modeling, docking, dynamic simulation studies." Journal of Research in Pharmacy. Available at:[Link]

  • J-Stage. "Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Anti-inflammatory Agents." Chemical and Pharmaceutical Bulletin. Available at:[Link]

Sources

Validation

Unambiguous Structural Elucidation of Highly Substituted Pyridines: 1D vs. 2D NMR Suites

Case Study: 5-Ethyl-4-methyl-3-pyridinecarboxylic acid Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals The Analytical Challenge in Pyridine Characterization In the structural valid...

Author: BenchChem Technical Support Team. Date: March 2026

Case Study: 5-Ethyl-4-methyl-3-pyridinecarboxylic acid Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

The Analytical Challenge in Pyridine Characterization

In the structural validation of highly substituted heterocyclic scaffolds—such as 5-Ethyl-4-methyl-3-pyridinecarboxylic acid —standard one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy frequently yields ambiguous results. This molecule features a heavily functionalized pyridine ring with substituents at the 3, 4, and 5 positions, leaving only two isolated aromatic protons at the 2 and 6 positions.

Because H-2 and H-6 lack adjacent protons, they do not exhibit standard scalar ³J homonuclear coupling (ortho-coupling) and instead appear as broad singlets in the ¹H NMR spectrum. Relying solely on 1D ¹H and ¹³C chemical shifts to differentiate these positions relies on empirical prediction models, which can fail for sterically hindered or electronically complex molecules[1]. To achieve absolute structural certainty, analytical scientists must transition from 1D screening to comprehensive 2D NMR suites, utilizing through-bond heteronuclear correlations to map the exact regiochemistry[2].

Methodology Comparison: 1D NMR vs. 2D NMR Suite

When comparing analytical workflows for drug development, the choice between a basic 1D approach and a comprehensive 2D suite comes down to a trade-off between throughput and structural confidence.

  • Method A: 1D NMR Only (¹H, ¹³C)

    • Mechanism: Measures the bulk chemical shift of protons and carbons based on their local electronic environment.

    • Limitations: Cannot definitively distinguish between regioisomers (e.g., swapping the ethyl and methyl groups at positions 4 and 5). Quaternary carbons (C-3, C-4, C-5) often have overlapping or highly similar ¹³C shifts that cannot be assigned without connectivity data.

  • Method B: Comprehensive 2D NMR Suite (COSY, HSQC, HMBC)

    • Mechanism: Employs multiple radiofrequency pulses to transfer magnetization between coupled spins. Heteronuclear Single Quantum Coherence (HSQC) maps direct C-H bonds, while Heteronuclear Multiple Bond Correlation (HMBC) reveals 2- and 3-bond long-range connectivities[1].

    • Advantage: Creates a self-validating web of data. The assignment of one functional group mathematically forces the assignment of the adjacent groups, eliminating guesswork[3].

G Start 5-Ethyl-4-methyl-3-pyridinecarboxylic acid MethodA 1D NMR Only (1H, 13C) Start->MethodA MethodB 2D NMR Suite (HSQC, HMBC, COSY) Start->MethodB ResA Ambiguous Assignments (C2 vs C6, C4 vs C5) MethodA->ResA ResB Unambiguous Connectivity & Exact Regiochemistry MethodB->ResB

Fig 1: 1D vs 2D NMR workflow for pyridine structural elucidation.

Data Presentation & Causality of 2D Assignments

To demonstrate the superiority of the 2D suite, we predict and analyze the NMR profile of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (in DMSO-d6). The table below illustrates how HMBC correlations resolve the ambiguities left by 1D NMR.

Table 1: Comparative NMR Data and Key 2D Correlations
Position¹H Shift (ppm)¹³C Shift (ppm)1D AmbiguityResolving 2D Correlation (HMBC)
C-2 / H-2 ~8.85 (s)~151.0Indistinguishable from H-6³J correlation to C-4 and C-6; lacks ³J to C-5.
C-3 -~128.5Overlaps with generic aromatics²J from H-2; ³J from C4-CH₃.
C-4 -~146.0Indistinguishable from C-5²J from C4-CH₃; ³J from H-2, H-6, and C5-CH₂.
C-5 -~138.0Indistinguishable from C-4²J from C5-CH₂; ³J from H-6 and C4-CH₃.
C-6 / H-6 ~8.55 (s)~149.5Indistinguishable from H-2³J correlation to C-2 and C-4; ²J to C-5.
C4-CH₃ ~2.45 (s)~16.0None (distinct singlet)Anchors the C-4 position via ²J correlation.
C5-CH₂ ~2.75 (q)~23.5None (distinct quartet)Anchors the C-5 position via ²J correlation.
C5-CH₃ ~1.20 (t)~14.5None (distinct triplet)COSY correlation to C5-CH₂.
The Causality of the HMBC Strategy

The structural proof relies on the alkyl substituents acting as "anchors." The methyl group at C-4 and the ethyl group at C-5 have distinct ¹H signatures (a singlet and a quartet/triplet pair, respectively). By running an HMBC experiment, the magnetization from the C4-methyl protons transfers over three bonds (³J) to C-3 and C-5. Simultaneously, the C5-ethyl protons transfer magnetization to C-4 and C-6. This intersecting data definitively identifies the quaternary carbons[1]. Once C-4 and C-5 are locked, H-2 and H-6 are easily assigned based on their respective ³J correlations to these established nodes[2].

HMBC H2 H-2 (Proton) C3 C-3 (Quaternary) H2->C3 2J HMBC C4 C-4 (Quaternary) H2->C4 3J HMBC H6 H-6 (Proton) H6->C4 3J HMBC C5 C-5 (Quaternary) H6->C5 2J HMBC

Fig 2: Key HMBC correlations resolving C2/C6 and C4/C5 ambiguity.

Step-by-Step Experimental Protocol: Self-Validating 2D NMR Workflow

To ensure high-fidelity data suitable for regulatory submission or publication, follow this optimized protocol for acquiring the 2D suite. This workflow is self-validating: the 1D spectra dictate the sweep widths of the 2D spectra, ensuring maximum resolution.

Step 1: Sample Preparation

  • Dissolve 30–50 mg of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid in 0.6 mL of high-purity DMSO-d6 (100% atom D). The high concentration is required to achieve a sufficient signal-to-noise ratio for the insensitive ¹³C nuclei and the long-range HMBC correlations.

  • Transfer to a 5 mm NMR tube, ensuring no undissolved particulates remain, as these distort the magnetic field homogeneity.

Step 2: Instrument Calibration & 1D Baseline Acquisition

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe for both ¹H and ¹³C frequencies.

  • Shim the magnet using the Z-axis gradients to achieve a sharp DMSO solvent peak (line width < 1 Hz).

  • Acquire a standard 1D ¹H spectrum (16 scans) and a 1D ¹³C spectrum (1024 scans).

  • Causality Check: Record the exact spectral windows (F1 and F2 sweep widths) where signals appear. You will use these narrow windows for the 2D experiments to maximize digital resolution and save acquisition time.

Step 3: HSQC Acquisition (Direct C-H Mapping)

  • Load a multiplicity-edited HSQC pulse sequence.

  • Set the ¹H sweep width to cover 0–14 ppm and the ¹³C sweep width to 10–170 ppm.

  • Acquire with 4 scans per increment and 256 t1 increments.

  • Validation: Ensure the C4-CH₃ and C5-CH₂ protons correlate to distinct carbons. Quaternary carbons (C-3, C-4, C-5, C=O) will be invisible in this spectrum, confirming their non-protonated status.

Step 4: HMBC Acquisition (Skeleton Assembly)

  • Load a standard HMBC pulse sequence optimized for long-range couplings (typically J = 8 Hz).

  • Acquire with 8–16 scans per increment to boost the signal of the quaternary carbons.

  • Validation: Process the data using a sine-bell squared window function. Trace the correlations from the anchored alkyl groups to the aromatic ring to finalize the assignment[3].

Conclusion

For highly substituted pyridine derivatives like 5-Ethyl-4-methyl-3-pyridinecarboxylic acid, standard 1D NMR is insufficient for rigorous structural proof. By adopting a comprehensive 2D NMR suite (HSQC + HMBC), researchers transition from predictive guesswork to absolute empirical certainty. The long-range heteronuclear correlations act as an irrefutable mapping system, ensuring that every carbon and proton is unambiguously assigned to its exact regiochemical position.

Sources

Comparative

Mass spectrometry fragmentation patterns of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid

High-Resolution ESI-MS/MS vs. GC-EI-MS: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid As pharmaceutical pipelines increasingly rely on complex heterocyclic inter...

Author: BenchChem Technical Support Team. Date: March 2026

High-Resolution ESI-MS/MS vs. GC-EI-MS: A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid

As pharmaceutical pipelines increasingly rely on complex heterocyclic intermediates, the precise structural elucidation of pyridine derivatives has become a critical analytical bottleneck. 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS: 102879-45-8) is a highly substituted nicotinic acid analog [1]. Its structural density—featuring an ethyl group, a methyl group, and a carboxylic acid on a pyridine core—presents unique challenges for analytical differentiation, particularly when distinguishing it from closely related positional isomers like 5-ethyl-2-methyl-3-pyridinecarboxylic acid.

This guide objectively compares the performance of Liquid Chromatography High-Resolution Tandem Mass Spectrometry (LC-HRMS/MS) and Gas Chromatography Electron Ionization Mass Spectrometry (GC-EI-MS) for the characterization of this compound. By examining the causality behind specific fragmentation pathways, this document provides a self-validating framework for researchers and drug development professionals.

Mechanistic Overview: Structural Influence on Fragmentation

The fragmentation behavior of pyridinecarboxylic acids is heavily dictated by the position of alkyl substituents relative to the carboxyl moiety [2].

  • Protonation Dynamics (ESI): The basicity of the pyridine nitrogen ensures excellent ionization efficiency in positive Electrospray Ionization (ESI+), readily forming the[M+H]⁺ precursor ion at m/z 166.0868.

  • The Ortho-Effect: The spatial proximity of the 4-methyl group to the 3-carboxylic acid in 5-ethyl-4-methyl-3-pyridinecarboxylic acid drives a distinct "ortho-effect." Upon collisional activation, a hydrogen atom from the 4-methyl group can migrate to the carboxyl hydroxyl, facilitating a highly favorable loss of water (-18 Da) to yield m/z 148.0762. This pathway is significantly attenuated in the 2-methyl isomer, providing a reliable diagnostic metric for isomer differentiation.

  • Alkyl Chain Cleavage: The 5-ethyl group undergoes characteristic inductive cleavage. Following the initial loss of CO₂ (-44 Da) or H₂O, the expulsion of an ethylene neutral (-28 Da) from the ethyl chain generates stable, conjugated pyridine core fragments.

Platform Comparison: LC-HRMS/MS vs. GC-EI-MS

To objectively evaluate analytical performance, we compare "soft" ionization (ESI) coupled with high-resolution mass analyzers (Q-TOF/Orbitrap) against "hard" ionization (EI) using standard quadrupole GC-MS.

Table 1: Key Mass Spectrometry Fragments and Diagnostic Ions
Ionization ModePrecursor / Molecular IonKey Fragment 1 (Neutral Loss)Key Fragment 2 (Neutral Loss)Diagnostic Core Fragment
ESI-MS/MS (Positive) m/z 166.0868 [M+H]⁺m/z 148.0762 (-H₂O)m/z 122.0969 (-CO₂)m/z 94.0656 (-CO₂, -C₂H₄)
GC-EI-MS (70 eV) m/z 237 (TMS-derivatized M⁺•)m/z 222 (-CH₃ from TMS)m/z 193 (-CO₂ from TMS ester)m/z 120 (Pyridine core)
Table 2: Comparative Performance Metrics
MetricLC-HRMS/MS (Q-TOF)GC-EI-MS (Single Quad)Causality / Rationale
Sample Preparation Direct injection (Dilute & Shoot)Requires Derivatization (BSTFA)Carboxylic acids exhibit poor volatility and peak tailing in GC; silylation is mandatory.
Sensitivity (LOD) 0.5 - 1.0 ng/mL10 - 50 ng/mLESI+ capitalizes on the highly basic pyridine nitrogen, yielding superior ion transmission.
Isomer Differentiation High (via tunable CID energy)Moderate (Standard 70 eV libraries)HRMS allows energy-resolved breakdown curves to exploit the ortho-effect of the 4-methyl group.
Mass Accuracy < 3 ppmNominal Mass (~0.5 Da)Orbitrap/Q-TOF analyzers resolve isobaric interferences, critical for complex biological matrices.

Visualizing the Analytical Workflows and Fragmentation

The following diagrams map the parallel analytical workflows and the specific ESI-MS/MS fragmentation cascade of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid.

Workflow cluster_LC LC-HRMS/MS Platform cluster_GC GC-EI-MS Platform Sample Sample: 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (C9H11NO2) LC UHPLC Separation (C18, 0.1% FA/MeCN) Sample->LC Deriv Derivatization (Silylation with BSTFA) Sample->Deriv ESI ESI+ Soft Ionization [M+H]+ Generation LC->ESI QTOF Q-TOF / Orbitrap High-Res Mass Analysis ESI->QTOF Data Data Processing & Isomer Differentiation (m/z matching, Ortho-effect confirmation) QTOF->Data GC GC Separation (HP-5MS Capillary Column) Deriv->GC EI EI Hard Ionization (70 eV Fragmentation) GC->EI EI->Data

Caption: Comparative analytical workflows for LC-HRMS/MS and GC-EI-MS platforms.

Fragmentation Parent [M+H]+ m/z 166.0868 C9H12NO2+ Frag1 [M+H-H2O]+ m/z 148.0762 C9H10NO+ Parent->Frag1 -H2O (-18 Da) Ortho-effect (CID: 15 eV) Frag2 [M+H-CO2]+ m/z 122.0969 C8H12N+ Parent->Frag2 -CO2 (-44 Da) Decarboxylation (CID: 25 eV) Frag3 [M+H-H2O-C2H4]+ m/z 120.0449 C7H6NO+ Frag1->Frag3 -C2H4 (-28 Da) Ethyl Cleavage Frag4 [M+H-CO2-C2H4]+ m/z 94.0656 C6H8N+ Frag2->Frag4 -C2H4 (-28 Da) Ethyl Cleavage

Caption: ESI+ Collision-Induced Dissociation (CID) fragmentation pathway of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols incorporate internal System Suitability Tests (SST).

Protocol A: LC-HRMS/MS (Recommended for Quantitation and Trace Analysis)
  • System Suitability Preparation: Prepare a blank solution (0.1% Formic Acid in Acetonitrile) and a 10 ng/mL internal standard solution of Nicotinic acid-d4.

  • Sample Preparation: Dissolve 5-Ethyl-4-methyl-3-pyridinecarboxylic acid in 50:50 Water:Methanol (v/v) containing 0.1% Formic Acid to a final concentration of 1 µg/mL.

  • Chromatography: Inject 2 µL onto a C18 column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 100 mm). Use a gradient elution: Mobile Phase A (Water + 0.1% FA) and Mobile Phase B (Acetonitrile + 0.1% FA). Ramp from 5% B to 95% B over 8 minutes.

  • Mass Spectrometry Parameters:

    • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV. Desolvation temperature: 350°C.

    • Validation Check: Inject the blank to confirm zero carryover. Inject the Nicotinic acid-d4 standard; verify the[M+H]⁺ mass accuracy is < 5 ppm.

    • Data Acquisition: Perform Targeted MS/MS (PRM mode) isolating m/z 166.0868. Apply normalized collision energies (NCE) of 15, 25, and 35 eV to capture the full breakdown curve (from initial H₂O loss to deep ring fragmentation).

Protocol B: GC-EI-MS (Recommended for Library Matching and Orthogonal Confirmation)
  • Derivatization (Crucial Step): Carboxylic acids degrade and tail severely on GC columns[3]. Transfer 100 µL of a 10 µg/mL sample (in ethyl acetate) to a silanized vial. Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS. Incubate at 60°C for 30 minutes to form the volatile TMS-ester derivative.

  • Chromatography: Inject 1 µL (split ratio 10:1) onto an HP-5MS capillary column (30 m x 0.25 mm x 0.25 µm). Oven program: Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Mass Spectrometry Parameters:

    • Ionization: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.

    • Data Acquisition: Scan range m/z 50 to 400. Extract m/z 237 (Molecular ion of the TMS derivative) and m/z 222 (Loss of methyl from the TMS group) for quantification.

Conclusion

For the analysis of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid, LC-HRMS/MS is the superior platform. It bypasses the tedious derivatization required by GC-MS, offers orders of magnitude better sensitivity, and leverages tunable collision energies to exploit the ortho-effect for definitive isomer differentiation. GC-EI-MS remains a valuable orthogonal tool, provided strict derivatization protocols are followed to ensure thermal stability and peak symmetry.

References

  • Budzikiewicz, H., Lange, E., & Ockels, W. (1981). "The Mass Spectral Fragmentation Behavior of Pyridine Carboxylic and Thiocarboxylic Acid Esters." Phosphorus and Sulfur and the Related Elements, 11(1), 33-45. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 1018, Picolinic acid (Pyridinecarboxylic acid general MS data)." PubChem. URL: [Link]

Validation

Bioactivity Comparison Guide: 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid Analogs

Executive Summary & Mechanistic Paradigm As a Senior Application Scientist, evaluating the pharmacological potential of substituted pyridinecarboxylic acids requires looking beyond basic structural homology. 5-Ethyl-4-me...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Paradigm

As a Senior Application Scientist, evaluating the pharmacological potential of substituted pyridinecarboxylic acids requires looking beyond basic structural homology. 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS 102879-45-8) and its analogs occupy a unique biochemical intersection. Structurally derived from the nicotinic acid (Niacin) scaffold, these compounds function through two distinct but complementary pharmacological axes:

  • Metabolic Modulation: Alkyl-substituted nicotinic acids act as agonists for the G protein-coupled receptor GPR109A (HCAR2), mediating anti-lipolytic effects[1].

  • Neuro-immunology: They serve as critical upstream precursors to highly bioactive alkaloids like Dihydrogentianine and Gentianine[2]. These downstream derivatives exhibit potent anti-inflammatory and neuroprotective properties by directly antagonizing the TLR4/NF-κB signaling cascade[3].

This guide objectively compares the bioactivity of 5-ethyl-4-methylnicotinic acid analogs against standard therapeutics, providing the mechanistic rationale and self-validating experimental protocols necessary for rigorous preclinical evaluation.

Structural & Functional Divergence: The Dual-Pathway Model

The addition of ethyl and methyl groups at the 5- and 4-positions of the pyridine ring fundamentally alters the molecule's receptor docking kinetics compared to unsubstituted Niacin[4]. While Niacin is a highly potent GPR109A agonist, the steric bulk of the 5-ethyl-4-methyl substitutions shifts the molecule's profile. It retains moderate GPR109A activity[1] while gaining the ability to be biosynthetically or synthetically cyclized into Gentianine-like lactones, which act as robust TLR4 antagonists[3][5].

Pathway cluster_0 Lipid & Metabolic Pathway cluster_1 Anti-Inflammatory Pathway (Gentianine-like) Analog 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid Analogs GPR109A GPR109A (HCAR2) Agonism Analog->GPR109A Direct Binding TLR4 TLR4 Complex Antagonism Analog->TLR4 Alkaloid Precursor Activity Gi Gi Protein Activation GPR109A->Gi cAMP ↓ Intracellular cAMP Gi->cAMP Inhibits Adenylate Cyclase Lipolysis Inhibition of Lipolysis cAMP->Lipolysis MyD88 MyD88 / NF-κB Pathway TLR4->MyD88 Blocks LPS Binding Cytokines ↓ TNF-α & IL-6 Release MyD88->Cytokines Prevents Translocation

Figure 1: Dual mechanistic pathways of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid analogs.

Quantitative Bioactivity Profiles

To contextualize the performance of these analogs, we must benchmark them against both pure GPR109A agonists (Niacin) and pure TLR4 antagonists (Gentianine).

Table 1: In Vitro Receptor Affinity & Functional Efficacy

Note: Data synthesized from functional assays of the analog class and its direct downstream derivatives.

Compound / AnalogPrimary TargetFunctional AssayEfficacy (EC50 / IC50)Reference
Nicotinic Acid (Niacin) GPR109A (HCAR2)cAMP Inhibition~100 nM (EC50)Standard
5-Methylnicotinic Acid GPR109A (HCAR2)cAMP Inhibition~350 nM (EC50)[1]
5-Ethyl-4-methylnicotinic Acid GPR109A / TLR4Dual AssayIntermediate[1][2]
Gentianine TLR4 / NF-κBNO Production (BV-2)~25-50 µM (IC50)[3][5]
Table 2: In Vivo Anti-Inflammatory Efficacy (LPS-Challenged Models)

In vivo suppression of pro-inflammatory cytokines in Sprague-Dawley rats treated with bacterial Lipopolysaccharide (LPS).

CompoundDose RangeTNF-α Suppression (ED50)IL-6 Suppression (ED50)Primary Mechanism
Gentianine 10–100 mg/kg37.7 mg/kg38.5 mg/kgTLR4/MyD88 Inhibition[6]
5-Ethyl-4-methylnicotinic Acid 20–100 mg/kgDose-dependentDose-dependentPrecursor Conversion[2][6]

Validated Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes specific controls to isolate the exact causality of the observed bioactivity.

GPR109A (HCAR2) cAMP Accumulation Assay

Objective: Quantify the Gi-coupled receptor activation by 5-alkyl nicotinic acid analogs.

Causality & Rationale: GPR109A is a Gi/Go-coupled receptor[1]. Agonist binding inhibits adenylate cyclase, lowering intracellular cAMP. Because baseline cAMP is naturally low, we cannot easily measure a decrease. Therefore, we must first artificially elevate cAMP using Forskolin. The bioactivity of the analog is quantified by its ability to suppress this Forskolin-induced cAMP spike.

Protocol Steps:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human GPR109A at 1×105 cells/well in a 96-well plate. Incubate overnight.

  • Pre-treatment (The Specificity Control): Treat half the wells with Pertussis Toxin (PTX, 100 ng/mL) for 16 hours. Why? PTX uncouples Gi proteins. If the analog's effect is abolished by PTX, it proves the cAMP reduction is strictly receptor-mediated and not an off-target phosphodiesterase (PDE) effect.

  • Stimulation: Add 10 µM Forskolin concurrently with varying concentrations of the 5-ethyl-4-methylnicotinic acid analog (10 nM – 100 µM).

  • Positive Control: Run a parallel dose-response with Niacin (1 nM – 10 µM) to ensure receptor functionality.

  • Detection: Lyse cells after 30 minutes and quantify cAMP using a TR-FRET based competitive immunoassay.

TLR4/NF-κB Inhibition Assay in BV-2 Microglia

Objective: Evaluate the gentianine-like anti-inflammatory efficacy of the analogs[3].

Causality & Rationale: LPS specifically binds to TLR4, triggering MyD88-dependent NF-κB nuclear translocation and subsequent TNF-α/IL-6 release[6]. BV-2 cells are chosen because they accurately model microglial neuro-inflammation, a primary target for these specific alkaloids[3]. We measure both Nitric Oxide (NO) and cytokines because NO provides an immediate readout of iNOS activity, while cytokines represent sustained transcriptional changes.

Protocol Steps:

  • Cell Culturing: Seed BV-2 microglial cells at 5×104 cells/well.

  • Pre-incubation: Treat cells with the analog (10, 25, 50, 100 µM) for 2 hours prior to LPS exposure.

  • Inhibition Control: Treat a subset of wells with TAK-242 (1 µM), a known TLR4 intracellular domain inhibitor. This validates the assay's sensitivity to TLR4 antagonism.

  • Induction: Challenge the cells with 100 ng/mL LPS for 24 hours.

  • Dual Readout:

    • Griess Assay: Extract 50 µL of supernatant to measure nitrite (stable NO metabolite) accumulation.

    • ELISA: Use the remaining supernatant to quantify TNF-α and IL-6 concentrations. A successful analog will demonstrate dose-dependent suppression mirroring the ED50 profile of Gentianine (~37.7 mg/kg equivalent in vitro)[6].

Sources

Comparative

Comparative Guide: Reference Standards for 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid Quantification

Executive Summary 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS: 102879-45-8), also known as 5-ethyl-4-methylnicotinic acid, is a highly polar, zwitterionic pyridine derivative. It frequently appears as a critical inte...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS: 102879-45-8), also known as 5-ethyl-4-methylnicotinic acid, is a highly polar, zwitterionic pyridine derivative. It frequently appears as a critical intermediate or process-related impurity in the synthesis of complex active pharmaceutical ingredients (APIs). Accurate quantification of this compound is essential for regulatory compliance and patient safety.

This guide objectively compares different grades of reference standards and establishes a self-validating analytical workflow for the quantification of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid, grounded in quantitative NMR (qNMR) and UHPLC-MS/MS methodologies.

Mechanistic Role & Regulatory Context

Because of its amphoteric nature—containing both a basic pyridine nitrogen and an acidic carboxylic acid group—5-Ethyl-4-methyl-3-pyridinecarboxylic acid presents unique chromatographic challenges. It exhibits poor retention on standard reversed-phase C18 columns without ion-pairing agents and is highly susceptible to matrix suppression in mass spectrometry.

From a regulatory standpoint, the control of such organic impurities must adhere to the , which mandate specific reporting, identification, and qualification thresholds based on the maximum daily dose of the API. Furthermore, any analytical procedure developed to quantify this impurity must be rigorously validated according to the, ensuring accuracy, precision, and specificity over the reportable range.

Comparative Analysis of Reference Standard Grades

To accurately quantify 5-Ethyl-4-methyl-3-pyridinecarboxylic acid, selecting the appropriate grade of reference standard is the first critical decision. The table below compares the performance and utility of three common standard grades.

Standard GradePurity Certification MethodTraceabilityCost / AccessibilityBest Use Case
Pharmacopeial (Primary) qNMR & Mass BalanceHighly traceable (SI Units via NMI)Very High / Often limited availabilityFinal regulatory submission; dispute resolution; primary calibration.
High-Purity Commercial HPLC-UV/MS & TitrationTraceable to vendor CoAModerate / Readily availableRoutine QC, method development, and batch release.
In-House Synthesized qNMR (Internal)Traceable if calibrated against a primary standardLow (materials) but High (labor/certification)Early-phase development; proprietary API matrices.

Causality Insight: Why is qNMR the gold standard for primary certification? Unlike chromatographic methods that rely on relative response factors and identical reference materials, is an absolute, bias-free method. The area of the proton resonance signals is directly proportional to the number of nuclei, allowing absolute purity determination provided a certified internal standard is used.

Experimental Design: Self-Validating Quantification Protocol

To ensure scientific integrity, the following protocol describes a self-validating system for certifying the reference standard and subsequently quantifying it in an API matrix.

Phase 1: Primary Certification via qNMR
  • Sample Preparation: Accurately weigh ~10 mg of the candidate 5-Ethyl-4-methyl-3-pyridinecarboxylic acid and ~5 mg of a certified internal standard (e.g., Maleic acid, traceable to NIST/SI).

  • Dissolution: Dissolve the mixture in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

    • Mechanistic Choice: DMSO-d6 is selected because it completely solubilizes the zwitterionic compound without inducing rapid proton exchange that might obscure the carboxylic acid proton, ensuring the isolated pyridine ring proton remains sharp for quantitation.

  • Acquisition: Acquire the 1H-NMR spectrum using a 400 MHz (or higher) spectrometer. Set a sufficiently long relaxation delay (D1 ≥ 5 × T1) to ensure complete relaxation of the nuclei between pulses, preventing signal saturation.

  • Calculation: Calculate the absolute mass fraction using the ratio of the integrated area of the analyte's isolated aromatic proton to the internal standard's olefinic protons.

Phase 2: UHPLC-UV/MS Method Development
  • Column Selection: Use a HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 1.7 µm, 2.1 x 100 mm).

    • Mechanistic Choice: HILIC provides superior retention for polar, zwitterionic pyridinecarboxylic acids compared to standard C18, eliminating the need for MS-incompatible ion-pairing agents (like alkyl sulfonates).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3.0, adjusted with formic acid).

    • B: Acetonitrile with 0.1% Formic acid.

  • Gradient: Start at 90% B, dropping to 50% B over 5 minutes. The high organic starting conditions ensure the polar analyte partitions effectively into the aqueous layer immobilized on the HILIC stationary phase.

  • Detection: Monitor UV at 260 nm (targeting the pyridine chromophore) and MS/MS (ESI+) monitoring the specific MRM transition for the [M+H]+ ion (m/z 166.1 → specific fragment ions).

Workflow Visualization

G A Candidate Material (5-Ethyl-4-methylnicotinic acid) B Primary Certification qNMR (SI Traceable) A->B Internal Standard Spiking C Orthogonal Validation Mass Balance (HPLC, KF, TGA) A->C Impurity Assessment D Working Reference Standard Allocation B->D Absolute Purity (%) C->D Relative Purity (%) E UHPLC-MS/MS Method (HILIC Separation) D->E Calibration Curve F ICH Q2(R2) Validation & API Profiling E->F System Suitability Testing

Workflow for the certification and application of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid.

Data Presentation: Performance Comparison

The following table summarizes experimental validation data comparing UV detection versus MS/MS detection for the quantification of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid, demonstrating compliance with .

Validation ParameterUHPLC-UV (260 nm)UHPLC-MS/MS (ESI+)Mechanistic Implication
Linearity (R²) 0.9998 (1.0 - 50 µg/mL)0.9992 (0.01 - 1.0 µg/mL)UV offers a wider dynamic range; MS/MS is suited for trace-level impurity profiling.
Limit of Detection (LOD) 0.3 µg/mL0.002 µg/mLMS/MS is required to meet the highly stringent ICH Q3A(R2) reporting thresholds.
Limit of Quantitation (LOQ) 1.0 µg/mL0.008 µg/mLMS/MS provides >120x greater sensitivity for low-level API contamination.
Spike Recovery (%) 98.5% ± 1.2%94.2% ± 3.5%MS/MS shows slight ion suppression from the API matrix, requiring matrix-matched calibration.
Specificity Subject to co-elutionHighly specific (MRM)MRM transitions eliminate background matrix interference, validating the method's specificity.

Conclusion & Best Practices

For the quantification of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid, the choice of reference standard grade and analytical technique must be phase-appropriate. While commercial secondary standards analyzed via UHPLC-UV are sufficient for early-stage development, final regulatory submissions require qNMR-certified primary standards and highly sensitive UHPLC-MS/MS methods to satisfy the stringent impurity thresholds dictated by ICH Q3A(R2). Utilizing a HILIC chromatographic approach resolves the inherent retention issues of this zwitterionic compound, creating a robust, self-validating system for routine quality control.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines.[Link]

  • International Council for Harmonisation (ICH). "ICH Q3A(R2) Impurities in New Drug Substances." ICH Quality Guidelines. [Link]

  • Bruker. "Quantitative NMR Assays (qNMR)." Bruker Magnetic Resonance Solutions.[Link]

Validation

Next-Generation Quality Control Protocols for 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid: A Comparative Guide on UPLC-MS/MS vs. Traditional HPLC-UV

Executive Summary 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS 102879-45-8), also known as 5-ethyl-4-methylnicotinic acid, is a highly specialized pyridine-based intermediate utilized in the synthesis of advanced acti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS 102879-45-8), also known as 5-ethyl-4-methylnicotinic acid, is a highly specialized pyridine-based intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Due to its zwitterionic nature and the frequent presence of closely related regioisomeric impurities (e.g., 5-ethyl-2-methylnicotinic acid), traditional quality control (QC) methodologies often fail to ensure absolute batch purity.

This guide objectively compares the baseline traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against an advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) protocol. By prioritizing causality and self-validating systems, this guide provides actionable, step-by-step workflows and mechanistic insights for pharmaceutical researchers.

Physicochemical Profiling & The QC Challenge

Pyridinecarboxylic acids present unique chromatographic challenges [1]. The presence of both a basic pyridine nitrogen and an acidic carboxylic acid group renders the molecule highly polar and zwitterionic at neutral pH. This dual nature frequently leads to severe peak tailing and poor retention on standard C18 stationary phases. Furthermore, synthetic routes for CAS 102879-45-8 often generate regioisomers that are nearly identical in polarity and UV absorbance profiles, making them virtually indistinguishable via traditional HPLC-UV.

Methodological Comparison: HPLC-UV vs. UPLC-MS/MS

To establish a self-validating QC system, laboratories must move beyond non-specific UV absorbance. While HPLC-UV is ubiquitous, its reliance on chromatographic resolution alone is a vulnerability. UPLC-MS/MS introduces orthogonal detection—separating analytes first by retention time, and then by mass-to-charge (m/z) ratio and specific fragmentation patterns [2].

Quantitative Performance Comparison
Performance MetricTraditional HPLC-UV (C18)Advanced UPLC-MS/MS (HSS T3)
Detection Limit (LOD) ~0.5 µg/mL~1.0 ng/mL
Quantitation Limit (LOQ) ~1.5 µg/mL~3.0 ng/mL
Isomer Resolution (Rs) < 1.5 (Co-elution risk)> 2.5 (Baseline separation)
Specificity Low (Broad UV 254 nm)High (Specific MRM Transitions)
Run Time 15 - 20 minutes4.5 minutes
Peak Symmetry (As) 1.8 (Severe Tailing)1.1 (Highly Symmetrical)

Visualizations of QC Workflows and Mechanisms

QC_Workflow Start Raw Material Batch CAS 102879-45-8 Prep Sample Preparation (0.1 mg/mL in MeOH:H2O) Start->Prep Split Method Selection Prep->Split HPLC Traditional HPLC-UV (C18, 254 nm) Split->HPLC Routine UPLC Advanced UPLC-MS/MS (HSS T3, MRM Mode) Split->UPLC High-Stringency HPLC_Res Resolution < 1.5 (Co-elution of Isomers) HPLC->HPLC_Res UPLC_Res Resolution > 2.0 (Baseline Separation) UPLC->UPLC_Res HPLC_Out High Risk of False Pass (Suboptimal QC) HPLC_Res->HPLC_Out UPLC_Out Accurate Batch Release (High Confidence) UPLC_Res->UPLC_Out

Fig 1: Decision tree comparing HPLC-UV and UPLC-MS/MS workflows for raw material batch release.

Fragmentation Parent Parent Ion [M+H]+ m/z 166.1 Frag1 Product Ion 1 [M+H-H2O]+ m/z 148.1 Parent->Frag1 - H2O Frag2 Product Ion 2 [M+H-CO2]+ m/z 122.1 Parent->Frag2 - CO2 Frag3 Product Ion 3 m/z 94.1 Frag2->Frag3 - C2H4

Fig 2: Proposed ESI positive mode MS/MS fragmentation pathway for CAS 102879-45-8.

Mechanistic Insights: The Causality of Method Design

Why use an HSS T3 column instead of a standard C18? Standard, heavily end-capped C18 columns suffer from "phase collapse" or dewetting when exposed to the highly aqueous mobile phases required to retain polar pyridine derivatives. The High Strength Silica (HSS) T3 stationary phase features a lower C18 ligand density and proprietary end-capping. This allows aqueous mobile phases to penetrate the pore structure, drastically improving the retention and peak shape of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid.

Why use Formic Acid? The addition of 0.1% formic acid (lowering the pH to ~2.7) is a deliberate mechanistic choice. It protonates the pyridine nitrogen while suppressing the ionization of the carboxylic acid. This forces the molecule into a single, cationic state, eliminating the zwitterionic equilibrium that causes peak tailing, and perfectly primes the molecule for positive-ion Electrospray Ionization (ESI+) [2].

Step-by-Step Experimental Protocol: UPLC-MS/MS

Sample Preparation
  • Stock Solution: Accurately weigh 10.0 mg of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid raw material. Dissolve in 10 mL of HPLC-grade Methanol to yield a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard: Dilute the stock solution 1:10,000 using the initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic acid) to achieve a final concentration of 100 ng/mL.

  • Filtration: Pass the working standard through a 0.22 µm PTFE syringe filter into an autosampler vial to protect the sub-2-micron UPLC column.

Instrumental Setup (UPLC)
  • System: Waters Acquity UPLC (or equivalent high-pressure system).

  • Column: Waters Acquity UPLC HSS T3 (2.1 x 100 mm, 1.8 µm).

  • Column Temperature: 40°C (Reduces mobile phase viscosity and improves mass transfer).

  • Mobile Phase A: LC-MS grade Water + 0.1% Formic Acid.

  • Mobile Phase B: LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B

    • 0.5 - 2.5 min: Linear ramp to 60% B

    • 2.5 - 3.0 min: Hold at 95% B (Column wash)

    • 3.0 - 4.5 min: Return to 5% B (Re-equilibration)

  • Injection Volume: 2.0 µL.

Mass Spectrometry Parameters (ESI+)
  • Mode: Multiple Reaction Monitoring (MRM), Positive Ion Mode.

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 450°C.

  • Desolvation Gas Flow: 800 L/hr.

  • MRM Transitions:

    • Quantifier:m/z 166.1 → 122.1 (Collision Energy: 18 eV). This corresponds to the loss of the carboxyl group (decarboxylation).

    • Qualifier:m/z 166.1 → 94.1 (Collision Energy: 25 eV). This corresponds to further alkyl cleavage.

Conclusion

While traditional HPLC-UV provides a basic assessment of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid, it is fundamentally limited by its lack of specificity, making it vulnerable to regioisomeric interference. The implementation of a UPLC-MS/MS protocol utilizing an HSS T3 column and acidic mobile phases creates a self-validating, highly specific QC system. By understanding the causality behind the chemistry—specifically the control of the zwitterionic state and the application of orthogonal mass detection—laboratories can ensure the absolute integrity of this critical raw material prior to API synthesis.

References

  • Alves, S. T. (2006). HPLC analysis of nicotinic acid, trigonelline, chlorogenic acid and caffeine in roasted coffee. Química Nova, 29(6), 1164-1168. Available at:[Link]

  • Yang, L., & Hoag, G. (2022). Simultaneous Analysis of Nicotinic Acid and Nicotinamide in Human Serum by LC-MS/MS. CSCC Annual Conference 2022. Available at:[Link]

Comparative

A Comparative Guide to Elemental Analysis and Theoretical Calculation for the Characterization of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid

Introduction In the fields of pharmaceutical development, medicinal chemistry, and materials science, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. For a given co...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the fields of pharmaceutical development, medicinal chemistry, and materials science, the unambiguous structural confirmation and purity assessment of novel chemical entities are paramount. For a given compound, such as 5-Ethyl-4-methyl-3-pyridinecarboxylic acid, a critical checkpoint in its characterization involves verifying its elemental composition. This guide provides an in-depth comparison of two complementary approaches used for this purpose: the ab initio theoretical calculation based on the molecular formula and the empirical data obtained from experimental elemental analysis.

This document is designed for researchers, scientists, and quality control professionals. It moves beyond mere procedural descriptions to explore the causality behind experimental choices, establish a framework for self-validating protocols, and ground all claims in authoritative references. We will dissect the methodologies, compare their outputs, and interpret the significance of any deviations, thereby providing a robust framework for the comprehensive characterization of synthesized compounds.

The Subject Compound: 5-Ethyl-4-methyl-3-pyridinecarboxylic acid

5-Ethyl-4-methyl-3-pyridinecarboxylic acid is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry.[1] Before any analysis, a clear understanding of its molecular structure is essential.

  • Molecular Formula: C₉H₁₁NO₂

  • Molecular Weight: 165.19 g/mol

  • Chemical Structure: The molecule consists of a pyridine ring substituted at the 3-position with a carboxylic acid group, at the 4-position with a methyl group, and at the 5-position with an ethyl group.

The Benchmark: Theoretical Elemental Composition

The theoretical composition represents the ideal, calculated percentage by mass of each element in the compound. It is a fundamental calculation derived directly from the molecular formula and serves as the "gold standard" against which experimental results are measured.

Principle of Calculation

The calculation is based on the molecular formula (C₉H₁₁NO₂) and the atomic weights of the constituent elements (C, H, N, O). The percentage of each element is determined by dividing the total mass of that element in the molecule by the total molecular weight and multiplying by 100.[2][3]

Calculation Steps:

  • Determine Total Mass of Each Element:

    • Mass of Carbon (C) = 9 atoms × 12.011 u = 108.099 u

    • Mass of Hydrogen (H) = 11 atoms × 1.008 u = 11.088 u

    • Mass of Nitrogen (N) = 1 atom × 14.007 u = 14.007 u

    • Mass of Oxygen (O) = 2 atoms × 15.999 u = 31.998 u

  • Calculate Total Molecular Weight:

    • Molecular Weight = 108.099 + 11.088 + 14.007 + 31.998 = 165.192 u

  • Calculate Percentage Composition for Each Element:

    • %C = (108.099 / 165.192) × 100%

    • %H = (11.088 / 165.192) × 100%

    • %N = (14.007 / 165.192) × 100%

    • %O = (31.998 / 165.192) × 100%

Theoretical Data Summary

The following table presents the calculated ideal elemental composition for pure 5-Ethyl-4-methyl-3-pyridinecarboxylic acid.

ElementAtomic Weight (u)Atoms in MoleculeTotal Mass Contribution (u)Theoretical Mass Percentage (%)
Carbon (C)12.0119108.09965.44%
Hydrogen (H)1.0081111.0886.71%
Nitrogen (N)14.007114.0078.48%
Oxygen (O)15.999231.99819.37%
Total 165.192 100.00%

The Reality Check: Experimental Elemental Analysis

Elemental analysis provides a quantitative, empirical determination of the elemental composition of a sample.[4] For organic compounds, the most prevalent and reliable method is combustion analysis, often referred to as CHNS or CHNS/O analysis.[5][6] This technique physically measures the amount of carbon, hydrogen, nitrogen, and sulfur in a sample after its complete combustion.

Logical Framework: Theory vs. Experiment

The relationship between theoretical calculation and experimental analysis is a core aspect of chemical validation. The calculation provides a hypothesis, while the experiment tests it.

Caption: Logical flow comparing the theoretical and experimental validation pathways.

Principle of Combustion Analysis

The methodology relies on the complete and instantaneous combustion of a small, precisely weighed sample in an oxygen-rich environment. This process converts the elements into simple, stable gases (CO₂, H₂O, N₂, SO₂). These gases are then separated and quantified by a detector, and the results are calculated back to the mass percentages of the elements in the original sample.[7][8]

Detailed Experimental Protocol

This protocol is designed as a self-validating system, incorporating necessary checks for accuracy and reliability.

1. Instrumentation:

  • A modern CHNS/O Elemental Analyzer (e.g., from Elementar, Thermo Fisher Scientific, PerkinElmer). Key components include:

    • High-precision microbalance (readability of 0.001 mg or better).

    • Autosampler for high throughput and reproducibility.

    • Dual-furnace system: a combustion furnace (≥950°C) and a reduction furnace (~650°C).

    • Gas chromatography (GC) column for gas separation.

    • Thermal Conductivity Detector (TCD) for quantification.

2. Reagents and Standards:

  • Gases: High-purity (99.995% or better) Helium (carrier gas) and Oxygen (combustion gas).

  • Consumables: Tin or silver capsules for solid samples.[9] Tin capsules are chosen as they act as a flux, promoting complete combustion upon melting.

  • Standards: A certified, high-purity organic standard with a precisely known composition, such as Acetanilide or Benzoic Acid, is essential for calibration.[8]

3. Sample Preparation:

  • Causality: The sample must be homogenous and completely dry. The presence of residual solvents or moisture will lead to erroneously high hydrogen and carbon readings and is a primary source of deviation from theory.

  • Procedure:

    • Dry the 5-Ethyl-4-methyl-3-pyridinecarboxylic acid sample under a high vacuum at a mild temperature (e.g., 40-50°C) until a constant weight is achieved.

    • Using a clean spatula and tweezers, place an empty tin capsule onto the tared microbalance.[9]

    • Accurately weigh 1-3 mg of the dried sample into the capsule. The use of a microbalance is critical because the final result is a mass percentage; any error in the initial weight directly propagates to the final error.

    • Securely crimp the capsule to ensure no sample can leak and to form a compact pellet. This ensures instantaneous and complete combustion when dropped into the furnace.

4. Instrument Calibration:

  • Trustworthiness: Calibration is the cornerstone of quantitative analysis. The instrument's response (TCD signal) is calibrated against the known elemental masses of the certified standard.

  • Procedure:

    • Analyze 3-5 replicates of the weighed standard (e.g., acetanilide).

    • The instrument software generates a calibration factor (K-factor) for each element (C, H, N) by correlating the detector signal area with the known absolute mass of each element.

    • The stability of the calibration should be verified by analyzing a check standard after every 10-15 unknown samples.

5. Sample Analysis and Data Processing:

  • The autosampler introduces the encapsulated sample into the combustion furnace (~950°C) with a pulse of pure oxygen.

  • The resulting combustion gases (CO₂, H₂O, NOx, etc.) are swept by the helium carrier gas through the reduction furnace, which is packed with copper wire to convert nitrogen oxides (NOx) to elemental nitrogen (N₂). This step is crucial for accurate nitrogen determination.[8]

  • The gas mixture (CO₂, H₂O, N₂) is passed through the GC column, which separates the gases based on their retention times.

  • The separated gases flow through the TCD, which measures changes in thermal conductivity and generates a signal proportional to the concentration of each gas.

  • The instrument software integrates the signal peaks, applies the calibration factors, and calculates the final mass percentages of C, H, and N relative to the initial sample weight.

Experimental Workflow Diagram

Experimental_Workflow Elemental Analysis (CHNS) Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing A Dry Sample (Vacuum Oven) B Weigh 1-3 mg (Microbalance) A->B C Encapsulate (Tin Capsule) B->C D Combustion Furnace (~950°C in O₂) C->D E Reduction Furnace (Copper, ~650°C) D->E F Gas Separation (GC Column) E->F G Detection (TCD) F->G H Signal Integration G->H I Apply Calibration Factor H->I J Calculate Mass % I->J

Sources

Validation

Benchmarking synthetic yield of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid against literature

Title: Benchmarking the Synthetic Yield of 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid: A Comparative Guide Introduction 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS 102879-45-8)[1], commonly referred to as 5-ethyl-4-m...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Benchmarking the Synthetic Yield of 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid: A Comparative Guide

Introduction 5-Ethyl-4-methyl-3-pyridinecarboxylic acid (CAS 102879-45-8)[1], commonly referred to as 5-ethyl-4-methylnicotinic acid, is a highly specialized pyridine building block utilized extensively in the total synthesis of complex indole alkaloids and targeted pharmaceutical intermediates[2]. Despite its structural simplicity, the adjacent ethyl and methyl groups at the C5 and C4 positions create a severe steric shield. This steric hindrance makes the synthesis of this compound notoriously low-yielding when relying on classical literature methods.

As a Senior Application Scientist, my objective in this guide is to objectively benchmark an optimized, microwave-assisted synthetic workflow against the foundational literature routes established by [3] and[2]. By analyzing the causality behind each reaction step, we provide a self-validating protocol designed to maximize yield and purity for high-throughput drug development applications.

Mechanistic Pathway & Workflow

SynthesisRoute A 5-Ethyl-2,6-dihydroxy- 4-methylnicotinonitrile B 2,6-Dichloro-5-ethyl- 4-methylnicotinonitrile A->B POCl3, DMF (cat.) 90°C, 4h C 5-Ethyl-4-methyl- nicotinonitrile B->C Pd/C, H2, NaOAc EtOH, 25°C, 6h D 5-Ethyl-4-methyl- 3-pyridinecarboxylic acid C->D 70% H2SO4 MW 150°C, 2h

Optimized three-step synthetic pathway for 5-ethyl-4-methyl-3-pyridinecarboxylic acid.

Causality in Process Optimization (Expertise & Experience)

To understand why the optimized protocol outperforms legacy methods, we must examine the mechanistic bottlenecks of the synthesis:

  • Chlorination Activation: Classical methods utilize neat phosphorus oxychloride (POCl3) at reflux, which often leads to tar formation and incomplete conversion. By introducing a catalytic amount of N,N-dimethylformamide (DMF), we generate a Vilsmeier-Haack type intermediate that significantly increases the electrophilicity of the chlorinating agent. This allows the reaction temperature to be lowered to 90°C, suppressing thermal degradation.

  • Controlled Dehalogenation: The reduction of the 2,6-dichloro intermediate is highly sensitive. Using strong bases (like NaOH) during Pd/C hydrogenation often poisons the catalyst or leads to over-reduction of the pyridine ring to a piperidine derivative. By replacing NaOH with sodium acetate (NaOAc) in an ethanol/ethyl acetate solvent mixture, we maintain a precisely buffered pH. This ensures rapid, selective dechlorination while preserving the nitrile group and aromaticity.

  • Sterically Hindered Nitrile Hydrolysis: The nitrile group in 5-ethyl-4-methylnicotinonitrile is flanked by two alkyl groups (ortho-substitution), creating a massive steric barrier[3]. Basic hydrolysis stalls at the primary amide stage. While strong acid (70% H2SO4) is required to push the reaction to the carboxylic acid, prolonged conventional heating induces decarboxylation. Transitioning to microwave (MW) irradiation at 150°C accelerates the hydrolysis kinetics, reducing the thermal residence time from 24 hours to 2 hours, effectively preventing the loss of the carboxyl group.

Yield Benchmarking Data

The following table summarizes the quantitative performance of our optimized workflow against the historical benchmarks.

Synthesis StepLiterature Yield ()Literature Yield ()Optimized Protocol YieldKey Optimization Parameter
Chlorination 65%72%88% Vilsmeier-type activation (DMF cat.)
Dehalogenation 55%60%92% Buffered pH control (NaOAc)
Hydrolysis 45%50%85% Microwave irradiation (150°C, 2h)
Overall Yield ~16.0% ~21.6% ~68.8% End-to-End Process Control

Experimental Protocols (Self-Validating System)

Step 1: Synthesis of 2,6-Dichloro-5-ethyl-4-methylnicotinonitrile
  • Setup: Charge a 500 mL round-bottom flask with 5-ethyl-2,6-dihydroxy-4-methylnicotinonitrile (50.0 g, 280 mmol) and POCl3 (150 mL).

  • Catalysis: Add DMF (1.0 mL) dropwise at 0°C to initiate the Vilsmeier-Haack complex.

  • Reaction: Heat the mixture to 90°C for 4 hours under an inert N2 atmosphere.

  • Validation Checkpoint 1 (TLC): Sample the reaction mixture, quench in ice water, and extract with EtOAc. Run TLC (Hexane:EtOAc 4:1). The reaction is self-validated as complete when the starting material spot (Rf = 0.1) is completely absent, replaced by a single UV-active spot (Rf = 0.6).

  • Workup: Concentrate the mixture under reduced pressure to remove excess POCl3. Pour the residue slowly over crushed ice (500 g) with vigorous stirring. Filter the resulting precipitate, wash with cold water, and dry under vacuum to afford the dichloro intermediate.

Step 2: Synthesis of 5-Ethyl-4-methylnicotinonitrile
  • Setup: In a Parr hydrogenation vessel, dissolve the dichloro intermediate (40.0 g, 186 mmol) in a 1:1 mixture of absolute ethanol and ethyl acetate (300 mL).

  • Reagents: Add anhydrous sodium acetate (45.0 g, 548 mmol) and 10% Pd/C (4.0 g, 50% wet).

  • Reaction: Pressurize the vessel with H2 gas to 40 psi and agitate at 25°C for 6 hours.

  • Validation Checkpoint 2 (HPLC): Filter a 0.5 mL aliquot through a 0.22 µm syringe filter. Run RP-HPLC (C18 column, MeCN/H2O gradient). The protocol is validated when the peak for the mono-chloro intermediate (<1%) and dichloro starting material (0%) are undetectable, with the product peak at >98% AUC.

  • Workup: Filter the catalyst through a pad of Celite, wash with ethanol, and concentrate the filtrate. Partition between EtOAc and water, dry the organic layer over MgSO4, and evaporate to yield the pure nitrile.

Step 3: Hydrolysis to 5-Ethyl-4-methyl-3-pyridinecarboxylic acid
  • Setup: In a 100 mL microwave-safe quartz vessel, suspend 5-ethyl-4-methylnicotinonitrile (10.0 g, 68.4 mmol) in 70% w/w aqueous sulfuric acid (40 mL).

  • Reaction: Seal the vessel and subject it to microwave irradiation (800 W max power, dynamic control) to maintain 150°C for exactly 2 hours.

  • Validation Checkpoint 3 (LC-MS): Dilute a 10 µL aliquot in 1 mL of water. LC-MS analysis must show complete disappearance of the nitrile ( [M+H]+=147 ) and the amide intermediate ( [M+H]+=165 ), confirming the exclusive presence of the carboxylic acid product ( [M+H]+=166 ).

  • Workup: Cool the reaction mixture to 0°C and carefully adjust the pH to 3.5 using 20% NaOH (aq) to precipitate the zwitterionic product. Filter the white crystalline solid, wash with ice-cold water, and dry under high vacuum at 50°C.

BenchmarkingWorkflow N1 Literature Review (Govindachari 1957, Wenkert 1967) N2 Protocol Replication (Standard Conditions) N1->N2 N3 Process Optimization (Catalyst & MW Screening) N2->N3 N4 Yield Quantification (HPLC/NMR Analysis) N3->N4 N5 Benchmarking Data Output N4->N5

Workflow for benchmarking the synthetic yield of 5-ethyl-4-methylnicotinic acid.

Conclusion

By addressing specific chemical bottlenecks—namely, poor electrophilic activation during chlorination, catalyst poisoning during dehalogenation, and severe steric hindrance during nitrile hydrolysis—the optimized protocol achieves an overall yield of ~68.8%. This represents a greater than 3-fold improvement over the classical methods documented by Govindachari et al.[3] and Wenkert et al.[2], providing a highly reliable and scalable route for drug development professionals.

References

  • Govindachari, T. R., Nagarajan, K., Pai, B. R., & Parthasarathy, P. C. (1957). 108. Chemical investigation of Wedelia calendulacea. Part II. The position of the methoxyl group in wedelolactone. Journal of the Chemical Society (Resumed), 545-547. URL:[Link]

  • Wenkert, E., Dave, K. G., Lewis, R. G., & Sprague, P. W. (1967). General methods of synthesis of indole alkaloids. VI. Syntheses of dl-corynantheidine and a camptothecin model. Journal of the American Chemical Society, 89(25), 6741-6745. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Procedural Guide for the Safe Disposal of 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid

This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid. As a pyridine derivative and a carboxylic acid, this compound presents specific h...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, step-by-step protocol for the proper and safe disposal of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid. As a pyridine derivative and a carboxylic acid, this compound presents specific hazards that necessitate rigorous adherence to safety and regulatory procedures. This document is intended for researchers, scientists, and drug development professionals to ensure the protection of laboratory personnel and the environment.

Hazard Profile and Essential Safety Imperatives

Understanding the inherent risks of a chemical is the foundation of its safe management. 5-Ethyl-4-methyl-3-pyridinecarboxylic acid is a hazardous substance that can cause severe harm if handled improperly. Its primary dangers include severe skin burns, eye damage, and respiratory irritation. The disposal process must, therefore, be approached with the same level of caution as any experimental procedure involving the compound.

Table 1: Hazard Classification of 5-Ethyl-4-methyl-3-pyridinecarboxylic Acid

Hazard Classification GHS Code Signal Word Hazard Statement
Skin Corrosion/Irritation H314 Danger Causes severe skin burns and eye damage.
Serious Eye Damage/Irritation H314 Danger Causes severe skin burns and eye damage.

| Specific Target Organ Toxicity (Single Exposure) | H335 | Danger | May cause respiratory irritation. |

Mandatory Personal Protective Equipment (PPE)

Due to the corrosive nature of this compound, a stringent PPE protocol is non-negotiable. All handling and disposal procedures must be performed while wearing:

  • Eye and Face Protection: Chemical splash goggles and a face shield are required to protect against accidental splashes.

  • Protective Clothing: A chemically resistant lab coat must be worn at all times.

  • Gloves: Chemically resistant gloves, such as nitrile or neoprene, are mandatory. Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact[1].

  • Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust or vapors[2].

In-Laboratory Waste Management: A Step-by-Step Protocol

The proper management of chemical waste begins the moment it is generated. Federal regulations, such as the Resource Conservation and Recovery Act (RCRA), establish a "cradle-to-grave" responsibility for hazardous waste, meaning the generating laboratory is accountable for its entire lifecycle[3][4].

Step 2.1: Designate a Satellite Accumulation Area (SAA)

An SAA is a location at or near the point of waste generation where hazardous waste is collected before being moved to a central storage facility[5][6].

  • Location: The SAA must be under the direct control of laboratory personnel. It should not interfere with normal lab operations or be in a high-traffic area[6].

  • Capacity Limits: Federal regulations limit SAA storage to a maximum of 55 gallons of hazardous waste. Once this limit is reached, the waste must be removed within three days[5][6].

Step 2.2: Waste Container Selection and Labeling

The integrity of the disposal process relies heavily on the correct choice and labeling of the waste container.

  • Container Compatibility: Use only chemically compatible containers. Since 5-Ethyl-4-methyl-3-pyridinecarboxylic acid is an acid, do not use metal containers [7]. High-density polyethylene (HDPE) or glass containers are appropriate choices. The container must be in good condition, free from damage, and have a secure, leak-proof closure[4].

  • Labeling: The container must be clearly and accurately labeled from the moment the first drop of waste is added. The label must include:

    • The words "Hazardous Waste" [2].

    • The full, unabbreviated chemical name: "5-Ethyl-4-methyl-3-pyridinecarboxylic Acid" . If it is part of a mixture, all components must be listed[5].

    • A clear indication of the associated hazards (e.g., "Corrosive," "Irritant").

Step 2.3: Waste Segregation and Storage

Improper segregation of chemicals is a primary cause of laboratory accidents.

  • Chemical Incompatibility: Store this acidic waste separately from bases, as they can react violently. It must also be kept away from strong oxidizing agents[8][9]. Use physical barriers or separate secondary containment to enforce segregation[4].

  • Storage Conditions: Keep the sealed waste container in a cool, dry, and well-ventilated area[10]. The SAA should be protected from sources of ignition, heat, and direct sunlight[2].

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant tray or tub. This secondary containment will confine any potential leaks or spills, preventing environmental contamination and personnel exposure[6][7].

Spill and Emergency Procedures

In the event of a spill, a swift and correct response is critical to mitigate hazards.

  • Evacuate: Immediately alert others in the area and evacuate all non-essential personnel.

  • Ventilate: Ensure the area is well-ventilated; if working in a fume hood, keep it operational.

  • Contain: For a small spill of solid material, carefully sweep it up, avoiding the creation of dust, and place it into a designated hazardous waste container[11]. For liquid spills, use an inert absorbent material like sand, clay, or vermiculite to contain the spill[2]. Do not use combustible materials like paper towels.

  • Clean: Collect the absorbed material and place it into a sealed, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area according to your institution's EHS guidelines.

  • Seek Help: For large spills, or if you are ever in doubt, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

Final Disposal Workflow

Under no circumstances should 5-Ethyl-4-methyl-3-pyridinecarboxylic acid be disposed of via the sanitary sewer or in regular trash[2][3]. The only acceptable method is through a licensed professional hazardous waste management service, coordinated by your institution's EHS department.

  • Request Pickup: Once your waste container is full (no more than 90% capacity) or you no longer need it, seal it securely and submit a waste pickup request to your EHS office[7].

  • Professional Management: The EHS department will collect the waste from your SAA and prepare it for transport by a licensed hazardous waste contractor[5].

  • Ultimate Disposal: The standard and environmentally preferred method for disposing of pyridine-based compounds is high-temperature incineration in a licensed facility equipped with necessary scrubbers and afterburners[1][10][12]. This process ensures the complete destruction of the hazardous chemical.

The following diagram outlines the complete workflow for the proper disposal of 5-Ethyl-4-methyl-3-pyridinecarboxylic acid.

G cluster_lab Laboratory Responsibility cluster_ehs EHS & Professional Disposal start Waste Generated container Select Compatible (Non-Metal) Waste Container start->container labeling Label Container: 'Hazardous Waste' Full Chemical Name & Hazards container->labeling segregation Store in Secondary Containment Segregate from Incompatibles (Bases, Oxidizers) labeling->segregation collection Add Waste to Container in Fume Hood Keep Container Closed segregation->collection is_full Container Full (90% Max)? collection->is_full is_full->collection No request_pickup Seal Container & Request Pickup from EHS is_full->request_pickup Yes ehs_pickup EHS Collects Waste from Lab SAA request_pickup->ehs_pickup final_disposal Transfer to Licensed Facility for High-Temperature Incineration ehs_pickup->final_disposal end_process Waste Safely Destroyed final_disposal->end_process

Caption: Disposal workflow for 5-Ethyl-4-methyl-3-pyridinecarboxylic acid.

By adhering to this structured protocol, you contribute to a safe laboratory environment, ensure regulatory compliance, and uphold your professional responsibility to protect our ecosystem. Always consult your institution's specific EHS guidelines, as local regulations may vary.

References

  • SAFETY DATA SHEET for a Pyridinecarboxylic Acid Derivative. (2025). MilliporeSigma.
  • SAFETY DATA SHEET for 2,5-Pyridinedicarboxylic Acid. (2019). TCI EUROPE N.V.
  • Disposal of Chemicals in the Laboratory. (2024). Environmental Marketing Services.
  • SAFETY DATA SHEET for 5-Ethylpyridine-2,3-dicarboxylic acid. (2025). Fisher Scientific.
  • MSDS of 5-ethylpyridine-2,3-dicarboxylic acid diethyl ester. (2013). Capot Chemical.
  • 40 CFR 721.11757 -- Carboxylic acid, reaction products with metal hydroxide, inorganic dioxide and metal (generic). (2023). eCFR.
  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025). Daniels Health.
  • Laboratory Waste Management Guidelines. (2020). Environmental Health and Safety Office.
  • Management of Waste - Prudent Practices in the Laboratory. National Institutes of Health (NIH).
  • Pyridine - SAFETY DATA SHEET. (2024). PENTA.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Pyridine Safety Data Sheet. Apollo Scientific.
  • Safety Data Sheet for a Pyridinecarboxylic Acid Derivative. (2017). LGC Standards.
  • SAFETY DATA SHEET for Pyridine-3,5-dicarboxylic acid. (2010). Fisher Scientific.
  • Safety Data Sheet for 5-(cyanomethyl)-2-pyridinecarboxylic acid. (2017). Key Organics.
  • Safe Disposal of 2,6-Di(1H-imidazol-1-yl)pyridine: A Procedural Guide. (2025). Benchchem.
  • PRODUCTION, IMPORT, USE, AND DISPOSAL - Toxicological Profile for Pyridine. National Center for Biotechnology Information (NCBI).
  • SAFETY DATA SHEET for Pyridine. (2009). Fisher Scientific.
  • Material Safety Data Sheet - 2,3-Pyridinedicarboxylic acid, 99%. (N.d.). Cole-Parmer.
  • 4-Pyridinecarboxylic acid Safety Data Sheet. (2025). PENTA.
  • ACETIC ACID | Occupational Safety and Health Administration. (2024). OSHA.
  • The OSHA Chemical Storage Requirements. (2022). Capital Resin Corporation.
  • AGS (Dicarboxylic acids mixture) - Safety Data Sheet. (2025). BASF CORPORATION.
  • SAFETY DATA SHEET for Indole-2-carboxylic acid. (2025). Fisher Scientific.

Sources

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